molecular formula C41H64N7O18P3S B15547387 11-keto-ETE-CoA

11-keto-ETE-CoA

Cat. No.: B15547387
M. Wt: 1068.0 g/mol
InChI Key: APIODADESVKQOL-UHFFRIHTSA-N
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Description

11-oxo-ETE-CoA is a 3-oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 11-oxo-ETE. It has a role as a human xenobiotic metabolite. It is a long-chain fatty acyl-CoA, an unsaturated fatty acyl-CoA, an oxo-fatty acyl-CoA and an enone. It is functionally related to an 11-oxo-ETE. It is a conjugate acid of an 11-oxo-ETE-CoA(4-).

Properties

Molecular Formula

C41H64N7O18P3S

Molecular Weight

1068.0 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,8Z,12E,14Z)-11-oxoicosa-5,8,12,14-tetraenethioate

InChI

InChI=1S/C41H64N7O18P3S/c1-4-5-6-7-9-12-15-18-29(49)19-16-13-10-8-11-14-17-20-32(51)70-24-23-43-31(50)21-22-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h8-9,11-13,15-16,18,27-28,30,34-36,40,52-53H,4-7,10,14,17,19-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/b11-8-,12-9-,16-13-,18-15+/t30-,34-,35-,36+,40-/m1/s1

InChI Key

APIODADESVKQOL-UHFFRIHTSA-N

Origin of Product

United States

Foundational & Exploratory

The Function and Metabolism of 11-Keto-ETE-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

11-keto-5,8,12,14-eicosatetraenoic acid coenzyme A ester (11-keto-ETE-CoA), also referred to as 11-oxo-ETE-CoA, is a recently identified eicosanoid metabolite. Its formation represents a departure from the canonical signaling roles of eicosanoids, suggesting a deeper integration into cellular metabolic processes. This technical guide provides a comprehensive overview of the synthesis, metabolism, and known biological functions of this compound and its precursor, 11-keto-ETE. We will detail the enzymatic pathways governing its formation, present available quantitative data, outline relevant experimental protocols, and discuss its potential implications in health and disease, particularly in the context of cancer and vascular biology.

Introduction

Eicosanoids, a class of signaling molecules derived from arachidonic acid, are pivotal regulators of inflammation, immunity, and cardiovascular homeostasis. Traditionally, their biological activities are mediated through receptor binding on the cell surface. However, recent discoveries have unveiled alternative metabolic fates for these lipids, including their activation to coenzyme A (CoA) thioesters. This modification channels them into pathways typically associated with fatty acid metabolism, such as β-oxidation. This compound is a prime example of this emerging paradigm. Its precursor, 11-keto-ETE (11-oxo-ETE), exhibits potent antiproliferative effects, and the formation of its CoA ester suggests a role in modulating cellular energy and lipid metabolism.

Synthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic cascade that begins with the release of arachidonic acid from membrane phospholipids (B1166683).

Step 1: Conversion of Arachidonic Acid to 11(R)-HETE

The initial steps are catalyzed by cyclooxygenase-2 (COX-2). This enzyme first converts arachidonic acid into the unstable intermediate 11(R)-hydroperoxyeicosatetraenoic acid (11(R)-HPETE), which is subsequently reduced to 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE).

Step 2: Oxidation of 11(R)-HETE to 11-Keto-ETE

The hydroxyl group at the 11th position of 11(R)-HETE is then oxidized to a ketone by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), yielding 11-keto-ETE.[1][2] Notably, 15-PGDH, which is known to inactivate prostaglandins, "activates" 11(R)-HETE by converting it to the more biologically active 11-keto-ETE.[2]

Step 3: Thioesterification to this compound

The final step is the "activation" of 11-keto-ETE through its thioesterification with coenzyme A. This reaction is catalyzed by an acyl-CoA synthetase (ACSL), though the specific isoform responsible for this conversion is yet to be fully characterized. This process is analogous to the activation of fatty acids before their entry into metabolic pathways.[3] The general acyl-CoA synthetase inhibitor, triacsin C, has been shown to block the uptake and esterification of the related 5-oxo-ETE, suggesting a similar mechanism for 11-keto-ETE.[1][4]

Diagram of the this compound Synthesis Pathway

Synthesis_Pathway AA Arachidonic Acid HPETE 11(R)-HPETE AA->HPETE Oxygenation HETE 11(R)-HETE HPETE->HETE Reduction KetoETE 11-Keto-ETE HETE->KetoETE Oxidation KetoETECoA This compound KetoETE->KetoETECoA Thioesterification COX2 COX-2 COX2->HPETE PGDH 15-PGDH PGDH->KetoETE ACSL Acyl-CoA Synthetase ACSL->KetoETECoA

Caption: Biosynthetic pathway of this compound from arachidonic acid.

Metabolism of this compound

Once formed, this compound can enter further metabolic pathways. It has been shown to undergo up to four double bond reductions. This suggests that this compound can be a substrate for enzymes involved in fatty acid metabolism, potentially leading to its partial degradation via a β-oxidation-like process.[5][6] The specific reductases and other enzymes involved in this metabolic route are currently under investigation.

Additionally, the precursor molecule, 11-keto-ETE, can be conjugated with glutathione (B108866) (GSH) by glutathione S-transferase (GST) to form an 11-oxo-ETE-GSH adduct (OEG).[7] This represents a detoxification or signaling termination pathway for the free ketone.

Biological Function

The biological role of this compound is an active area of research. Its formation as a thioester suggests functions that extend beyond the typical receptor-mediated signaling of eicosanoids.

Proposed Metabolic Functions of this compound

The conversion of an eicosanoid into a CoA ester implies its entry into the cellular acyl-CoA pool. From here, it could have several metabolic fates:

  • Substrate for Fatty Acid Oxidation: this compound may be catabolized through β-oxidation, generating reducing equivalents (NADH and FADH₂) for ATP production.[7]

  • Substrate for Acyltransferases: It could be incorporated into complex lipids, such as phospholipids and triglycerides, by acyltransferases, thereby altering membrane composition and lipid droplet formation.

  • Modulation of Metabolic Enzymes: Acyl-CoAs are known allosteric regulators of key metabolic enzymes.[8] this compound could potentially modulate enzymes involved in glucose and lipid metabolism.

Antiproliferative Function of 11-Keto-ETE

The precursor, 11-keto-ETE, has demonstrated significant biological activity. It acts as an antiproliferative agent in various cell types, including endothelial cells and cancer cells. This effect is dose-dependent and has been observed in the low micromolar range.[9][10] This suggests that the COX-2/15-PGDH pathway can generate metabolites with tumor-suppressing potential.

Quantitative Data

Quantitative analysis has been crucial in understanding the biological relevance of 11-keto-ETE. The following table summarizes key quantitative findings from the literature.

ParameterCell TypeValueReference
IC₅₀ for Proliferation Inhibition Human Umbilical Vein Endothelial Cells (HUVECs)2.1 µM[10]
Maximal Intracellular Concentration LoVo colon cancer cells0.02 ng / 4 x 10⁵ cells[9]
Human Umbilical Vein Endothelial Cells (HUVECs)0.58 ng / 4 x 10⁵ cells[9]

Role in Disease

The enzymatic pathway leading to 11-keto-ETE is significantly dysregulated in certain diseases, most notably cancer.

Cancer

In several types of cancer, including non-small cell lung cancer and colon cancer, there is a reciprocal regulation of COX-2 and 15-PGDH.[11][12] COX-2 expression is often markedly increased, while the expression of 15-PGDH, a functional tumor suppressor, is frequently lost.[13][14] This enzymatic imbalance would lead to a decrease in the production of the antiproliferative 11-keto-ETE, potentially contributing to tumor growth and progression. Restoring 15-PGDH expression in cancer cells has been shown to inhibit tumor formation.[13]

Atherosclerosis

Both 11-keto-ETE and 15-keto-ETE have been detected in advanced human atherosclerotic lesions, indicating their potential involvement in the pathophysiology of vascular disease.[9]

Experimental Protocols

The analysis of this compound and its precursors requires sensitive and specific analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Analysis

This protocol provides a general framework for the detection and quantification of this compound in cell lysates.

1. Sample Preparation and Extraction:

  • Harvest and pellet cells (e.g., 1-5 x 10⁶ cells).

  • Lyse the cells in a cold extraction solution (e.g., 80:20 methanol:water with internal standards).

  • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and debris.

  • Collect the supernatant for analysis.

2. LC Separation:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20) with 0.1% formic acid.

  • Gradient: A linear gradient from a low to high percentage of mobile phase B over 15-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

3. MS/MS Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Transitions to Monitor:

    • Precursor Ion (Q1): The m/z corresponding to [this compound - H]⁻.
    • Product Ions (Q3): Characteristic fragment ions of this compound. A neutral loss scan for the pantoetheine moiety of CoA can also be employed for discovery.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis CellPellet Cell Pellet Extraction Lysis & Extraction (Methanol/Water + IS) CellPellet->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Reverse-Phase LC Separation Supernatant->LC MS Tandem Mass Spectrometry (ESI-, MRM) LC->MS Data Data Analysis & Quantification MS->Data

Caption: Experimental workflow for the quantification of this compound.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

1. Cell Seeding:

  • Seed cells (e.g., HUVECs, LoVo) in a 96-well plate at a desired density and allow them to adhere overnight.

2. Treatment:

  • Treat cells with varying concentrations of 11-keto-ETE (or vehicle control) for 24-72 hours.

3. MTT Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization and Measurement:

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

5. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a fascinating convergence of eicosanoid signaling and cellular metabolism. Its synthesis via the COX-2/15-PGDH axis and subsequent activation to a CoA ester highlight a previously underappreciated metabolic pathway for arachidonic acid derivatives. The antiproliferative properties of its precursor, 11-keto-ETE, combined with the dysregulation of its synthesizing enzymes in cancer, position this pathway as a potential target for therapeutic intervention.

Future research should focus on:

  • Identifying the specific acyl-CoA synthetase(s) that activate 11-keto-ETE.

  • Elucidating the enzymatic machinery responsible for the further metabolism of this compound.

  • Determining the precise downstream metabolic and signaling consequences of this compound formation.

  • Validating the therapeutic potential of modulating the 11-keto-ETE pathway in preclinical models of cancer and inflammatory diseases.

A deeper understanding of the function of this compound will undoubtedly provide new insights into the intricate roles of lipid metabolites in maintaining cellular homeostasis and driving disease processes.

References

The Biosynthesis of 11-Keto-Eicosatetraenoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 11-keto-eicosatetraenoyl-CoA (11-keto-ETE-CoA), an oxidized lipid mediator derived from arachidonic acid. This document is intended for researchers, scientists, and drug development professionals investigating eicosanoid signaling and metabolism. We detail the enzymatic cascade leading to the formation of 11-keto-ETE and the subsequent proposed activation to its coenzyme A thioester. This guide includes a summary of quantitative data, detailed experimental protocols for key enzymatic and analytical procedures, and visualizations of the metabolic pathway and experimental workflows to facilitate a deeper understanding of this biosynthetic route.

Introduction

Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. They play crucial roles in a myriad of physiological and pathological processes, including inflammation, immunity, and cancer. Within this diverse family, keto-eicosanoids are emerging as potent bioactive lipids with distinct biological activities. This guide focuses on the biosynthesis of this compound, starting from the release of arachidonic acid and culminating in its activation to a CoA ester, rendering it available for further metabolic processing, such as incorporation into complex lipids or entry into β-oxidation pathways.

The Biosynthesis Pathway of this compound

The formation of this compound is a multi-step enzymatic process initiated by the liberation of arachidonic acid from the sn-2 position of membrane phospholipids (B1166683) by the action of phospholipase A2. The pathway proceeds through two principal stages: the formation of 11-keto-eicosatetraenoic acid (11-keto-ETE) and its subsequent activation to this compound.

Formation of 11(R)-Hydroxy-Eicosatetraenoic Acid (11(R)-HETE)

The initial and stereospecific oxygenation of arachidonic acid is catalyzed by cyclooxygenase-2 (COX-2). While primarily known for prostaglandin (B15479496) synthesis, COX-2 also possesses lipoxygenase-like activity, producing hydroperoxyeicosatetraenoic acids (HPETEs). Specifically, COX-2 metabolizes arachidonic acid to 11(R)-hydroperoxy-5,8,12,14-(Z,Z,E,Z)-eicosatetraenoic acid (11(R)-HPETE). This unstable intermediate is then rapidly reduced to 11(R)-hydroxy-5,8,12,14-(Z,Z,E,Z)-eicosatetraenoic acid (11(R)-HETE) by the peroxidase activity of COX-2 or other cellular peroxidases.

Oxidation of 11(R)-HETE to 11-Keto-ETE

The pivotal step in the formation of 11-keto-ETE is the oxidation of the 11-hydroxyl group of 11(R)-HETE. This reaction is catalyzed by the NAD⁺-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2] Although 15-PGDH is primarily recognized for its role in inactivating prostaglandins (B1171923) by oxidizing their 15-hydroxyl group, it has been demonstrated to efficiently catalyze the oxidation of 11(R)-HETE to 11-keto-5,8,12,14-(Z,Z,E,Z)-eicosatetraenoic acid (11-oxo-ETE).[2]

Proposed Activation of 11-Keto-ETE to this compound

For 11-keto-ETE to be further metabolized via pathways such as β-oxidation or lipid synthesis, it must first be activated to its coenzyme A (CoA) thioester. This activation is a general mechanism for fatty acids and is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs) or fatty acid CoA ligases (FACLs).[3] These enzymes facilitate the ATP-dependent formation of a thioester bond between the carboxyl group of the fatty acid and the thiol group of coenzyme A.

While direct experimental evidence for a specific acyl-CoA synthetase that utilizes 11-keto-ETE as a substrate is currently lacking, it is highly probable that one of the long-chain acyl-CoA synthetase (ACSL) isoforms is responsible for this conversion. There are at least 13 known isoforms of ACSLs in mammals, each with distinct tissue distribution and substrate specificities for fatty acids of varying chain length and saturation.[3] Given that 11-keto-ETE is a 20-carbon fatty acid derivative, it is plausible that an ACSL isoform that activates long-chain fatty acids also recognizes and activates 11-keto-ETE.

The proposed reaction is as follows: 11-keto-ETE + ATP + CoASH → this compound + AMP + PPi

Quantitative Data

The following table summarizes the available quantitative data for the key enzymatic step in the biosynthesis of 11-keto-ETE.

EnzymeSubstrateProductKm (µM)kcat (min⁻¹)kcat/Km (min⁻¹·mM⁻¹)Cell/SystemReference
Human Recombinant 15-PGDH11(R)-HETE11-oxo-ETE11.528.92513In vitro[2]
Human Recombinant 15-PGDH15(S)-HETE15-oxo-ETE5.539.07091In vitro[2]

Table 1: Enzyme kinetic parameters for 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

Experimental Protocols

Recombinant Human 15-PGDH Expression and Purification

This protocol describes the expression and purification of recombinant human 15-PGDH, which can be used for in vitro enzyme kinetic studies.

Materials:

  • pBad-Topo expression vector containing the human 15-PGDH coding sequence

  • E. coli competent cells (e.g., One Shot TOP10)

  • Luria-Bertani (LB) broth and agar (B569324) plates with ampicillin (B1664943) (100 µg/mL)

  • L-arabinose

  • B-Per 6x His-Fusion Protein Purification Kit

  • 50 mM Tris-HCl, pH 8.0, with 0.1 mM DTT

Procedure:

  • Transform the pBad-Topo-15-PGDH plasmid into competent E. coli cells and select for transformants on LB agar plates containing ampicillin.

  • Inoculate a single colony into 50 mL of LB broth with ampicillin and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB broth with ampicillin with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding L-arabinose to a final concentration of 0.02% (w/v) and continue to grow the culture for 4-6 hours at 30°C.

  • Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in the lysis buffer provided with the B-Per 6x His-Fusion Protein Purification Kit.

  • Purify the His-tagged recombinant 15-PGDH protein using the nickel-chelate affinity chromatography resin according to the manufacturer's instructions.

  • Elute the purified protein and dialyze against 50 mM Tris-HCl, pH 8.0, with 0.1 mM DTT.

  • Assess protein purity by SDS-PAGE and concentration by a Bradford assay.

15-PGDH Enzyme Activity Assay

This protocol details a method to determine the enzymatic activity of 15-PGDH by monitoring the conversion of 11(R)-HETE to 11-oxo-ETE.

Materials:

  • Purified recombinant human 15-PGDH

  • 11(R)-HETE substrate

  • NAD⁺ cofactor

  • 50 mM Tris-HCl, pH 7.9

  • Ice-cold methanol

  • Internal standard (e.g., [¹³C₂₀]-15-oxo-ETE)

  • Dichloromethane

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.9), 400 µM NAD⁺, and varying concentrations of 11(R)-HETE (e.g., 0-25 µM).

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a known amount of purified 15-PGDH (e.g., 9 nM). The final reaction volume is 200 µL.

  • Incubate the reaction at 37°C for a fixed time (e.g., 3.5 minutes), ensuring the reaction is in the linear range.

  • Quench the reaction by adding 400 µL of ice-cold methanol.

  • Add a known amount of the internal standard for quantification.

  • Extract the eicosanoids by adding 1.2 mL of dichloromethane, vortexing, and centrifuging to separate the phases.

  • Collect the organic (lower) phase and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

Quantification of 11-Keto-ETE by LC-MS/MS

This protocol provides a general framework for the quantification of 11-keto-ETE using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • A suitable reversed-phase C18 column.

Procedure:

  • Chromatographic Separation:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient from, for example, 30% to 90% B over 15 minutes to resolve 11-keto-ETE from other eicosanoids.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the precursor to product ion transitions for 11-keto-ETE and the internal standard.

      • 11-keto-ETE: The precursor ion will be the deprotonated molecule [M-H]⁻ (m/z 317.2). Product ions can be determined by fragmentation analysis.

      • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.

  • Quantification:

    • Construct a calibration curve using known amounts of authentic 11-keto-ETE standard and a fixed amount of the internal standard.

    • Calculate the concentration of 11-keto-ETE in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Biosynthesis of this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol AA Arachidonic Acid (in membrane) PLA2 Phospholipase A2 Free_AA Arachidonic Acid (free) PLA2->Free_AA Liberation COX2 Cyclooxygenase-2 (COX-2) HETE_11R 11(R)-HETE COX2->HETE_11R Oxygenation & Reduction PGDH15 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Keto_ETE_11 11-Keto-ETE PGDH15->Keto_ETE_11 Oxidation ACSL Acyl-CoA Synthetase (ACSL) Keto_ETE_CoA_11 This compound ACSL->Keto_ETE_CoA_11 Activation (Proposed)

Figure 1: Biosynthesis pathway of this compound from arachidonic acid.

Experimental Workflow for 15-PGDH Activity Assay start Start prep_reagents Prepare Reaction Mix (Buffer, NAD+, 11(R)-HETE) start->prep_reagents pre_incubate Pre-incubate at 37°C prep_reagents->pre_incubate add_enzyme Add 15-PGDH to Initiate Reaction pre_incubate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate quench Quench Reaction (Ice-cold Methanol) incubate->quench add_is Add Internal Standard quench->add_is extract Extract Eicosanoids (Dichloromethane) add_is->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute Sample dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze end End analyze->end

Figure 2: Experimental workflow for the 15-PGDH enzyme activity assay.

Conclusion

The biosynthesis of this compound represents a specialized branch of eicosanoid metabolism, converting an initial cyclooxygenase product into a potentially metabolically active keto-eicosanoid. The pathway involves the sequential action of COX-2 and 15-PGDH to form 11-keto-ETE, which is then proposed to be activated to its CoA ester by an acyl-CoA synthetase. This technical guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers to investigate this pathway further. Elucidating the specific enzymes and regulatory mechanisms involved in the formation and subsequent metabolism of this compound will be crucial for understanding its physiological and pathological roles and for the potential development of novel therapeutic strategies targeting eicosanoid signaling.

References

The Emerging Role of 11-keto-Eicosatetraenoic Acid-CoA in Cellular Processes: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biosynthesis, Metabolism, and Potential Biological Functions of 11-keto-ETE-CoA.

Introduction

Eicosanoids, a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, are pivotal regulators of a vast array of physiological and pathological processes, most notably inflammation. While classical eicosanoids such as prostaglandins (B1171923) and leukotrienes have been extensively studied, a growing body of research is shedding light on the biological significance of their keto-metabolites. Among these, 11-keto-eicosatetraenoic acid (11-oxo-ETE), and its activated coenzyme A (CoA) thioester, this compound, are emerging as novel players with potential roles in cell proliferation and inflammatory signaling. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its biosynthesis, known biological activities, and the experimental methodologies used for its investigation. While direct evidence for a definitive role in the inflammatory response is still developing, this document consolidates the existing literature to provide a foundational resource for researchers in the field.

Biosynthesis of 11-keto-ETE and its CoA Thioester

The formation of 11-keto-ETE, more formally known as 11-oxo-eicosatetraenoic acid (11-oxo-ETE), is a multi-step enzymatic process originating from arachidonic acid (AA). The pathway involves the sequential action of cyclooxygenase-2 (COX-2) and 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

Step 1: Conversion of Arachidonic Acid to 11(R)-HETE by COX-2

The initial step is the conversion of arachidonic acid to 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE). This reaction is catalyzed by the inducible enzyme cyclooxygenase-2 (COX-2), a key mediator of inflammatory responses.[1][2] While COX-2 is well-known for its role in prostaglandin (B15479496) synthesis, it also possesses lipoxygenase activity that can generate various HETEs.

Step 2: Oxidation of 11(R)-HETE to 11-oxo-ETE by 15-PGDH

The subsequent and rate-limiting step is the oxidation of the 11-hydroxyl group of 11(R)-HETE to a keto group, yielding 11-oxo-ETE. This conversion is catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme traditionally recognized for its role in the inactivation of prostaglandins.[1][3] The catalytic activity of 15-PGDH is not restricted to prostaglandins and extends to other hydroxylated eicosanoids.[4]

Step 3: Formation of 11-oxo-ETE-CoA

The biologically active form of many fatty acids within the cell is their coenzyme A (CoA) thioester. Recent research has confirmed the formation of 11-oxo-ETE-CoA.[3] This conversion is a critical step that primes the molecule for further metabolic processing or for its potential role as a signaling molecule. The formation of the CoA thioester suggests that 11-oxo-ETE may be a substrate for acyl-CoA synthetases and could potentially enter pathways of fatty acid metabolism or be utilized in acylation reactions.[3]

Biosynthesis of 11-oxo-ETE-CoA AA Arachidonic Acid HETE 11(R)-HETE AA->HETE COX-2 OXO_ETE 11-oxo-ETE (11-keto-ETE) HETE->OXO_ETE 15-PGDH OXO_ETE_COA 11-oxo-ETE-CoA OXO_ETE->OXO_ETE_COA Acyl-CoA Synthetase

Figure 1: Biosynthesis pathway of 11-oxo-ETE-CoA from arachidonic acid.

Biological Activities of 11-oxo-ETE

While the specific functions of 11-oxo-ETE-CoA are still under investigation, studies on its precursor, 11-oxo-ETE, have revealed significant biological activities, primarily related to the inhibition of cell proliferation.

Anti-proliferative Effects

Several studies have demonstrated that 11-oxo-ETE exhibits anti-proliferative effects on various cell types, including endothelial cells and cancer cell lines. This activity suggests a potential role in the regulation of angiogenesis and tumorigenesis.[1][5][6]

Table 1: Anti-proliferative Activity of 11-oxo-ETE on Various Cell Lines

Cell LineCell TypeAssayIC50 / EffectReference
HUVECsHuman Umbilical Vein Endothelial CellsBrdU incorporation2.1 µM[1]
LoVoHuman Colorectal AdenocarcinomaBrdU incorporationDose-dependent reduction[1]
HCA-7Human Colorectal AdenocarcinomaBrdU incorporationDose-dependent reduction[1]
A549Human Lung CarcinomaBrdU incorporationSignificant response at higher doses[1]

IC50: Half-maximal inhibitory concentration; BrdU: Bromodeoxyuridine.

The anti-proliferative potency of 11-oxo-ETE appears to be greater than that of the related molecule, 15-oxo-ETE.[1] Furthermore, the cellular uptake and subsequent anti-proliferative effects of 11-oxo-ETE can be modulated by drug transporters, indicating a complex regulatory mechanism for its intracellular concentration and activity.[1][5]

Role in the Inflammatory Response: An Area of Active Investigation

A definitive role for 11-oxo-ETE and its CoA derivative in the inflammatory response remains to be fully elucidated. The current body of literature lacks direct evidence detailing their effects on key inflammatory cells such as neutrophils, eosinophils, and mast cells.

While COX-2, the initial enzyme in the biosynthesis of 11-oxo-ETE, is a well-established pro-inflammatory mediator, the downstream products of its activity can have diverse and sometimes opposing effects. For instance, while some prostaglandins produced via COX-2 are pro-inflammatory, other lipid mediators derived from this pathway can have anti-inflammatory or pro-resolving properties.

In contrast to 11-oxo-ETE, its isomer, 5-oxo-ETE, is a potent chemoattractant and activator of neutrophils and eosinophils, playing a significant pro-inflammatory role.[7][8][9][10][11] However, it is crucial to avoid extrapolating the functions of 5-oxo-ETE to 11-oxo-ETE without direct experimental evidence, as the position of the keto group can dramatically alter the biological activity of eicosanoids.

The involvement of 15-PGDH, the enzyme that produces 11-oxo-ETE, in inflammation is also complex. While it inactivates pro-inflammatory prostaglandins, its products, including 15-keto-PGE2, can exhibit anti-inflammatory activities through mechanisms such as the activation of PPAR-γ.[3][12] It is plausible that 11-oxo-ETE could exert similar effects, but this remains a hypothesis pending further investigation.

Known and Hypothesized Relationships in Inflammation cluster_pro Pro-inflammatory cluster_anti Anti-proliferative / Potentially Anti-inflammatory COX2 COX-2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Eleven_oxo_ETE 11-oxo-ETE COX2->Eleven_oxo_ETE via 11(R)-HETE Five_oxo_ETE 5-oxo-ETE Neutrophils Neutrophils Five_oxo_ETE->Neutrophils Activation & Chemotaxis Eosinophils Eosinophils Five_oxo_ETE->Eosinophils Activation & Chemotaxis Anti_proliferative Anti-proliferative Effects Eleven_oxo_ETE->Anti_proliferative Fifteen_PGDH 15-PGDH Fifteen_PGDH->Eleven_oxo_ETE from 11(R)-HETE

Figure 2: Contrasting roles of oxo-eicosanoids in inflammation.

Experimental Protocols

A key aspect of advancing our understanding of this compound is the use of robust and reproducible experimental methodologies. Below are summaries of key protocols cited in the literature.

Measurement of 11-oxo-ETE using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Stable isotope dilution LC-MS/MS is the gold standard for the sensitive and specific quantification of eicosanoids, including 11-oxo-ETE, in biological samples.

Sample Preparation:

  • Biological samples (e.g., cell lysates, culture media) are spiked with a known amount of a stable isotope-labeled internal standard (e.g., d4-11-oxo-ETE).

  • Lipids are extracted using a suitable organic solvent, such as a mixture of isopropanol (B130326) and hexane (B92381) or by solid-phase extraction (SPE).

  • The organic phase is collected, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatography: Reverse-phase chromatography (e.g., using a C18 column) is typically employed to separate 11-oxo-ETE from other eicosanoids and matrix components. A gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in negative ion mode with selected reaction monitoring (SRM). The transition of the parent ion (M-H)- to a specific daughter ion is monitored for both the analyte and the internal standard.

LC-MS/MS Workflow for 11-oxo-ETE Quantification Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extraction Lipid Extraction (LLE or SPE) Spike->Extraction Drydown Evaporation & Reconstitution Extraction->Drydown LC Liquid Chromatography (C18 Column) Drydown->LC MS Tandem Mass Spectrometry (SRM) LC->MS Quantification Quantification MS->Quantification

Figure 3: A generalized workflow for the quantification of 11-oxo-ETE by LC-MS/MS.

Cell Proliferation (BrdU Incorporation) Assay

The anti-proliferative effects of 11-oxo-ETE can be assessed using a bromodeoxyuridine (BrdU) incorporation assay, which measures DNA synthesis.

Protocol Outline:

  • Cells (e.g., HUVECs, LoVo) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of 11-oxo-ETE or a vehicle control for a specified period (e.g., 24-72 hours).

  • BrdU is added to the culture medium for the final few hours of the incubation period.

  • After incubation, the cells are fixed, and the DNA is denatured.

  • A peroxidase-conjugated anti-BrdU antibody is added, which binds to the incorporated BrdU.

  • A substrate solution is added, which is converted by the peroxidase into a colored product.

  • The absorbance of the solution is measured using a microplate reader, which is proportional to the amount of DNA synthesis and, therefore, cell proliferation.

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Activity Assay

The enzymatic activity of 15-PGDH, which is crucial for the synthesis of 11-oxo-ETE, can be measured spectrophotometrically or fluorometrically by monitoring the reduction of NAD+ to NADH.

Protocol Outline:

  • The reaction mixture is prepared containing a buffer, NAD+, and the substrate (e.g., 11(R)-HETE or a standard substrate like PGE2).

  • The reaction is initiated by adding the enzyme source (e.g., purified recombinant 15-PGDH or a cell lysate).

  • The increase in absorbance or fluorescence due to the formation of NADH is monitored over time using a plate reader. The rate of NADH production is proportional to the 15-PGDH activity. Commercial kits are available for this assay.[13][14]

Future Directions and Conclusion

The discovery of 11-oxo-ETE and its CoA thioester opens up new avenues of research in the field of eicosanoid biology. While its anti-proliferative effects are becoming increasingly recognized, its precise role in the complex network of inflammatory signaling remains a significant knowledge gap.

Future research should focus on:

  • Elucidating the direct effects of 11-oxo-ETE and 11-oxo-ETE-CoA on primary immune cells , including neutrophils, eosinophils, mast cells, and macrophages. This would involve chemotaxis assays, measurement of reactive oxygen species production, degranulation assays, and cytokine profiling.

  • Investigating the interaction of 11-oxo-ETE with nuclear receptors , such as PPARs, and its influence on key inflammatory transcription factors like NF-κB.

  • Identifying the specific acyl-CoA synthetase(s) responsible for the formation of 11-oxo-ETE-CoA.

  • Exploring the downstream metabolic fate of 11-oxo-ETE-CoA and its potential involvement in fatty acid oxidation or acylation reactions.

References

11-keto-ETE-CoA: An Emerging Lipid Mediator at the Crossroads of Eicosanoid Metabolism and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosanoids, a family of signaling molecules derived from the oxidation of 20-carbon fatty acids, are pivotal regulators of a vast array of physiological and pathological processes. While the roles of prostaglandins, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs) have been extensively studied, recent advancements in lipidomics have unveiled a new layer of complexity involving their metabolic intermediates, including their coenzyme A (CoA) thioesters. Among these, 11-keto-eicosatetraenoic acid-CoA (11-keto-ETE-CoA) is emerging as a potentially significant, yet under-investigated, lipid mediator. This technical guide provides a comprehensive overview of the current understanding of this compound, from its biosynthesis to its potential cellular functions, with a focus on the experimental methodologies employed in its study.

Biosynthesis of this compound

The formation of this compound is a multi-step enzymatic process that begins with the liberation of arachidonic acid (AA) from membrane phospholipids (B1166683). The subsequent pathway involves cyclooxygenase-2 (COX-2) and 15-hydroxyprostaglandin dehydrogenase (15-PGDH), culminating in the formation of 11-oxo-eicosatetraenoic acid (11-oxo-ETE), the immediate precursor to this compound.[1][2]

The key enzymatic steps are:

  • Arachidonic Acid Release: Cytoplasmic phospholipase A2 (cPLA2) hydrolyzes membrane phospholipids to release arachidonic acid.

  • Formation of 11(R)-HETE: COX-2 metabolizes arachidonic acid to form 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE).[3]

  • Oxidation to 11-oxo-ETE: The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) catalyzes the oxidation of the hydroxyl group of 11(R)-HETE to a ketone, yielding 11-oxo-ETE.[1][3][4]

  • Thioesterification to this compound: The free carboxylic acid of 11-oxo-ETE is then esterified with coenzyme A to form the thioester, this compound.[2] The specific acyl-CoA synthetase responsible for this step has not yet been definitively identified.

Synthesis_of_11_keto_ETE_CoA Biosynthesis of this compound AA Arachidonic Acid HETE 11(R)-HETE AA->HETE COX-2 PL Membrane Phospholipids PL->AA cPLA2 KETO_ETE 11-oxo-ETE HETE->KETO_ETE 15-PGDH KETO_ETE_CoA This compound KETO_ETE->KETO_ETE_CoA Acyl-CoA Synthetase cPLA2 cPLA2 COX2 COX-2 PGDH 15-PGDH AcylCoA_Synthetase Acyl-CoA Synthetase

Figure 1: Biosynthetic pathway of this compound.

Potential Biological Activities and Signaling Pathways

While the specific signaling pathways of this compound are currently unknown, the biological activities of its precursor, 11-oxo-ETE, offer valuable insights into its potential functions.

Antiproliferative Effects of 11-oxo-ETE

Studies have demonstrated that 11-oxo-ETE exhibits antiproliferative effects in various cell types, including human umbilical vein endothelial cells (HUVECs) and LoVo colon cancer cells.[1][5][6] This suggests a potential role for the 11-oxo-ETE metabolic pathway in regulating cell growth and proliferation.

Table 1: Antiproliferative Activity of 11-oxo-ETE and Related Compounds [1][5][6]

Cell LineCompoundConcentrationInhibition of Proliferation
HUVECs11-oxo-ETE2-10 µMYes
LoVo cells11-oxo-ETE2-10 µMYes
HUVECs11-oxo-ETE methyl ester2-10 µMYes (most potent)
LoVo cells11-oxo-ETE methyl ester2-10 µMYes (most potent)
Intracellular Concentrations of 11-oxo-ETE

The intracellular concentrations of 11-oxo-ETE have been quantified in different cell lines, providing a basis for understanding its physiological relevance.

Table 2: Maximal Intracellular Concentrations of 11-oxo-ETE [1][5][6]

Cell Line11-oxo-ETE Concentration (ng/4 x 105 cells)
LoVo cells0.02
HUVECs0.58
Hypothetical Signaling Mechanisms of this compound

The role of acyl-CoA esters in cellular signaling is an expanding area of research. While direct evidence for this compound signaling is lacking, several possibilities can be hypothesized based on the known functions of other acyl-CoAs:

  • Metabolic Regulation: this compound may act as a metabolic intermediate, feeding into pathways such as fatty acid oxidation or being a substrate for acyl-transferases.[2]

  • Modulation of Nuclear Receptors: Long-chain fatty acyl-CoAs have been shown to bind to and modulate the activity of nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs). It is plausible that this compound could act as a ligand for such receptors, thereby regulating gene expression.

  • Allosteric Regulation of Enzymes: Acyl-CoAs can allosterically regulate the activity of various enzymes involved in metabolism and signaling.

Hypothetical_Signaling Hypothetical Roles of this compound cluster_downstream Potential Downstream Effects KETO_ETE_CoA This compound Metabolism Metabolic Pathways (e.g., β-oxidation) KETO_ETE_CoA->Metabolism Nuclear_Receptors Nuclear Receptor Modulation (e.g., PPARs) KETO_ETE_CoA->Nuclear_Receptors Enzyme_Regulation Allosteric Enzyme Regulation KETO_ETE_CoA->Enzyme_Regulation

Figure 2: Hypothetical signaling roles of this compound.

Experimental Protocols

Detailed, standardized protocols for the synthesis and analysis of this compound are not widely available in the public domain. However, based on the existing literature for related compounds, a general workflow can be outlined.

Enzymatic Synthesis of 11-oxo-ETE (Precursor)

A potential method for the enzymatic synthesis of 11-oxo-ETE involves the use of recombinant enzymes.

  • Expression and Purification of COX-2 and 15-PGDH: Recombinant human COX-2 and 15-PGDH can be expressed in a suitable system (e.g., E. coli or insect cells) and purified using standard chromatographic techniques.

  • Enzymatic Reaction:

    • Incubate purified COX-2 with arachidonic acid to produce 11(R)-HETE.

    • Purify the 11(R)-HETE intermediate.

    • Incubate the purified 11(R)-HETE with purified 15-PGDH in the presence of its cofactor NAD+.

  • Purification of 11-oxo-ETE: The final product, 11-oxo-ETE, can be purified from the reaction mixture using solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC).

Detection and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific detection of this compound.

LCMS_Workflow General LC-MS/MS Workflow for this compound Sample Biological Sample (Cells, Tissues) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction SPE Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment Extraction->SPE LC Liquid Chromatography (LC) (Reversed-Phase) SPE->LC MS Tandem Mass Spectrometry (MS/MS) (Negative Ion Mode) LC->MS Data Data Analysis (Quantification) MS->Data

Figure 3: General workflow for the analysis of this compound.

Key Methodological Considerations:

  • Sample Preparation: Rapid quenching of metabolic activity and efficient extraction of lipids are critical. The use of internal standards (e.g., deuterated analogs) is essential for accurate quantification.

  • Chromatography: Reversed-phase liquid chromatography is typically used for the separation of eicosanoids and their derivatives. Optimization of the mobile phase and gradient is necessary to achieve good separation from other lipid species.

  • Mass Spectrometry: Tandem mass spectrometry in negative ion mode is commonly employed. Specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound need to be determined for selective and sensitive detection.

Future Directions and Conclusion

The study of this compound as a lipid mediator is still in its infancy. While its formation from arachidonic acid has been established, its precise biological functions and signaling pathways remain to be elucidated. Future research should focus on:

  • Identification of the specific acyl-CoA synthetase responsible for its formation.

  • Elucidation of its downstream metabolic fate and potential signaling targets, including receptors and enzymes.

  • Development of specific inhibitors and antagonists to probe its function in cellular and animal models.

  • Quantification of its levels in various tissues and disease states to understand its physiological and pathological relevance.

References

The Discovery and Identification of 11-keto-ETE-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the discovery, identification, and biochemical context of 11-keto-eicosatetraenoyl-Coenzyme A (11-keto-ETE-CoA), a significant metabolite in the eicosanoid pathway. Eicosanoids, a family of signaling molecules derived from the oxidation of 20-carbon fatty acids, play crucial roles in a myriad of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. The identification of their acyl-CoA thioesters represents a developing area of research, suggesting novel roles for these molecules beyond transient signaling, potentially linking them to cellular energy metabolism and gene regulation. This document details the biosynthetic pathway of this compound, the analytical methodologies for its identification, and its potential metabolic fate.

Biosynthesis of this compound

The formation of this compound is a multi-step enzymatic process originating from arachidonic acid (AA). The pathway involves the sequential action of cyclooxygenase-2 (COX-2), 15-hydroxyprostaglandin dehydrogenase (15-PGDH), and an acyl-CoA synthetase.

  • Arachidonic Acid Release: The process is initiated by the release of arachidonic acid from the sn-2 position of membrane phospholipids (B1166683) by cytosolic phospholipase A2 (cPLA2).

  • Formation of 11(R)-HETE: Arachidonic acid is then metabolized by COX-2 to form 11(R)-hydroperoxyeicosatetraenoic acid (11(R)-HpETE), which is subsequently reduced to 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE).

  • Oxidation to 11-keto-ETE: The hydroxyl group of 11(R)-HETE is oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 11-keto-eicosatetraenoic acid (11-keto-ETE), also referred to as 11-oxo-ETE.

  • Thioesterification to this compound: Finally, 11-keto-ETE is converted to its coenzyme A thioester, this compound, by an acyl-CoA synthetase. This activation step is crucial for its entry into various metabolic pathways.

Discovery and Identification

The discovery of this compound was facilitated by advanced mass spectrometry techniques, which allowed for the detection of this novel eicosanoid metabolite. The function and further metabolism of 11-keto-ETE were previously poorly described, and the formation of its CoA thioester was a significant finding, suggesting a role in metabolic processes.

Quantitative Data

Quantitative data for this compound is still emerging. The primary research has focused on its detection and the kinetics of its formation. The table below summarizes the key findings related to the formation of its precursor, 11-keto-ETE, and the detection of the CoA thioester.

AnalyteCell Line/SystemTreatmentPeak Concentration/FormationMethodReference
11-keto-ETELoVo cellsArachidonic AcidPeak secretion within 20 minutesLC-MS/MS[1]
This compoundCell CultureArachidonic AcidDetected as an AA-inducible acyl-CoASemi-targeted neutral loss scanning LC-MS/MS[2]
15-oxo-ETE-CoAHuman Platelets-Confirmed generationLC-high resolution MS[2]

Experimental Protocols

The identification of this compound relies on sophisticated analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for the key experiments.

Protocol 1: Cell Culture and Eicosanoid Stimulation
  • Cell Culture: Human colorectal adenocarcinoma (LoVo) cells, which endogenously express both COX-2 and 15-PGDH, are cultured in appropriate media until they reach a suitable confluency.

  • Arachidonic Acid Treatment: The cells are treated with arachidonic acid to stimulate the production of eicosanoids.

  • Sample Collection: At various time points, both the cell culture media and the cell pellets are collected for analysis.

Protocol 2: Extraction of Acyl-CoAs from Cells
  • Cell Lysis: Cell pellets are washed with ice-cold PBS and then lysed using a suitable buffer.

  • Protein Precipitation: An ice-cold solution of acetonitrile (B52724) is added to the cell lysate to precipitate proteins.

  • Centrifugation: The mixture is centrifuged at high speed to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant containing the acyl-CoAs is carefully collected for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of this compound

A semi-targeted neutral loss scanning approach or a targeted LC-MS/MS method can be used for the detection of this compound.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.

    • Mobile Phase: A gradient of ammonium (B1175870) hydroxide (B78521) in water (A) and ammonium hydroxide in acetonitrile (B) is used for elution.

    • Flow Rate: A flow rate of 0.4 ml/min is maintained.

    • Gradient: A typical gradient would start at a low percentage of B, gradually increasing to elute the more hydrophobic long-chain acyl-CoAs.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Positive ion electrospray ionization (ESI+) is used.

    • Detection Mode:

      • Neutral Loss Scanning: A neutral loss scan of 507 Da, corresponding to the loss of the pantetheine-3'-phosphate-5'-ADP moiety of CoA, is used to screen for all acyl-CoA species.

      • Selected Reaction Monitoring (SRM): For targeted analysis, specific precursor-to-product ion transitions for this compound are monitored. The precursor ion would be the [M+H]+ of this compound, and a characteristic product ion would be monitored.

Signaling Pathways and Logical Relationships

The signaling pathways directly initiated by this compound are not yet well-defined. However, its biosynthesis is intrinsically linked to the well-established arachidonic acid cascade. The formation of the CoA thioester suggests that its primary role may be metabolic rather than signaling through cell surface receptors in the manner of other eicosanoids.

Biosynthesis Pathway of this compound

AA Arachidonic Acid HETE 11(R)-HETE AA->HETE COX-2 KetoETE 11-keto-ETE HETE->KetoETE 15-PGDH KetoETECoA This compound KetoETE->KetoETECoA Acyl-CoA Synthetase Cells Cell Culture (e.g., LoVo cells) Stimulation Arachidonic Acid Stimulation Cells->Stimulation Extraction Acyl-CoA Extraction Stimulation->Extraction LC Liquid Chromatography (C18 column) Extraction->LC MS Tandem Mass Spectrometry (Neutral Loss / SRM) LC->MS Identification Identification of This compound MS->Identification KetoETECoA This compound BetaOx Beta-Oxidation KetoETECoA->BetaOx Metabolites Shorter-chain Acyl-CoAs BetaOx->Metabolites Energy Energy Production (ATP) BetaOx->Energy

References

Cellular Localization of 11-keto-ETE-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-keto-eicosatetraenoic acid (11-keto-ETE) is an oxidized lipid mediator derived from arachidonic acid, a key player in inflammatory signaling pathways. Its coenzyme A (CoA) thioester, 11-keto-ETE-CoA, is an activated form of this molecule, poised for entry into various metabolic pathways. Understanding the subcellular localization of this compound is critical for elucidating its biological functions, its role in disease pathology, and for the development of targeted therapeutics. While direct quantitative data on the subcellular distribution of this compound is not yet available in the scientific literature, its localization can be inferred from the known sites of eicosanoid metabolism and fatty acyl-CoA trafficking. This guide synthesizes the current understanding of the metabolic pathways involving analogous molecules to predict the cellular compartments where this compound is likely to be found and processed.

Predicted Cellular Localization of this compound

Based on the established locations of enzymes involved in eicosanoid synthesis and fatty acid metabolism, this compound is predicted to be present in the following subcellular compartments:

  • Cytosol: The synthesis of 11-keto-ETE from its precursor, 11(R)-HETE, is catalyzed by the cytosolic enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). The subsequent activation of 11-keto-ETE to this compound by acyl-CoA synthetases is also likely to initiate in the cytosol, a major site for these enzymes.

  • Peroxisomes: Peroxisomes are a primary site for the β-oxidation of eicosanoids and other long-chain fatty acids[1][2]. It is highly probable that this compound is transported into peroxisomes for metabolic degradation.

  • Mitochondria: Similar to peroxisomes, mitochondria are central to fatty acid β-oxidation[1][2]. Therefore, this compound is likely transported into the mitochondrial matrix for processing and energy production.

  • Endoplasmic Reticulum (Microsomes): The endoplasmic reticulum is another key site for lipid metabolism. Dehydrogenases that act on other hydroxyeicosanoids have been found in the microsomal fraction, suggesting that the ER may be involved in the synthesis or modification of this compound[3].

Quantitative Data on Subcellular Acyl-CoA Distribution

Direct quantitative analysis of the subcellular distribution of this compound has not been reported. However, studies on the general distribution of long-chain acyl-CoAs provide a valuable proxy. The following table summarizes the likely presence of this compound in different subcellular fractions based on the known localization of relevant metabolic pathways.

Subcellular FractionPredicted Presence of this compoundRationale
Cytosol PresentSite of precursor synthesis (11-keto-ETE) and likely site of CoA activation.
Mitochondria PresentMajor site of fatty acid β-oxidation.
Peroxisomes PresentKey site for the β-oxidation of eicosanoids and long-chain fatty acids.
Endoplasmic Reticulum PossibleLocation of enzymes involved in the metabolism of related oxo-eicosanoids.
Nucleus UnlikelyWhile some acyl-CoAs are found in the nucleus, a direct role for this compound in this compartment is not suggested by current evidence.

Experimental Protocols

Protocol 1: Subcellular Fractionation for Acyl-CoA Analysis

This protocol describes the separation of major subcellular organelles—nuclei, mitochondria, microsomes (endoplasmic reticulum), and cytosol—from cultured cells using differential centrifugation.

Materials:

  • Cultured cells (e.g., HeLa, HepG2)

  • Phosphate-buffered saline (PBS), ice-cold

  • Fractionation Buffer: 250 mM sucrose, 20 mM HEPES-KOH (pH 7.4), 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM DTT, and protease inhibitor cocktail.

  • Dounce homogenizer with a tight-fitting pestle

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated centrifuge and ultracentrifuge

Procedure:

  • Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 5 volumes of ice-cold Fractionation Buffer. Incubate on ice for 20 minutes to allow cells to swell.

  • Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Perform 20-30 strokes with a tight-fitting pestle on ice to disrupt the cell membranes. Monitor cell lysis using a microscope.

  • Nuclear Fraction Isolation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.

  • Mitochondrial Fraction Isolation: Carefully collect the supernatant from the previous step and centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the mitochondrial fraction.

  • Microsomal and Cytosolic Fraction Isolation: Transfer the supernatant from the mitochondrial spin to an ultracentrifuge tube. Centrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction (endoplasmic reticulum), and the supernatant is the cytosolic fraction.

  • Fraction Purity Assessment: Assess the purity of each fraction by performing Western blot analysis for well-established subcellular markers (e.g., Histone H3 for nuclei, COX IV for mitochondria, Calnexin for ER, and GAPDH for cytosol).

Protocol 2: Extraction and Analysis of this compound by LC-MS/MS

This protocol outlines the extraction of long-chain acyl-CoAs from subcellular fractions and their subsequent analysis by liquid chromatography-tandem mass spectrometry.

Materials:

  • Subcellular fractions (from Protocol 1)

  • Internal standard (e.g., ¹³C-labeled palmitoyl-CoA)

  • Extraction Solvent: Acetonitrile:Isopropanol:Water (3:1:1, v/v/v), ice-cold

  • 10 M Acetic Acid

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UPLC system)

  • C18 reverse-phase column

Procedure:

  • Extraction: To 100 µL of each subcellular fraction, add the internal standard. Add 500 µL of ice-cold Extraction Solvent. Vortex vigorously for 1 minute.

  • Acidification and Phase Separation: Add 50 µL of 10 M acetic acid and vortex again. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the protein.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Dry the supernatant under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoAs on a C18 reverse-phase column using a gradient of mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95% acetonitrile/5% water).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and the internal standard. The exact m/z values will need to be determined based on the chemical formula of this compound.

Visualizations

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 _11R_HETE 11(R)-HETE COX2->_11R_HETE _15_PGDH 15-PGDH (Cytosol) _11R_HETE->_15_PGDH _11_keto_ETE 11-keto-ETE _15_PGDH->_11_keto_ETE ACSL Acyl-CoA Synthetase (Cytosol) _11_keto_ETE->ACSL _11_keto_ETE_CoA This compound ACSL->_11_keto_ETE_CoA Peroxisome Peroxisome _11_keto_ETE_CoA->Peroxisome Transport Mitochondrion Mitochondrion _11_keto_ETE_CoA->Mitochondrion Transport Beta_Oxidation_P β-Oxidation Peroxisome->Beta_Oxidation_P Beta_Oxidation_M β-Oxidation Mitochondrion->Beta_Oxidation_M Experimental_Workflow Cultured_Cells Cultured Cells Homogenization Homogenization Cultured_Cells->Homogenization Centrifugation_1 1,000 x g 10 min Homogenization->Centrifugation_1 Nuclear_Pellet Nuclear Pellet Centrifugation_1->Nuclear_Pellet Supernatant_1 Supernatant 1 Centrifugation_1->Supernatant_1 Extraction Acyl-CoA Extraction Nuclear_Pellet->Extraction Centrifugation_2 10,000 x g 20 min Supernatant_1->Centrifugation_2 Mitochondrial_Pellet Mitochondrial Pellet Centrifugation_2->Mitochondrial_Pellet Supernatant_2 Supernatant 2 Centrifugation_2->Supernatant_2 Mitochondrial_Pellet->Extraction Ultracentrifugation 100,000 x g 1 hour Supernatant_2->Ultracentrifugation Microsomal_Pellet Microsomal Pellet Ultracentrifugation->Microsomal_Pellet Cytosolic_Supernatant Cytosolic Supernatant Ultracentrifugation->Cytosolic_Supernatant Microsomal_Pellet->Extraction Cytosolic_Supernatant->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11-keto-eicosatetraenoyl-CoA (11-keto-ETE-CoA), a metabolite of arachidonic acid. It details the biosynthetic pathway, known biological activities, and the analytical methodologies for its detection and quantification. This document synthesizes current knowledge to serve as a foundational resource for researchers investigating the roles of keto-eicosanoids in physiology and disease, with a particular focus on applications in drug development.

Introduction

Eicosanoids, a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, are pivotal regulators of a vast array of physiological and pathological processes, including inflammation, immunity, and cancer. While prostaglandins (B1171923) and leukotrienes have been extensively studied, the biological significance of many other eicosanoid metabolites is only beginning to be elucidated. Among these is 11-keto-eicosatetraenoic acid (11-keto-ETE) and its coenzyme A thioester, this compound. This guide explores the metabolic linkage of this compound to the arachidonic acid cascade and summarizes the current understanding of its formation, biological effects, and the experimental approaches used for its study.

Biosynthesis of this compound from Arachidonic Acid

The formation of this compound is a multi-step enzymatic process originating from arachidonic acid (AA). The pathway involves the sequential action of cyclooxygenase-2 (COX-2) and 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by the activation of the resulting keto-eicosanoid to its CoA thioester.

Step 1: Oxygenation of Arachidonic Acid by COX-2

The initial step involves the conversion of arachidonic acid to 11(R)-hydroperoxyeicosatetraenoic acid (11(R)-HPETE) by the peroxidase activity of COX-2. This is subsequently reduced to 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE).

Step 2: Oxidation of 11(R)-HETE by 15-PGDH

The hydroxyl group at the 11-position of 11(R)-HETE is then oxidized to a ketone by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), yielding 11-keto-eicosatetraenoic acid (11-oxo-ETE).[1][2][3][4] This enzymatic conversion has been demonstrated in LoVo colorectal adenocarcinoma cells, which express both COX-2 and 15-PGDH.[1]

Step 3: Formation of this compound

The carboxylic acid group of 11-oxo-ETE can be activated by coenzyme A (CoA) to form the thioester this compound. This conversion suggests a potential role for 11-keto-ETE in intermediary metabolism, similar to fatty acids. The formation of eicosanoid-CoA thioesters is a recently described metabolic route for this class of lipids.[4]

Biosynthesis of this compound AA Arachidonic Acid HETE 11(R)-HETE AA->HETE COX-2 Keto_ETE 11-Keto-ETE HETE->Keto_ETE 15-PGDH Keto_ETE_CoA This compound Keto_ETE->Keto_ETE_CoA Acyl-CoA Synthetase

Figure 1: Biosynthesis of this compound from Arachidonic Acid.

Biological Activities and Potential Functions

The biological roles of 11-keto-ETE and its CoA derivative are not yet fully understood, but emerging evidence points towards involvement in cell proliferation and intermediary metabolism.

Anti-Proliferative Effects

Studies have shown that 11-oxo-ETE exhibits anti-proliferative activity in various cell types. In human umbilical vein endothelial cells (HUVECs) and LoVo colon cancer cells, 11-oxo-ETE and its methyl ester inhibit proliferation at concentrations in the low micromolar range.[1][5] The methyl ester of 11-oxo-ETE was found to be the most potent inhibitor in these studies.[5]

Potential Metabolic Roles

The formation of a CoA thioester suggests that this compound may enter metabolic pathways analogous to fatty acyl-CoAs. Potential roles include:

  • Substrate for Fatty Acid β-oxidation: this compound could potentially be a substrate for mitochondrial β-oxidation, contributing to cellular energy production through the generation of acetyl-CoA, FADH₂, and NADH.

  • Substrate for Acyltransferases: It may act as a substrate for acyltransferases, leading to its incorporation into complex lipids such as phospholipids (B1166683) and triglycerides.

  • Generation of Reducing Equivalents: The metabolism of this compound could be a source of reducing equivalents (e.g., NADPH).[4]

Interaction with Nuclear Receptors

While direct evidence for the interaction of this compound with nuclear receptors is currently lacking, other structurally related oxo-eicosanoids have been shown to activate peroxisome proliferator-activated receptors (PPARs).[3] Given that fatty acids and their derivatives are natural ligands for PPARs, it is plausible that 11-keto-ETE or its CoA derivative could modulate the activity of these transcription factors, thereby influencing the expression of genes involved in lipid metabolism and inflammation.

Potential Functions of this compound cluster_metabolism Metabolic Fates cluster_signaling Signaling Keto_ETE_CoA This compound Beta_Oxidation Fatty Acid β-oxidation Keto_ETE_CoA->Beta_Oxidation Acyltransferases Acyltransferases Keto_ETE_CoA->Acyltransferases Reducing_Equivalents Generation of Reducing Equivalents Keto_ETE_CoA->Reducing_Equivalents PPARs PPARs (?) Keto_ETE_CoA->PPARs

Figure 2: Potential metabolic and signaling roles of this compound.

Quantitative Data

The intracellular concentrations of 11-oxo-ETE have been quantified in different cell lines using stable isotope dilution liquid chromatography-mass spectrometry. These values provide a benchmark for understanding the physiological relevance of this metabolite.

Cell LineMaximal Intracellular Concentration of 11-oxo-ETE (ng / 4 x 10⁵ cells)
LoVo (colon cancer)0.02[5]
HUVEC (endothelial)0.58[5]

Table 1: Quantified intracellular levels of 11-oxo-ETE in different cell lines.

Experimental Protocols

Chemical Synthesis of 11-oxo-ETE

A chemical synthesis method for 11-oxo-ETE has been described, providing a means to obtain a standard for analytical and biological studies.

Protocol:

  • Oxidation of 11(R,S)-HETE: Racemic 11(R,S)-hydroxyeicosatetraenoic acid (11(R,S)-HETE) is oxidized using the Dess-Martin periodinane reagent.

  • Purification: The resulting 11-oxo-ETE is purified using chromatographic separation techniques.

  • Yield: An overall yield of approximately 49% has been reported for this synthesis.[1]

Quantification of 11-oxo-ETE by LC-MS/MS

The quantification of 11-oxo-ETE in biological samples is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.

Sample Preparation (from cell culture):

  • Cell Lysis: Cells are lysed to release intracellular contents.

  • Protein Precipitation: Proteins are precipitated, often using a cold organic solvent.

  • Solid-Phase Extraction (SPE): The supernatant is subjected to SPE to enrich for eicosanoids and remove interfering substances. A C18 reversed-phase sorbent is commonly used.

  • Elution: The eicosanoids are eluted from the SPE cartridge with an organic solvent (e.g., methanol (B129727) or ethyl acetate).

  • Reconstitution: The eluate is dried down and reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Parameters (Example):

  • Chromatography: Chiral liquid chromatography can be employed to separate enantiomers. A reversed-phase C18 column is commonly used for separation of eicosanoids.

  • Ionization: Electron capture atmospheric pressure chemical ionization (ECAPCI) in negative ion mode is a sensitive method for the detection of eicosanoids.[5]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for selective and sensitive quantification. The transition from the precursor ion (M-H)⁻ of 11-oxo-ETE to a specific product ion is monitored.

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Lysis Cell Lysis Precipitation Protein Precipitation Lysis->Precipitation SPE Solid-Phase Extraction Precipitation->SPE Elution Elution SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC Liquid Chromatography Reconstitution->LC MS Tandem Mass Spectrometry (MRM) LC->MS

Figure 3: General workflow for the quantification of 11-oxo-ETE by LC-MS/MS.

Conclusion and Future Directions

This compound is an emerging metabolite in the complex network of arachidonic acid metabolism. Its biosynthesis via the COX-2/15-PGDH pathway and its potential roles in cell proliferation and intermediary metabolism highlight the need for further investigation. Key areas for future research include:

  • Elucidation of Downstream Signaling: Identifying the specific cellular targets and signaling pathways modulated by this compound, including its potential interaction with nuclear receptors like PPARs.

  • Metabolic Fate: Tracing the metabolic fate of this compound to determine its contribution to fatty acid oxidation, lipid synthesis, and cellular energy homeostasis.

  • Inflammatory Role: Characterizing the precise pro- or anti-inflammatory properties of 11-keto-ETE and its CoA derivative in various inflammatory models.

  • Therapeutic Potential: Exploring the potential of targeting the this compound pathway for therapeutic intervention in diseases such as cancer and inflammatory disorders.

The development of more specific analytical tools and biological probes will be crucial in advancing our understanding of this intriguing eicosanoid metabolite and its role in human health and disease.

References

Enzymatic Synthesis of 11-keto-ETE-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of a putative enzymatic pathway for the synthesis of 11-keto-eicosatetraenoyl-CoA (11-keto-ETE-CoA), a molecule of interest for researchers in eicosanoid signaling and drug development. The proposed pathway commences with the conversion of arachidonic acid to 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) by an 11R-lipoxygenase, followed by the oxidation of 11(R)-HETE to 11-keto-eicosatetraenoic acid (11-keto-ETE) catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). The final step involves the esterification of 11-keto-ETE to its corresponding Coenzyme A thioester by a long-chain acyl-CoA synthetase (LACS). This document furnishes detailed experimental protocols for each enzymatic step, summarizes key quantitative data in structured tables, and provides visual representations of the biosynthetic pathway and experimental workflows using Graphviz diagrams. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis and study of novel eicosanoids and their roles in biological systems.

Introduction

Eicosanoids, a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, play critical roles in a myriad of physiological and pathological processes, including inflammation, immunity, and cardiovascular function.[1][2] The introduction of keto groups into the eicosanoid backbone can significantly alter their biological activity, creating novel ligands for specific receptors and metabolic pathways. 11-keto-eicosatetraenoic acid (11-keto-ETE) is an emerging metabolite of interest, with studies indicating its potential to inhibit cellular proliferation.[3][4][5] The Coenzyme A (CoA) thioester of 11-keto-ETE, this compound, is the activated form of this fatty acid, primed for entry into various metabolic pathways, such as fatty acid elongation or the formation of lipid esters.

This guide outlines a plausible three-step enzymatic pathway for the synthesis of this compound from arachidonic acid. While a dedicated 11-hydroxyeicosanoid dehydrogenase has not been definitively identified, evidence suggests that the promiscuous activity of 15-hydroxyprostaglandin dehydrogenase can effectively catalyze the oxidation of 11(R)-HETE.[5] The subsequent activation to its CoA ester can be achieved using a long-chain acyl-CoA synthetase. This document provides detailed methodologies to enable researchers to produce and investigate this potentially important signaling molecule.

Proposed Biosynthetic Pathway of this compound

The proposed enzymatic synthesis of this compound from arachidonic acid is a three-step process, as depicted in the following diagram.

Enzymatic Synthesis of this compound AA Arachidonic Acid HETE 11(R)-HETE AA->HETE 11R-Lipoxygenase KetoETE 11-keto-ETE HETE->KetoETE 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) KetoETECoA This compound KetoETE->KetoETECoA Long-Chain Acyl-CoA Synthetase (LACS)

Caption: Proposed enzymatic pathway for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental protocols for each step of the proposed enzymatic synthesis of this compound.

Step 1: Synthesis of 11(R)-HETE from Arachidonic Acid

This step utilizes an 11R-lipoxygenase to convert arachidonic acid into 11(R)-HETE. The following protocol is adapted from a method for the production of 11R-HETE using a recombinant E. coli expressing an arachidonate (B1239269) 11R-lipoxygenase.[2]

Synthesis_of_11R_HETE cluster_prep Preparation cluster_reaction Reaction cluster_extraction Extraction and Purification Culture Culture E. coli expressing 11R-Lipoxygenase Harvest Harvest and wash cells Culture->Harvest Resuspend Resuspend cells in reaction buffer (pH 7.0) Harvest->Resuspend AddSubstrate Add Arachidonic Acid (5.0 mM) and Ethanol (B145695) (4% v/v) Resuspend->AddSubstrate Incubate Incubate at 25°C for 60 min AddSubstrate->Incubate Acidify Acidify reaction mixture Incubate->Acidify Extract Extract with organic solvent Acidify->Extract Purify Purify by HPLC Extract->Purify

Caption: Workflow for the enzymatic synthesis of 11(R)-HETE.

  • E. coli cells expressing a recombinant arachidonate 11R-lipoxygenase

  • Arachidonic acid (substrate)

  • Ethanol

  • Cysteine (reducing agent)

  • Phosphate (B84403) buffer (pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • HPLC system for purification

  • Cell Culture and Harvest: Culture the recombinant E. coli cells under optimal conditions to induce the expression of 11R-lipoxygenase. Harvest the cells by centrifugation and wash them with a suitable buffer.[2]

  • Reaction Setup: Resuspend the harvested cells in a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0) to a final concentration of 10 g L⁻¹ cells.[2]

  • Substrate Addition: Add arachidonic acid to a final concentration of 5.0 mM. The arachidonic acid should be dissolved in ethanol, with the final ethanol concentration in the reaction mixture being 4% (v/v). Add cysteine to a final concentration of 10 mM.[2]

  • Incubation: Incubate the reaction mixture at 25°C for 60 minutes with gentle agitation.[2]

  • Extraction: Stop the reaction by acidifying the mixture. Extract the 11(R)-HETE product using an organic solvent such as ethyl acetate.

  • Purification: Purify the 11(R)-HETE from the organic extract using reverse-phase high-performance liquid chromatography (HPLC).

ParameterValueReference
Substrate Concentration5.0 mM Arachidonic Acid[2]
Cell Concentration10 g L⁻¹[2]
Temperature25°C[2]
pH7.0[2]
Reaction Time60 min[2]
Molar Conversion Yield95%[2]
Volumetric Productivity79 µM min⁻¹[2]
Specific Productivity7.9 µM min⁻¹ g⁻¹ cells[2]
Step 2: Oxidation of 11(R)-HETE to 11-keto-ETE

This step utilizes 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to oxidize the 11-hydroxyl group of 11(R)-HETE to a keto group.[5]

Oxidation_of_11R_HETE cluster_prep Preparation cluster_reaction Reaction cluster_extraction Extraction and Purification Enzyme Purified recombinant 15-PGDH Mix Combine enzyme, substrate, and cofactor in assay buffer Enzyme->Mix Substrate 11(R)-HETE in buffer Substrate->Mix Cofactor NAD+ Cofactor->Mix Incubate Incubate at 37°C Mix->Incubate Monitor Monitor NADH production (absorbance at 340 nm) Incubate->Monitor Terminate Terminate reaction Monitor->Terminate Extract Extract with organic solvent Terminate->Extract Purify Purify by HPLC Extract->Purify

Caption: Workflow for the oxidation of 11(R)-HETE to 11-keto-ETE.

  • Purified recombinant human 15-PGDH[6]

  • 11(R)-HETE (substrate)

  • NAD⁺ (cofactor)[5]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 0.1 mM DTT)[6]

  • Spectrophotometer

  • Organic solvent for extraction

  • HPLC system for purification

  • Enzyme Preparation: Use purified recombinant 15-PGDH. If not commercially available, it can be expressed and purified from E. coli.[6]

  • Reaction Setup: In a suitable reaction vessel, combine the assay buffer, NAD⁺ (to a final concentration of ~0.5 mM), and 11(R)-HETE.

  • Initiate Reaction: Start the reaction by adding the purified 15-PGDH enzyme.

  • Incubation and Monitoring: Incubate the reaction at 37°C. The progress of the reaction can be monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Extraction and Purification: Once the reaction is complete, terminate it and extract the 11-keto-ETE product with an organic solvent. Purify the product using HPLC.

ParameterValueReference
Enzyme15-Hydroxyprostaglandin dehydrogenase (15-PGDH)[5]
Substrate11(R)-HETE[5]
CofactorNAD⁺[5]
Km for 11(R)-HETE3.42 µM[7]
Vmax for 11(R)-HETE296 nmol/min/mg[7]
kcat for 11(R)-HETE8.6 min⁻¹[7]
Step 3: Synthesis of this compound from 11-keto-ETE

This final step involves the activation of 11-keto-ETE to its CoA thioester using a long-chain acyl-CoA synthetase (LACS). Several LACS isoforms exist with varying substrate specificities.[1][8] An isoform with a preference for arachidonic acid, such as FACL4, would be a suitable candidate.[8]

Synthesis_of_11_keto_ETE_CoA cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Purified recombinant Long-Chain Acyl-CoA Synthetase Mix Combine enzyme, substrate, and cofactors in reaction buffer Enzyme->Mix Substrate 11-keto-ETE Substrate->Mix Cofactors ATP, CoA, Mg²⁺ Cofactors->Mix Incubate Incubate at 37°C Mix->Incubate Terminate Terminate reaction Incubate->Terminate Analyze Analyze by LC-MS/MS Terminate->Analyze Signaling_Context_of_11_keto_ETE cluster_synthesis Synthesis cluster_activation Activation cluster_effects Biological Effects AA Arachidonic Acid HETE 11(R)-HETE AA->HETE 11R-LOX KetoETE 11-keto-ETE HETE->KetoETE 15-PGDH KetoETECoA This compound KetoETE->KetoETECoA LACS Proliferation Inhibition of Cell Proliferation KetoETE->Proliferation Acts on target cells Metabolism Metabolic Pathways (e.g., elongation, β-oxidation) KetoETECoA->Metabolism Enters metabolic pathways

References

Unveiling 11-keto-ETE-CoA: A Technical Guide to its Nascent Physiology and Research Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel endogenous lipid mediator, 11-keto-eicosatetraenoyl-Coenzyme A (11-keto-ETE-CoA), is emerging from the complexities of eicosanoid metabolism, presenting a new frontier for researchers, scientists, and drug development professionals. While its physiological significance is in the early stages of elucidation, this technical guide provides a comprehensive overview of the current understanding of this compound, including its biosynthesis, potential metabolic fate, and the experimental methodologies crucial for its investigation.

Core Concepts: Biosynthesis and Potential Metabolic Crossroads

This compound is a derivative of arachidonic acid, a key player in inflammatory and signaling pathways. Its formation is a multi-step enzymatic process, initiated by the cyclooxygenase-2 (COX-2) enzyme, followed by the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). The resulting product, 11-oxo-eicosatetraenoic acid (11-oxo-ETE), is the direct precursor to this compound. The final step involves the formation of a thioester bond with Coenzyme A, a process that is not yet fully characterized but is a critical juncture determining its ultimate biological role.

The formation of the CoA adduct suggests several potential metabolic fates for this compound. It may be a substrate for further metabolism, potentially through beta-oxidation, leading to its degradation and the generation of energy. Alternatively, it could serve as a signaling molecule itself, or act as a precursor for the synthesis of other bioactive lipids. The α,β-unsaturated ketone moiety within its structure also suggests a potential for Michael addition reactions, allowing it to interact with and modify proteins and other cellular nucleophiles.

Quantitative Data Summary

The study of this compound is in its infancy, and as such, extensive quantitative data on its tissue distribution and concentrations in various physiological and pathological states are not yet available. However, research on its precursor, 11-oxo-ETE, has provided some initial quantitative insights.

AnalyteCell Line/SystemStimulusPeak Concentration/IC50Time to PeakReference
11(R)-HETELoVo human colorectal adenocarcinoma cellsArachidonic AcidNot specifiedMinutes[1][2]
11-oxo-ETELoVo human colorectal adenocarcinoma cellsArachidonic AcidNot specified~20 minutes[2]
11-oxo-ETEHuman Umbilical Vein Endothelial Cells (HUVECs)-IC50: 2.1 µM (inhibition of proliferation)-[1][2]

Key Experimental Methodologies

The investigation of this compound and its metabolic pathway requires a combination of sophisticated analytical and biochemical techniques.

In Vitro Biosynthesis of 11-oxo-ETE

This protocol describes the generation of 11-oxo-ETE from its precursor 11(R)-HETE using cell lysates containing the necessary enzymes.

  • Cell Culture and Lysate Preparation:

    • Culture human colorectal adenocarcinoma (LoVo) cells, which endogenously express COX-2 and 15-PGDH.

    • Harvest cells and prepare a cell lysate by sonication or other appropriate methods in a suitable buffer.

  • Enzymatic Reaction:

    • Incubate the LoVo cell lysate with 11(R)-HETE (e.g., 100 nM) in the presence of the cofactor NAD+ (e.g., 500 µM) for a specified time (e.g., 10 minutes).

  • Extraction and Analysis:

    • Extract the eicosanoids from the reaction mixture using solid-phase extraction or liquid-liquid extraction.

    • Analyze the products by liquid chromatography-mass spectrometry (LC-MS/MS) to confirm the formation of 11-oxo-ETE.[1]

Quantification of 11-oxo-ETE by LC-MS/MS

This method allows for the sensitive and specific quantification of 11-oxo-ETE in biological samples.

  • Sample Preparation:

    • Spike the sample with a stable isotope-labeled internal standard of 11-oxo-ETE for accurate quantification.

    • Extract the lipids from the sample matrix.

    • Derivatize the extracted eicosanoids if necessary to improve chromatographic separation and ionization efficiency.

  • LC-MS/MS Analysis:

    • Perform chromatographic separation using a suitable reversed-phase column.

    • Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific parent-daughter ion transitions for both endogenous 11-oxo-ETE and the internal standard.[3][4][5]

Acyl-CoA Synthetase Activity Assay

This general protocol can be adapted to investigate the formation of this compound from 11-oxo-ETE.

  • Reaction Mixture:

    • Prepare a reaction mixture containing the substrate (11-oxo-ETE), ATP, Coenzyme A, and a source of acyl-CoA synthetase (e.g., purified enzyme or cell lysate).

  • Detection of Acyl-CoA Formation:

    • The formation of this compound can be monitored using various methods:

      • Fluorometric Assay: Couple the reaction to a series of enzymatic steps that produce a fluorescent signal proportional to the amount of acyl-CoA formed.[6]

      • Colorimetric Assay: Couple the reaction to the production of a colored product that can be measured spectrophotometrically.[7]

      • LC-MS/MS: Directly detect and quantify the formation of this compound using its specific mass transitions.

Visualizing the Pathways

To better understand the relationships between the molecules and processes discussed, the following diagrams have been generated using the DOT language.

biosynthesis_of_11_keto_ETE_CoA cluster_enzymes Arachidonic_Acid Arachidonic Acid 11(R)-HETE 11(R)-HETE Arachidonic_Acid->11(R)-HETE 11-oxo-ETE 11-oxo-ETE 11(R)-HETE->11-oxo-ETE This compound This compound 11-oxo-ETE->this compound + CoA + ATP COX2 COX-2 15PGDH 15-PGDH ACS Acyl-CoA Synthetase experimental_workflow_quantification start Biological Sample extraction Lipid Extraction (+ Internal Standard) start->extraction derivatization Derivatization (optional) extraction->derivatization lc_separation Liquid Chromatography (LC Separation) derivatization->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS Detection) lc_separation->ms_detection quantification Data Analysis & Quantification ms_detection->quantification

References

Unraveling the Enigma of 11-keto-ETE-CoA: A Technical Guide to Keto-Eicosanoids in Cellular Signaling and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of lipid signaling is vast and intricate, with eicosanoids—bioactive metabolites of 20-carbon polyunsaturated fatty acids—playing a central role in a myriad of physiological and pathological processes. While specific molecules like prostaglandins (B1171923) and leukotrienes are well-characterized, the functions of many other eicosanoid derivatives remain enigmatic. This technical guide addresses the topic of 11-keto-eicosatetraenoyl-CoA (11-keto-ETE-CoA), a molecule at the intersection of eicosanoid oxidation and fatty acid metabolism.

A thorough review of the scientific literature reveals a notable scarcity of direct research on this compound. Its name suggests a metabolic pathway involving the oxidation of 11-hydroxyeicosatetraenoic acid (11-HETE) to 11-keto-eicosatetraenoic acid (11-keto-ETE), followed by the addition of a coenzyme A (CoA) group, likely earmarking it for metabolic processing such as beta-oxidation. Although direct evidence for this specific molecule is lacking, this guide will provide a comprehensive overview of the well-documented pathways for the synthesis and degradation of closely related keto-eicosanoids and their functions in various cell types. We will delve into the known roles of these lipid mediators in immune cells, cancer cells, and epithelial cells, supported by quantitative data and detailed experimental protocols. This exploration of analogous pathways will provide a robust framework for understanding the potential significance of this compound in cellular biology.

I. Biosynthesis of Eicosanoids: The Genesis of Signaling Lipids

Eicosanoids are not stored within cells but are synthesized on demand from arachidonic acid, a fatty acid released from the cell membrane by phospholipase A2. The subsequent metabolism of arachidonic acid can proceed down one of three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.

  • Cyclooxygenase (COX) Pathway: This pathway produces prostaglandins and thromboxanes, key mediators of inflammation and hemostasis.[1][2]

  • Lipoxygenase (LOX) Pathway: The LOX pathway generates hydroxyeicosatetraenoic acids (HETEs) and leukotrienes, which are potent inflammatory mediators.[2]

  • Cytochrome P450 (CYP) Pathway: CYP enzymes metabolize arachidonic acid to a variety of products, including HETEs and epoxyeicosatrienoic acids (EETs), which have diverse roles in vascular biology and inflammation.[3]

The precursor to the keto-eicosanoid of interest, 11-HETE, is primarily generated through the COX pathway, although some CYP enzymes can also contribute to its formation.[3]

Eicosanoid_Biosynthesis Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX CYP450 Cytochrome P450 (CYP) Arachidonic_Acid->CYP450 PLA2->Arachidonic_Acid Release Prostaglandins Prostaglandins (PGs) Thromboxanes (TXs) COX->Prostaglandins HETE_11 11-HETE COX->HETE_11 HETEs_Leukotrienes HETEs Leukotrienes (LTs) LOX->HETEs_Leukotrienes EETs_HETEs Epoxyeicosatrienoic Acids (EETs) Hydroxyeicosatetraenoic Acids (HETEs) CYP450->EETs_HETEs

Figure 1. Overview of the major eicosanoid biosynthesis pathways from arachidonic acid.

II. Formation and Metabolism of Keto-Eicosanoids and their CoA Esters

The conversion of a hydroxyl group on an eicosanoid to a keto group is a critical step in modulating its biological activity and directing it towards degradation. This oxidation is carried out by specific dehydrogenases. For instance, 15-hydroxyprostaglandin dehydrogenase is a well-known enzyme that oxidizes the hydroxyl group of various prostaglandins and 15-HETE.[3] It is plausible that a similar, yet to be fully characterized, dehydrogenase is responsible for the conversion of 11-HETE to 11-keto-ETE.

Once formed, keto-eicosanoids can exert their own biological effects or be further metabolized. A key metabolic fate for many fatty acids, including eicosanoids, is beta-oxidation. This process, which occurs primarily in peroxisomes for very long-chain fatty acids and eicosanoids, requires the initial "activation" of the fatty acid by the attachment of coenzyme A.[4][5] This activation results in the formation of an acyl-CoA ester, such as the hypothetical this compound. Peroxisomal beta-oxidation then proceeds to shorten the carbon chain of the eicosanoid, ultimately leading to its inactivation and excretion.[6]

Keto_Eicosanoid_Metabolism Arachidonic_Acid Arachidonic Acid COX_CYP COX / CYP Enzymes Arachidonic_Acid->COX_CYP HETE_11 11-HETE Dehydrogenase 11-OH Dehydrogenase (Hypothetical) HETE_11->Dehydrogenase Keto_ETE_11 11-keto-ETE Acyl_CoA_Synthetase Acyl-CoA Synthetase Keto_ETE_11->Acyl_CoA_Synthetase Keto_ETE_CoA_11 This compound Beta_Oxidation Peroxisomal Beta-Oxidation (Chain Shortening) Keto_ETE_CoA_11->Beta_Oxidation COX_CYP->HETE_11 Dehydrogenase->Keto_ETE_11 Oxidation Acyl_CoA_Synthetase->Keto_ETE_CoA_11 CoA Activation

Figure 2. Hypothetical metabolic pathway for the formation and degradation of this compound.

III. Roles of Keto-Eicosanoids and Ketone Bodies in Different Cell Types

While data on this compound is absent, the broader categories of keto-eicosanoids and ketone bodies (which are structurally different but also feature a keto group and are metabolically significant) have been studied in various cellular contexts.

A. Immune Cells

The immune system is profoundly influenced by lipid mediators. A ketogenic diet, which elevates the levels of ketone bodies like β-hydroxybutyrate, has been shown to have significant immunomodulatory effects. Recent studies indicate that a ketogenic diet can promote pathways related to adaptive immunity, including the activation of T cells and the enhancement of B cells and plasma cells.[7][8] Ketone bodies may also have anti-inflammatory properties. Conversely, many eicosanoids, including some HETEs and their downstream products, are potent pro-inflammatory molecules that can attract and activate immune cells like neutrophils and macrophages.[9][10] The balance between these different lipid mediators is crucial for a properly regulated immune response.

B. Cancer Cells

The role of keto-lipids in cancer is complex and appears to be context-dependent. The "Warburg effect" describes the preference of many cancer cells for glycolysis even in the presence of oxygen. The rationale behind using a ketogenic diet in cancer therapy is to limit glucose availability, thereby "starving" the cancer cells.[11][12] Indeed, some studies have shown that ketone bodies can inhibit the proliferation of certain cancer cell lines.[12]

However, other research suggests that some tumors can adapt their metabolism to use ketone bodies as a fuel source, potentially promoting their growth.[13] Furthermore, the lipid-rich environment of a ketogenic diet has been linked in some preclinical models to increased tumor growth and metastasis, particularly in cancers that are highly dependent on lipid metabolism.[14] The expression levels of ketolytic enzymes, which allow cells to utilize ketone bodies, may be a key determinant of whether a ketogenic diet will have a therapeutic or a detrimental effect.[13] Eicosanoids also have multifaceted roles in cancer, influencing processes like cell proliferation, angiogenesis, and metastasis.

C. Epithelial Cells

In the intestine, there is evidence that ketogenesis plays a role in epithelial cell differentiation.[9] The ketone body β-hydroxybutyrate can induce the expression of differentiation markers in intestinal cells. This suggests that ketone bodies may be important for maintaining the integrity and function of the intestinal barrier.

IV. Quantitative Data on Keto-Lipids in Cellular Systems

Direct quantitative data for this compound is not available. The table below summarizes representative data for related ketone bodies and their effects on various cell types to provide a comparative context.

Lipid MediatorCell TypeConcentration/DoseObserved EffectReference
β-hydroxybutyrate (β-OHB)Human T-cells10 mMEnhanced mitochondrial metabolism and immune capacity[7]
AcetoacetateVarious cancer cell lines (e.g., SW480, MCF-7)30-60 mMInhibition of cell proliferation[12]
Ketogenic Diet (in vivo)Multiple Sclerosis PatientsAdherence to dietAttenuated expression of pro-inflammatory cyclooxygenase and lipoxygenase genes[10]
Ketogenic Diet (in vivo)Mouse model of breast cancerAdherence to dietIncreased lung metastases[14]

V. Experimental Protocols

A. Extraction and Analysis of Eicosanoids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids in biological samples.[15][16]

1. Sample Preparation:

  • Cell Culture Media: Remove media from cell culture plates. To halt enzymatic activity and precipitate proteins, add a mixture of internal standards (deuterated analogs of the eicosanoids of interest) in ethanol (B145695). Centrifuge to pellet cellular debris.

  • Intracellular Eicosanoids: Scrape adherent cells into methanol (B129727) to quench metabolic activity and lyse the cells. Add phosphate-buffered saline (PBS) and internal standards.

2. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE column with methanol, followed by water.

  • Load the sample onto the column.

  • Wash the column with a low percentage of methanol in water to remove polar impurities.

  • Elute the eicosanoids with methanol.

3. LC-MS/MS Analysis:

  • Dry the eluant under a vacuum and reconstitute in the initial mobile phase for LC.

  • Inject the sample onto a reverse-phase C18 column.

  • Separate the eicosanoids using a gradient of water and acetonitrile (B52724) containing a small amount of formic acid to improve ionization.

  • Detect and quantify the eicosanoids using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Each eicosanoid is identified by its specific precursor-to-product ion transition.

Eicosanoid_Analysis_Workflow Start Biological Sample (Cells or Media) Quench_Spike Quench Metabolism (Methanol/Ethanol) + Add Internal Standards Start->Quench_Spike Extraction Solid-Phase Extraction (SPE) Quench_Spike->Extraction Elution Elute Eicosanoids Extraction->Elution Dry_Reconstitute Dry and Reconstitute Elution->Dry_Reconstitute LC_Separation Liquid Chromatography (LC Separation) Dry_Reconstitute->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection & Quantification) LC_Separation->MS_Detection End Data Analysis MS_Detection->End

Figure 3. General workflow for the analysis of eicosanoids from biological samples.
B. Protocol for Assessing the Effect of a Keto-Eicosanoid on Cancer Cell Proliferation

1. Cell Culture:

  • Culture a cancer cell line of interest (e.g., a breast cancer line like MCF-7 or a colon cancer line like SW480) in its recommended growth medium at 37°C and 5% CO2.

2. Treatment:

  • Seed the cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

  • Allow the cells to adhere overnight.

  • Prepare a stock solution of the keto-eicosanoid of interest in a suitable solvent (e.g., ethanol or DMSO).

  • Prepare serial dilutions of the keto-eicosanoid in the cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of the keto-eicosanoid or a vehicle control.

3. Proliferation Assay (e.g., using a reagent like WST-1 or PrestoBlue):

  • Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation, add the proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur. This reaction is proportional to the number of viable, metabolically active cells.

  • Read the absorbance or fluorescence using a plate reader.

4. Data Analysis:

  • Subtract the background reading (from wells with medium but no cells).

  • Normalize the readings for each treatment group to the vehicle control group.

  • Plot the cell viability as a function of the keto-eicosanoid concentration to determine its effect on cell proliferation.

VI. Conclusion and Future Directions

The study of this compound represents a frontier in lipidomics and cell biology. While direct research on this molecule is currently absent from the published literature, a comprehensive understanding of its parent compound, 11-HETE, and the general metabolic pathways of keto-eicosanoids provides a strong foundation for future investigation. The conversion of HETEs to their keto forms, followed by CoA activation and peroxisomal beta-oxidation, is a plausible metabolic route.

The diverse and potent effects of other keto-lipids, including ketone bodies and various oxo-ETEs, in critical areas such as immunology and oncology, underscore the potential significance of this compound. It may act as a signaling molecule in its own right or as a metabolic intermediate destined for degradation.

Future research should focus on several key areas:

  • Enzymatic Synthesis: Identifying the specific dehydrogenase(s) that catalyze the oxidation of 11-HETE to 11-keto-ETE.

  • Cellular Detection: Utilizing advanced mass spectrometry techniques to search for endogenous 11-keto-ETE and its CoA ester in various cell types under different physiological conditions.

  • Functional Characterization: Synthesizing 11-keto-ETE and this compound to directly test their effects on cell signaling, gene expression, and metabolic pathways in immune and cancer cells.

By addressing these questions, the scientific community can begin to elucidate the role of this enigmatic molecule and further unravel the complex language of lipid signaling in health and disease.

References

A Technical Guide to the Downstream Metabolism of 11-keto-ETE-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the metabolic fate of 11-keto-eicosatetraenoyl-CoA (11-keto-ETE-CoA), a bioactive lipid intermediate. It outlines the putative downstream metabolic pathway, presents quantitative data for analogous molecules, and provides detailed experimental protocols for the analysis of these metabolites.

The Metabolic Pathway of this compound

The metabolism of this compound is initiated by the saturation of its polyunsaturated acyl chain, followed by a systematic degradation through the beta-oxidation spiral. Eicosanoids, such as 11-keto-ETE, are often metabolized in peroxisomes for initial chain-shortening before the resulting medium-chain acyl-CoAs are further oxidized in the mitochondria.[1][2][3]

Initial Saturation of Double Bonds

The first step in the catabolism of this compound involves the reduction of its four double bonds. This process converts the polyunsaturated eicosatetraenoyl chain into a saturated 20-carbon eicosanoyl chain, yielding 11-keto-eicosanoyl-CoA. This saturation is a prerequisite for the subsequent action of beta-oxidation enzymes.

Beta-Oxidation Spiral

Once saturated, 11-keto-eicosanoyl-CoA enters the beta-oxidation pathway. This is a cyclical process that sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle, releasing one molecule of acetyl-CoA.[4][5][6] The beta-oxidation of a saturated 20-carbon acyl-CoA involves a recurring sequence of four enzymatic reactions:

  • Dehydrogenation by Acyl-CoA Dehydrogenase, forming a trans-Δ²-enoyl-CoA and FADH₂.

  • Hydration by Enoyl-CoA Hydratase, adding a hydroxyl group to the β-carbon.

  • Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase, converting the hydroxyl group to a keto group and generating NADH.

  • Thiolytic Cleavage by Thiolase, which cleaves the β-ketoacyl-CoA to release acetyl-CoA and an acyl-CoA chain that is two carbons shorter.

This cycle repeats until the fatty acid is completely degraded. The presence of the keto group at the 11th carbon position means that the beta-oxidation spiral will proceed for four cycles, after which the original C11 keto group will be at the C3 position of the remaining C12-acyl-CoA (3-keto-dodecanoyl-CoA). This is a standard intermediate in the final step of a beta-oxidation cycle and is a direct substrate for thiolase. The process will then continue until the entire chain is metabolized.

The acetyl-CoA produced enters the citric acid cycle for energy production, while the NADH and FADH₂ are re-oxidized by the electron transport chain to generate ATP.[6][7]

Metabolic_Pathway_of_11_keto_ETE_CoA cluster_beta_oxidation Beta-Oxidation Spiral (4 Cycles) cluster_final_oxidation Continued Beta-Oxidation This compound This compound 11-keto-eicosanoyl-CoA 11-keto-eicosanoyl-CoA This compound->11-keto-eicosanoyl-CoA 9-keto-octadecanoyl-CoA 9-keto-octadecanoyl-CoA 11-keto-eicosanoyl-CoA->9-keto-octadecanoyl-CoA 1st Cycle 7-keto-hexadecanoyl-CoA 7-keto-hexadecanoyl-CoA 9-keto-octadecanoyl-CoA->7-keto-hexadecanoyl-CoA 2nd Cycle acetyl_coa_pool 4 Acetyl-CoA 9-keto-octadecanoyl-CoA->acetyl_coa_pool 5-keto-tetradecanoyl-CoA 5-keto-tetradecanoyl-CoA 7-keto-hexadecanoyl-CoA->5-keto-tetradecanoyl-CoA 3rd Cycle 7-keto-hexadecanoyl-CoA->acetyl_coa_pool 3-keto-dodecanoyl-CoA 3-keto-dodecanoyl-CoA 5-keto-tetradecanoyl-CoA->3-keto-dodecanoyl-CoA 4th Cycle 5-keto-tetradecanoyl-CoA->acetyl_coa_pool 3-keto-dodecanoyl-CoA->acetyl_coa_pool Final_Products 6 Acetyl-CoA 3-keto-dodecanoyl-CoA->Final_Products 5 Cycles

Figure 1: Putative metabolic pathway of this compound.

Quantitative Analysis of Metabolites

Accurate quantification of acyl-CoA species is essential for understanding their metabolic roles. While specific quantitative data for the downstream metabolites of this compound are not extensively documented in current literature, the tables below outline the putative metabolites and provide reference concentrations for other well-characterized long-chain acyl-CoAs in various biological samples.

Table 1: Putative Downstream Metabolites of this compound

Metabolite Name Abbreviation Molecular Formula Notes
11-keto-eicosanoyl-CoA 11-keto-C20:0-CoA C₄₁H₇₂N₇O₁₈P₃S Product of double bond reduction.
9-keto-octadecanoyl-CoA 9-keto-C18:0-CoA C₃₉H₆₈N₇O₁₈P₃S Product after 1st beta-oxidation cycle.
7-keto-hexadecanoyl-CoA 7-keto-C16:0-CoA C₃₇H₆₄N₇O₁₈P₃S Product after 2nd beta-oxidation cycle.
5-keto-tetradecanoyl-CoA 5-keto-C14:0-CoA C₃₅H₆₀N₇O₁₈P₃S Product after 3rd beta-oxidation cycle.
3-keto-dodecanoyl-CoA 3-keto-C12:0-CoA C₃₃H₅₆N₇O₁₈P₃S Product after 4th beta-oxidation cycle.
Decanoyl-CoA C10:0-CoA C₃₁H₅₄N₇O₁₇P₃S Product after 5th beta-oxidation cycle.
Octanoyl-CoA C8:0-CoA C₂₉H₅₀N₇O₁₇P₃S Product after 6th beta-oxidation cycle.
Hexanoyl-CoA C6:0-CoA C₂₇H₄₆N₇O₁₇P₃S Product after 7th beta-oxidation cycle.
Butyryl-CoA C4:0-CoA C₂₅H₄₂N₇O₁₇P₃S Product after 8th beta-oxidation cycle.

| Acetyl-CoA | C2:0-CoA | C₂₃H₃₈N₇O₁₇P₃S | Final product of all cycles. |

Table 2: Reference Quantitative Data for Long-Chain Acyl-CoAs in Mammalian Cells

Acyl-CoA Species Cell Line/Tissue Concentration (pmol/mg protein) Reference
Palmitoyl-CoA (C16:0) MCF7 Cells ~12 [8]
Stearoyl-CoA (C18:0) MCF7 Cells ~8 [8]
Oleoyl-CoA (C18:1) MCF7 Cells ~10 [8]
Lignoceroyl-CoA (C24:0) MCF7 Cells ~12 [8]
Palmitoyl-CoA (C16:0) RAW264.7 Cells ~4 [8]
Stearoyl-CoA (C18:0) RAW264.7 Cells ~2 [8]
Oleoyl-CoA (C18:1) RAW264.7 Cells ~3 [8]

| Arachidonoyl-CoA (C20:4) | Rat Liver | ~1.5 nmol/g wet weight |[9][10] |

Note: The concentrations are approximate and can vary significantly based on cell type, metabolic state, and experimental conditions.

Experimental Protocols

The analysis of acyl-CoAs requires specialized protocols due to their low abundance and chemical instability. Below are detailed methodologies for the quantification of this compound metabolites and for assessing their formation via beta-oxidation.

Protocol: Quantification of Acyl-CoAs by LC-MS/MS

This protocol describes the extraction and analysis of a broad range of acyl-CoAs from cultured cells or tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10]

3.1.1 Materials and Reagents

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), containing internal standards (e.g., C17:0-CoA)

  • Acetonitrile (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Water (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes, 1.5 mL

  • Centrifuge (refrigerated)

  • Vacuum concentrator or nitrogen evaporator

3.1.2 Sample Preparation and Extraction

  • Cell Harvesting: For adherent cells, wash the monolayer twice with ice-cold PBS. For suspension cells, pellet by centrifugation (500 x g, 5 min, 4°C) and wash twice with ice-cold PBS.

  • Metabolite Quenching and Lysis: Add 1 mL of pre-chilled (-20°C) 80% methanol containing an appropriate internal standard (e.g., 1 nmol C17:0-CoA) directly to the cell plate or pellet. Scrape adherent cells or resuspend the cell pellet.

  • Homogenization: Transfer the cell lysate to a microcentrifuge tube and vortex vigorously for 1 minute.

  • Protein Precipitation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50-100 µL of 50% methanol in 50 mM ammonium acetate (pH 7.0) for LC-MS/MS analysis.

3.1.3 LC-MS/MS Analysis

  • Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium acetate.

  • Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate.

  • Gradient: A linear gradient from 2% B to 98% B over 20 minutes, followed by a 5-minute hold at 98% B and a 5-minute re-equilibration at 2% B.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: Operate in positive ion electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Precursor ions are the [M+H]⁺ of each acyl-CoA, and the product ion is typically the fragment corresponding to the phosphopantetheine moiety (e.g., m/z 408 or a neutral loss of 507 amu).

Protocol: In Vitro Beta-Oxidation Assay

This assay measures the rate of beta-oxidation by monitoring the production of acid-soluble metabolites from a radiolabeled fatty acid substrate.[11][12]

3.2.1 Materials and Reagents

  • Radiolabeled substrate (e.g., [1-¹⁴C]11-keto-eicosanoyl-CoA)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 50 mM KCl, 2 mM NAD⁺, 2 mM FAD, 1 mM CoA, 2 mM ATP, and 1 mM L-carnitine)

  • Mitochondrial or peroxisomal fractions isolated from cells or tissue

  • Perchloric acid (PCA), 10%

  • Scintillation cocktail and vials

3.2.2 Assay Procedure

  • Reaction Setup: In a microcentrifuge tube, combine 50 µg of the mitochondrial/peroxisomal protein fraction with 200 µL of reaction buffer.

  • Initiate Reaction: Start the reaction by adding the radiolabeled substrate (e.g., 0.1 µCi of [1-¹⁴C]11-keto-eicosanoyl-CoA).

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stop Reaction: Terminate the reaction by adding 50 µL of ice-cold 10% PCA. This will precipitate the un-metabolized long-chain acyl-CoA.

  • Separation: Centrifuge at 13,000 x g for 10 minutes at 4°C. The supernatant contains the acid-soluble metabolites (¹⁴C-acetyl-CoA).

  • Quantification: Transfer a known volume of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculation: Compare the radioactivity of the samples to a standard curve to determine the amount of acid-soluble metabolites produced per unit of time per mg of protein.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_extraction Metabolite Extraction cluster_analysis Analysis Sample Cells or Tissue Wash Wash with PBS Sample->Wash Quench Quench Metabolism (Cold Methanol) Wash->Quench Extract Acyl-CoA Extraction (Organic Solvents) Quench->Extract Dry Dry Extract (Nitrogen/Vacuum) Extract->Dry Reconstitute Reconstitute in LC-MS Buffer Dry->Reconstitute LCMS LC-MS/MS Analysis (C18, MRM) Reconstitute->LCMS Data Data Processing (Peak Integration) LCMS->Data Quant Quantification (vs. Internal Standards) Data->Quant Result Metabolite Concentrations Quant->Result

References

Methodological & Application

Measuring Cellular 11-keto-ETE-CoA: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

11-keto-eicosatetraenoyl-Coenzyme A (11-keto-ETE-CoA) is a specialized acyl-CoA thioester. Its precursor, 11-keto-eicosatetraenoic acid (11-keto-ETE), is an oxidized lipid mediator derived from arachidonic acid through the action of cyclooxygenase (COX) enzymes and subsequent oxidation of the resulting 11-hydroxyeicosatetraenoic acid (11-HETE). The conversion of eicosanoids to their CoA esters suggests their involvement in specific metabolic pathways, including potential roles in lipid signaling, energy metabolism, and the formation of complex lipids. Accurate measurement of cellular this compound levels is crucial for understanding its physiological and pathological roles.

This document provides a comprehensive guide to measuring this compound levels in cultured cells, focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based approach. Due to the inherent instability and low abundance of acyl-CoA molecules, careful sample preparation and a highly sensitive analytical method are required.

Data Presentation

Table 1: Calculated Mass-to-Charge Ratios (m/z) for this compound Analysis by LC-MS/MS.

AnalyteMolecular FormulaExact Mass (Da)Precursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) [M-507+H]⁺ (m/z)
This compoundC₄₁H₆₂N₇O₁₈P₃S1081.30381082.3111575.2584

Note: The primary product ion results from the characteristic neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.0527 Da) from the Coenzyme A portion of the molecule. Additional qualifying transitions may be monitored for increased specificity.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures.[1]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Pre-chilled (-20°C) extraction solvent: 80% methanol (B129727) in water.

  • Internal standard (IS): A suitable non-endogenous acyl-CoA, such as ¹³C-labeled palmitoyl-CoA or another odd-chain acyl-CoA, should be used. The IS should be added to the extraction solvent at a known concentration.

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS. After the final wash, add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[1]

  • Cell Lysis and Acyl-CoA Extraction:

    • Pellet the washed cells by centrifugation (2,000 x g for 2 minutes at 4°C).

    • Completely remove the PBS supernatant.

    • Add 500 µL of pre-chilled (-20°C) 80% methanol containing the internal standard to the cell pellet.

    • Vortex vigorously for 1 minute to ensure complete cell lysis and protein precipitation.

    • Incubate the samples at -20°C for 20 minutes.

  • Clarification of Lysate:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.[1]

  • Sample Drying:

    • Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen. Avoid excessive heat, as acyl-CoAs are heat-labile.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. A common choice is 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7.0), as neutral pH helps maintain the stability of acyl-CoAs.[2]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for the development of a specific LC-MS/MS method for this compound. Optimization of chromatographic and mass spectrometric parameters will be necessary.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Suggested Starting Conditions):

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/methanol (1:1, v/v).

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-25 min: Re-equilibration at 5% B

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

MS/MS Parameters (Suggested Starting Conditions):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Q1: 1082.3 -> Q3: 575.3 (for quantification).

    • Internal Standard: Use the appropriate transition for the chosen IS.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flows: Optimize for the specific instrument.

  • Collision Energy (CE) and other compound-specific parameters: These must be optimized by infusing a standard of this compound if available. In the absence of a standard, theoretical calculations or values from similar acyl-CoAs can be used as a starting point.

Data Analysis and Quantification:

  • Integrate the peak areas for the MRM transitions of this compound and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the concentration of this compound using a calibration curve.

Important Consideration: Availability of Standards

A significant challenge for the absolute quantification of this compound is the likely lack of a commercially available analytical standard. Researchers may need to consider:

  • Custom Synthesis: Collaboration with a synthetic chemistry lab to produce a standard of this compound.

  • Semi-Quantification: In the absence of a specific standard, results can be reported as relative changes in the peak area ratio to the internal standard across different experimental conditions.

  • Surrogate Standard: Using a commercially available, structurally similar eicosanoid-CoA as a surrogate for generating a calibration curve. This approach provides an estimation but not an absolute quantification.

Mandatory Visualizations

Signaling Pathway

This compound Biosynthesis Pathway cluster_0 Cellular Environment AA Arachidonic Acid (in cell membrane) COX COX-1 / COX-2 AA->COX Released by PLA2 cPLA₂ HETE_11 11-HETE COX->HETE_11 HSD11B 11β-HSD (or other dehydrogenases) HETE_11->HSD11B Keto_ETE_11 11-keto-ETE HSD11B->Keto_ETE_11 ACSL Acyl-CoA Synthetase Keto_ETE_11->ACSL Keto_ETE_CoA_11 This compound ACSL->Keto_ETE_CoA_11 Metabolism Further Metabolism (e.g., β-oxidation, lipid synthesis) Keto_ETE_CoA_11->Metabolism

Caption: Biosynthesis pathway of this compound from arachidonic acid.

Experimental Workflow

Experimental Workflow for this compound Measurement cluster_workflow Workflow Cell_Culture 1. Cell Culture (Adherent or Suspension) Harvesting 2. Cell Harvesting & Washing Cell_Culture->Harvesting Extraction 3. Acyl-CoA Extraction (80% Methanol + IS) Harvesting->Extraction Drying 4. Sample Drying (Vacuum or N₂) Extraction->Drying Reconstitution 5. Reconstitution (LC-MS compatible solvent) Drying->Reconstitution LCMS 6. LC-MS/MS Analysis (C18, MRM mode) Reconstitution->LCMS Data_Analysis 7. Data Analysis (Quantification) LCMS->Data_Analysis

Caption: Experimental workflow for measuring this compound in cells.

References

Application Notes and Protocols for LC-MS/MS Quantification of 11-keto-ETE-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantification of 11-keto-eicosatetraenoyl-Coenzyme A (11-keto-ETE-CoA) using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is intended for researchers in drug discovery, and metabolic disease, providing a robust framework for the analysis of this specific keto-eicosanoid.

Introduction

This compound is a metabolite of arachidonic acid, an essential fatty acid involved in a wide range of physiological and pathological processes. As an acyl-CoA derivative, it is an activated form of 11-keto-eicosatetraenoic acid (11-keto-ETE) and is anticipated to play a role in lipid metabolism and cell signaling. Accurate quantification of this compound in biological matrices is crucial for understanding its function in metabolic pathways and its potential as a biomarker or therapeutic target. LC-MS/MS offers the high sensitivity and selectivity required for the reliable quantification of such low-abundance, structurally complex molecules.[1][2]

Signaling Pathway Context

While the specific signaling pathway of this compound is not yet fully elucidated, it is understood to be a part of the broader eicosanoid and fatty acid metabolism pathways. Eicosanoids are potent signaling molecules involved in inflammation, immunity, and central nervous system functions. The formation of a keto-group on the eicosanoid structure, and its subsequent activation to a CoA thioester, suggests a role in metabolic processes that could intersect with pathways like ketogenesis or beta-oxidation.

Metabolic Context of this compound Predicted Metabolic Context of this compound Arachidonic_Acid Arachidonic Acid 11-HETE 11-HETE Arachidonic_Acid->11-HETE Lipoxygenase/COX 11-keto-ETE 11-keto-ETE 11-HETE->11-keto-ETE Dehydrogenase Acyl_CoA_Synthetase Acyl-CoA Synthetase 11-keto-ETE->Acyl_CoA_Synthetase 11-keto-ETE_CoA This compound Signaling_Metabolism Downstream Signaling & Metabolic Pathways 11-keto-ETE_CoA->Signaling_Metabolism Acyl_CoA_Synthetase->11-keto-ETE_CoA

Caption: Predicted metabolic pathway for the formation of this compound.

Experimental Protocol

This protocol is a comprehensive guide for the quantification of this compound in biological samples such as cell lysates or tissue homogenates.

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Water (all LC-MS grade)

  • Acids/Bases: Formic acid, Ammonium (B1175870) hydroxide

  • Internal Standard (IS): A stable isotope-labeled analog of a long-chain acyl-CoA (e.g., d4-Palmitoyl-CoA) or a structurally similar odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA) is recommended. The use of an appropriate internal standard is crucial for accurate quantification to compensate for matrix effects and variations in sample processing.[3]

  • Solid Phase Extraction (SPE) Cartridges: Weak anion exchange cartridges.

  • Other: Phosphoric acid or sulfosalicylic acid (SSA) for protein precipitation.

Sample Preparation

Due to the inherent instability of acyl-CoA molecules, rapid processing of samples at low temperatures is critical to prevent degradation.[1]

  • Homogenization: Homogenize frozen tissue samples (approx. 50-100 mg) in an ice-cold acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) containing the internal standard.

  • Protein Precipitation: Add a protein precipitating agent like ice-cold 10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) sulfosalicylic acid (SSA).[4] Vortex and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Solid Phase Extraction (SPE):

    • Condition a weak anion exchange SPE cartridge.

    • Load the supernatant from the previous step.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol containing a small percentage of a weak acid or base).

  • Solvent Evaporation and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Experimental Workflow LC-MS/MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Homogenization in Acidic Buffer with IS Protein_Precipitation Protein Precipitation (TCA or SSA) Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE Solid Phase Extraction (Weak Anion Exchange) Centrifugation->SPE Evaporation_Reconstitution Evaporation & Reconstitution SPE->Evaporation_Reconstitution LC_Separation UPLC/HPLC Separation (C18 Column) Evaporation_Reconstitution->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Internal Standard MS_Detection->Quantification

Caption: Workflow for this compound quantification.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of long-chain acyl-CoAs.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the hydrophobic acyl-CoAs.

Table 1: Example Liquid Chromatography Gradient

Time (min)% Mobile Phase B
0.010
2.050
10.095
12.095
12.110
15.010
Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Collision Gas: Argon.

MRM Transitions:

The most common fragmentation for acyl-CoAs in positive ion mode is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da).[5] The precursor ion will be the protonated molecule [M+H]+.

Predicted MRM Transitions for this compound:

The molecular weight of 11-keto-ETE is approximately 318.4 g/mol , and Coenzyme A is 767.5 g/mol . The molecular weight of this compound is approximately 1067.9 g/mol .

  • Precursor Ion (Q1): m/z 1068.9 [M+H]+

  • Product Ion (Q3): m/z 561.9 [M+H - 507]+

Note: These are predicted transitions and should be optimized experimentally by infusing a pure standard of this compound if available. The collision energy will also need to be optimized for maximum signal intensity.

Quantitative Data

The following table summarizes expected performance characteristics for an LC-MS/MS method for a long-chain acyl-CoA like this compound, based on published data for similar analytes.[5][6]

Table 2: Expected Quantitative Performance

ParameterExpected Value
Limit of Quantification (LOQ) 1 - 20 nM
Limit of Detection (LOD) 0.5 - 5 nM
**Linearity (R²) **> 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. Careful sample handling to prevent analyte degradation and the use of a suitable internal standard are critical for obtaining accurate and reproducible results. This application note serves as a starting point for researchers to develop and validate a method for this compound in their specific matrix of interest, which will aid in elucidating its biological role and potential as a biomarker.

References

Application Note & Protocol: Synthesis of 11-keto-Eicosatetraenoic Acid-CoA (11-keto-ETE-CoA) Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

11-keto-eicosatetraenoic acid (11-keto-ETE) is a metabolite of arachidonic acid, an essential fatty acid that plays a crucial role in inflammation. Eicosanoids, such as 11-keto-ETE, are signaling molecules involved in diverse physiological and pathological processes[1][2]. The activation of fatty acids through their ligation to Coenzyme A (CoA) is a critical step for their metabolic processing, including β-oxidation and signaling[3][4]. The CoA thioester of 11-keto-ETE is a vital standard for biochemical assays, inhibitor screening, and mass spectrometry-based metabolomics. This document provides a detailed protocol for the chemical synthesis of 11-keto-ETE, followed by its enzymatic ligation to Coenzyme A to produce 11-keto-ETE-CoA.

I. Quantitative Data Summary

The following table summarizes the expected yields and key parameters for the synthesis of this compound. These values are estimates based on typical yields for similar chemical and enzymatic reactions.

Parameter Step 1: Oxidation of 11(S)-HETE Step 2: Enzymatic Ligation to CoA Overall
Starting Material 11(S)-HETE11-keto-ETE, Coenzyme A11(S)-HETE, Coenzyme A
Product 11-keto-ETEThis compoundThis compound
Typical Molar Yield 70-85%40-60%28-51%
Purity (Post-Purification) >98% (by HPLC)>95% (by HPLC)>95% (by HPLC)
Key Analytical Techniques HPLC, LC-MS, ¹H NMRHPLC, LC-MS/MSHPLC, LC-MS/MS

II. Experimental Protocols

This synthesis is a two-step process:

  • Chemical Oxidation: Conversion of 11(S)-hydroxy-eicosatetraenoic acid (11(S)-HETE) to 11-keto-eicosatetraenoic acid (11-keto-ETE).

  • Enzymatic Ligation: Formation of the thioester bond between 11-keto-ETE and Coenzyme A using a long-chain acyl-CoA synthetase.

A. Step 1: Synthesis of 11-keto-Eicosatetraenoic Acid (11-keto-ETE)

This protocol describes the oxidation of the secondary alcohol in 11(S)-HETE to a ketone using Dess-Martin periodinane (DMP), a mild oxidizing agent suitable for sensitive polyunsaturated fatty acids.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system or glass column

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (MS) and NMR for characterization

Procedure:

  • Reaction Setup:

    • Dissolve 10 mg of 11(S)-HETE in 2 mL of anhydrous dichloromethane in a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

  • Oxidation:

    • Add 1.5 equivalents of Dess-Martin periodinane to the stirred solution.

    • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.

    • Monitor the reaction progress by TLC (e.g., using a mobile phase of hexane:ethyl acetate:acetic acid, 70:30:0.1 v/v/v). The product, 11-keto-ETE, should have a higher Rf value than the starting material, 11(S)-HETE.

  • Quenching and Workup:

    • Once the reaction is complete (typically 1-2 hours), quench the reaction by adding 2 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Stir vigorously for 15 minutes until the solution becomes clear.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 5 mL of dichloromethane.

    • Combine the organic layers and wash with 5 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient of hexane:ethyl acetate containing 0.1% acetic acid as the eluent.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

    • For final purity assessment and quantification, use reverse-phase HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of water/acetonitrile (B52724) with 0.1% formic acid).

  • Characterization:

    • Confirm the structure of the purified 11-keto-ETE using LC-MS to verify the correct mass and ¹H NMR to confirm the disappearance of the carbinol proton and the presence of the characteristic fatty acid signals.

B. Step 2: Enzymatic Synthesis of this compound

This protocol utilizes a commercially available long-chain acyl-CoA synthetase to catalyze the formation of the thioester bond between 11-keto-ETE and Coenzyme A.

Materials:

  • Purified 11-keto-ETE (from Step 1)

  • Coenzyme A lithium salt (CoA)

  • Adenosine triphosphate (ATP) disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Triton X-100

  • HEPES or Tris-HCl buffer (pH 7.5)

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or human ACSL family)

  • Dithiothreitol (DTT)

  • Solid Phase Extraction (SPE) C18 cartridges

Equipment:

  • Microcentrifuge tubes

  • Thermomixer or water bath at 37°C

  • HPLC system with a C18 column for purification and analysis

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations in a total volume of 200 µL:

      • 100 mM HEPES or Tris-HCl buffer, pH 7.5

      • 10 mM MgCl₂

      • 5 mM ATP

      • 0.5 mM Coenzyme A

      • 1 mM DTT

      • 0.1% Triton X-100

      • 0.5 mM 11-keto-ETE (dissolved in a small amount of ethanol (B145695) or DMSO, final solvent concentration <1%)

    • Vortex briefly to mix.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 1-5 µg of long-chain acyl-CoA synthetase.

    • Incubate the reaction at 37°C for 60-90 minutes.

  • Reaction Termination and Purification:

    • Terminate the reaction by adding 10 µL of glacial acetic acid.

    • Purify the this compound using a C18 SPE cartridge.

      • Condition the cartridge with methanol (B129727), followed by water.

      • Load the reaction mixture.

      • Wash with water to remove salts and unreacted ATP/CoA.

      • Elute the this compound with an increasing concentration of methanol or acetonitrile in water.

    • Alternatively, purify the product using preparative reverse-phase HPLC.

  • Analysis and Quantification:

    • Analyze the purified product by analytical HPLC-UV, monitoring at 260 nm (for the adenine (B156593) moiety of CoA).

    • Confirm the identity of the product by LC-MS/MS, looking for the correct parent mass and characteristic fragmentation patterns (loss of the phosphopantetheine group).

    • Quantify the product using a standard curve of a known acyl-CoA or by assuming a molar extinction coefficient for CoA at 260 nm.

III. Visualization of Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound from 11(S)-HETE.

Synthesis_Workflow Start 11(S)-HETE Intermediate 11-keto-ETE Start->Intermediate Step 1: Oxidation FinalProduct This compound Intermediate->FinalProduct Step 2: Ligation Reagent1 Dess-Martin Periodinane (DMP) in CH2Cl2 Reagent1->Start Reagent2 Coenzyme A, ATP, Acyl-CoA Synthetase Reagent2->Intermediate

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for 11-keto-ETE-CoA in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-keto-eicosatetraenoic acid (11-keto-ETE) is an oxidized lipid mediator derived from arachidonic acid through the sequential action of cyclooxygenase-2 (COX-2) and 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[1]. Recent evidence has demonstrated that 11-keto-ETE can be further metabolized intracellularly to its coenzyme A (CoA) thioester, 11-keto-ETE-CoA[1]. This conversion opens new avenues for understanding the biological roles of this eicosanoid, suggesting functions beyond traditional receptor-mediated signaling, potentially involving metabolic regulation and acyl-transferase reactions.

These application notes provide a comprehensive guide for the use of this compound in in vitro settings, including its biosynthesis, potential signaling pathways, and detailed protocols for its study.

Biochemical Properties and Biosynthesis

This compound is formed in a two-step process. First, arachidonic acid is converted to 11(R)-HETE by COX-2. Subsequently, 11(R)-HETE is oxidized to 11-keto-ETE by 15-PGDH[1][2]. The free carboxylic acid of 11-keto-ETE is then activated by a long-chain acyl-CoA synthetase (ACSL) to form the thioester this compound.

Biosynthesis of this compound

AA Arachidonic Acid HETE 11(R)-HETE AA->HETE O2 Keto_ETE 11-keto-ETE HETE->Keto_ETE NAD+ -> NADH Keto_ETE_CoA This compound Keto_ETE->Keto_ETE_CoA COX2 COX-2 COX2->HETE PGDH 15-PGDH PGDH->Keto_ETE ACSL Acyl-CoA Synthetase ACSL->Keto_ETE_CoA ATP ATP ACSL->ATP CoA Coenzyme A CoA->Keto_ETE_CoA AMP_PPi AMP + PPi ATP->AMP_PPi

Caption: Biosynthetic pathway of this compound.

Putative Signaling Pathways

While the precise signaling mechanisms of this compound are still under investigation, it is plausible that it acts through pathways similar to other bioactive lipid-CoAs or that its precursor, 11-keto-ETE, interacts with cell surface or nuclear receptors. Bioactive lipid-CoAs can serve as substrates for acylation of proteins or other lipids, or they may be involved in metabolic regulation. The anti-proliferative effects of 11-keto-ETE suggest a role in cell cycle control or apoptosis[1].

Hypothetical Signaling of this compound

cluster_cell Cell cluster_receptor Alternative Pathway Keto_ETE_CoA This compound Metabolic_Regulation Metabolic Regulation (e.g., β-oxidation) Keto_ETE_CoA->Metabolic_Regulation Protein_Acylation Protein Acylation Keto_ETE_CoA->Protein_Acylation Signaling_Proteins Modified Signaling Proteins Protein_Acylation->Signaling_Proteins Cell_Proliferation Inhibition of Cell Proliferation Signaling_Proteins->Cell_Proliferation Keto_ETE 11-keto-ETE Receptor GPCR/Nuclear Receptor (Putative) Keto_ETE->Receptor Downstream Downstream Signaling Receptor->Downstream Downstream->Cell_Proliferation

Caption: Putative intracellular roles of this compound.

Data Presentation

The following table summarizes the anti-proliferative effects of 11-keto-ETE and its methyl ester on human umbilical vein endothelial cells (HUVECs) and LoVo colon cancer cells, as reported in the literature[1].

CompoundCell LineConcentration (µM)Effect
11-keto-ETEHUVEC10Inhibition of proliferation
11-keto-ETELoVo10Inhibition of proliferation
11-keto-ETE methyl esterHUVEC10Potent inhibition of proliferation
11-keto-ETE methyl esterLoVo10Potent inhibition of proliferation

Experimental Protocols

Protocol 1: In Vitro Assay for this compound Formation

This protocol is designed to measure the activity of long-chain acyl-CoA synthetases (ACSL) that utilize 11-keto-ETE as a substrate.

Materials:

  • Purified recombinant ACSL or cell lysate containing ACSL activity

  • 11-keto-ETE

  • Coenzyme A (CoA)

  • ATP

  • MgCl2

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, MgCl2, and CoA.

  • Add the enzyme source (purified ACSL or cell lysate) to the reaction mixture.

  • Initiate the reaction by adding 11-keto-ETE.

  • Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30 minutes).

  • Stop the reaction by adding an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Centrifuge to pellet precipitated protein.

  • Analyze the supernatant for the formation of this compound using LC-MS/MS.

Experimental Workflow for this compound Formation Assay

Start Prepare Reaction Mix (Buffer, ATP, MgCl2, CoA) Add_Enzyme Add Enzyme (ACSL or Lysate) Start->Add_Enzyme Add_Substrate Add 11-keto-ETE (t=0) Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Rxn Stop Reaction (Organic Solvent) Incubate->Stop_Rxn Centrifuge Centrifuge Stop_Rxn->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Caption: Workflow for the in vitro this compound formation assay.

Protocol 2: Cell Proliferation Assay (MTT-based)

This protocol measures the effect of this compound on the proliferation of adherent cell lines such as HUVECs or LoVo cells.

Materials:

  • HUVEC or LoVo cells

  • Complete cell culture medium

  • This compound (or its precursor 11-keto-ETE for intracellular conversion)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or 11-keto-ETE for 24-72 hours. Include a vehicle control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the detection and quantification of this compound from in vitro samples.

Sample Preparation:

  • Extract the acyl-CoAs from the reaction mixture or cell lysate using a suitable method, such as solid-phase extraction or liquid-liquid extraction.

  • Evaporate the solvent and reconstitute the sample in a solvent compatible with the LC mobile phase.

LC-MS/MS Parameters:

  • Column: A C18 reversed-phase column is typically used for acyl-CoA separation.

  • Mobile Phase: A gradient of an aqueous solution with an ion-pairing agent or a high pH mobile phase (e.g., ammonium (B1175870) hydroxide (B78521) in water) and an organic solvent (e.g., acetonitrile) is commonly employed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is suitable for the sensitive detection of acyl-CoAs.

  • MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for this compound will need to be determined using a standard. A neutral loss scan of 507 Da is often indicative of the CoA moiety.

Conclusion

The discovery of this compound as a metabolite of arachidonic acid presents an exciting new area of research in lipid signaling and metabolism. The protocols and information provided herein offer a foundation for researchers to begin exploring the in vitro functions of this novel eicosanoid thioester. Further investigation is warranted to fully elucidate its signaling pathways and physiological relevance.

References

Application Notes and Protocols for the Extraction of 11-keto-ETE-CoA from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-keto-eicosatetraenoic acid (11-keto-ETE) is an oxidized metabolite of arachidonic acid, belonging to the oxylipin family of signaling molecules. The formation of 11-keto-ETE can occur through the action of cyclooxygenase-2 (COX-2), which generates 11R-hydroxyeicosatetraenoic acid (11R-HETE), followed by oxidation.[1] Like other fatty acids involved in cellular signaling and metabolism, 11-keto-ETE can be activated to its coenzyme A (CoA) thioester, 11-keto-ETE-CoA. Acyl-CoA thioesters are critical intermediates in a variety of metabolic pathways, including fatty acid β-oxidation and lipid synthesis. The analysis of specific acyl-CoA species such as this compound in biological matrices is essential for understanding their physiological and pathological roles.

These application notes provide a detailed protocol for the extraction and subsequent analysis of this compound from biological samples, such as tissues and cells, using a combination of protein precipitation, solid-phase extraction (SPE), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

The following protocols are adapted from established methods for the extraction and analysis of long-chain acyl-CoAs.[2][3][4][5]

Protocol 1: Extraction of this compound from Tissue Samples

Materials and Reagents:

  • Tissue sample (e.g., liver, brain, muscle), flash-frozen in liquid nitrogen

  • Internal Standard (IS): e.g., C17:0-CoA or a stable isotope-labeled analog of a related long-chain acyl-CoA

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (ACN, LC-MS grade)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH)

  • Formic acid

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Centrifuge (capable of 4°C and >15,000 x g)

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

Procedure:

  • Sample Preparation and Homogenization:

    • Weigh approximately 20-50 mg of frozen tissue in a pre-chilled tube.

    • Add 500 µL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 2:2:1, v/v/v).

    • Add the internal standard to the extraction solvent at a known concentration.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Incubate the homogenate on ice for 20 minutes to allow for protein precipitation.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol.

    • Dry the eluate under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with 0.1% formic acid.

    • Vortex briefly and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium hydroxide

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium hydroxide

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the long-chain acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined. For long-chain acyl-CoAs, common transitions involve the neutral loss of the phosphopantetheine group.

  • Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and analyte.

Data Presentation

Quantitative data for this compound is not widely available in the literature. The following table provides representative data for other long-chain acyl-CoAs from rat liver tissue to illustrate typical concentrations and recovery rates that might be expected.

Acyl-CoA SpeciesTypical Concentration in Rat Liver (pmol/mg tissue)Expected Extraction Recovery (%)
Palmitoyl-CoA (C16:0)10 - 3085 - 95
Stearoyl-CoA (C18:0)5 - 1580 - 90
Oleoyl-CoA (C18:1)15 - 4085 - 95
Linoleoyl-CoA (C18:2)2 - 875 - 85
Arachidonoyl-CoA (C20:4)1 - 570 - 80

Visualizations

Signaling Pathway

Biosynthesis of this compound from arachidonic acid.

Experimental Workflow

Extraction_Workflow Start Start: Frozen Biological Sample Homogenization Homogenization & Protein Precipitation (ACN:MeOH:H₂O + IS) Start->Homogenization Centrifugation1 Centrifugation (16,000 x g, 4°C, 15 min) Homogenization->Centrifugation1 Supernatant_Collection Collect Supernatant Centrifugation1->Supernatant_Collection SPE Solid-Phase Extraction (SPE) 1. Condition 2. Load 3. Wash 4. Elute Supernatant_Collection->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in LC-MS/MS solvent Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis (C18, ESI+, MRM) Reconstitution->LCMS_Analysis Data_Analysis Data Analysis & Quantification LCMS_Analysis->Data_Analysis

References

Application Notes and Protocols for the Analytical Detection of 11-keto-ETE-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-keto-Eicosatetraenoyl-Coenzyme A (11-keto-ETE-CoA) is a critical intermediate in the metabolism of arachidonic acid, playing a role in various physiological and pathological processes. As an acyl-CoA thioester, its accurate quantification in biological matrices is essential for understanding its function in signaling pathways and for the development of therapeutic agents targeting these pathways. However, the inherent instability and low endogenous concentrations of acyl-CoA species present significant analytical challenges.[1][2]

This document provides detailed application notes and protocols for the robust and sensitive detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful and versatile technique for metabolic analysis.[1] The methodologies described herein are compiled from established protocols for similar analytes, such as other keto acids and long-chain acyl-CoAs, and are adapted for the specific properties of this compound.

Signaling Pathway and Experimental Workflow

The metabolic pathway leading to the formation and subsequent conversion of this compound is a key area of investigation. The following diagram illustrates a putative pathway involving this compound.

Metabolic Pathway of this compound Arachidonic_Acid Arachidonic Acid 11_HETE 11-HETE Arachidonic_Acid->11_HETE Lipoxygenase 11_keto_ETE 11-keto-ETE 11_HETE->11_keto_ETE 11-HSD 11_keto_ETE_CoA This compound 11_keto_ETE->11_keto_ETE_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Products 11_keto_ETE_CoA->Beta_Oxidation

Caption: Putative metabolic pathway of this compound.

A generalized workflow for the quantitative analysis of this compound from biological samples is presented below. This workflow outlines the critical steps from sample collection to data analysis.

Experimental Workflow for this compound Analysis Sample_Collection Biological Sample (Tissue, Cells) Quenching Metabolism Quenching (e.g., Liquid Nitrogen) Sample_Collection->Quenching Extraction Acyl-CoA Extraction (e.g., Methanol/Water) Quenching->Extraction Purification Solid Phase Extraction (SPE) (Optional) Extraction->Purification LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Direct Injection Purification->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing Result Quantitative Results Data_Processing->Result

Caption: General experimental workflow for this compound quantification.

Experimental Protocols

Sample Preparation: Acyl-CoA Extraction from Tissues or Cells

This protocol is adapted from established methods for short and medium-chain acyl-CoA extraction and is suitable for this compound.[3]

Materials:

  • Ice-cold Methanol

  • Ice-cold Water (LC-MS grade)

  • Internal Standard (IS): A suitable stable isotope-labeled acyl-CoA (e.g., d4-Succinyl-CoA) or a structurally similar odd-chain acyl-CoA not present in the sample.

  • Liquid Nitrogen

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Centrifuge (capable of 14,000 x g and 4°C)

  • Glass sample vials to minimize analyte loss.[2]

Procedure:

  • Quenching: Immediately flash-freeze the biological sample (e.g., 20-50 mg of tissue or 1-5 million cells) in liquid nitrogen to halt metabolic activity.

  • Homogenization: Add 1 mL of ice-cold extraction solution (Methanol:Water, 7:3, v/v) containing the internal standard to the frozen sample.

  • Homogenize the sample thoroughly on ice. For tissues, use a bead beater or similar homogenizer. For cells, sonication or multiple freeze-thaw cycles can be employed.

  • Protein Precipitation: Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a clean glass vial.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 50-100 µL of a suitable solvent, such as 5 mM ammonium (B1175870) acetate (B1210297) in water/acetonitrile (95:5, v/v). This step is critical for sample stability.[2]

  • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

This method utilizes a reverse-phase C18 column for the separation of this compound from other cellular components.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Reversed-phase C18 column (e.g., Acquity HSS T3, 150 x 2.1 mm, 1.8 µm).[3]

Mobile Phases:

  • Mobile Phase A: 5 mM Ammonium Acetate in Water, pH 8.

  • Mobile Phase B: Acetonitrile.

Gradient Elution Program:

Time (min)Flow Rate (mL/min)% Mobile Phase B
0.00.25
2.00.25
12.00.295
17.00.295
17.10.25
22.00.25

Injection Volume: 5-10 µL Column Temperature: 30°C

Tandem Mass Spectrometry (MS/MS) Method

Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM).

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ESI Source Parameters (to be optimized for the specific instrument):

  • Spray Voltage: 4 kV

  • Heater Temperature: 120°C

  • Sheath Gas Flow: 80 (arbitrary units)

  • Auxiliary Gas Flow: 12 (arbitrary units)

  • Capillary Temperature: 280°C

Predicted MRM Transitions for this compound:

The exact mass of this compound (C31H46N7O18P3S) is approximately 917.18 g/mol . The characteristic fragmentation of acyl-CoAs in positive ESI mode involves the cleavage of the phosphodiester bond, resulting in a neutral loss of 507 Da (pantoetheine-diphosphate-adenosine).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound [M+H]+ ≈ 918.2[M+H - 507]+ ≈ 411.2To be optimized
[M+H]+ ≈ 918.2Other fragmentsTo be optimized
Internal Standard (Specific to IS)(Specific to IS)To be optimized

Note: The exact m/z values should be determined by direct infusion of a standard if available. The collision energy will require optimization to maximize the signal of the product ion.

Data Presentation and Quantification

Quantitative data should be summarized in a clear and structured format for easy comparison. A standard curve should be generated using a serial dilution of an authentic this compound standard (if available) or a closely related structural analog.

Table 1: Example Standard Curve Data

Concentration (nM)Peak Area Ratio (Analyte/IS)
0.10.05
0.50.24
1.00.51
5.02.55
10.05.02
50.024.9
100.051.3

Table 2: Example Quantification in Biological Samples

Sample IDPeak Area Ratio (Analyte/IS)Calculated Concentration (nM)
Control 10.851.7
Control 20.911.8
Treatment 12.154.3
Treatment 22.304.6

Conclusion

The protocols outlined in this document provide a robust framework for the sensitive and specific quantification of this compound in biological samples. Adherence to proper sample handling and the use of an appropriate internal standard are critical for obtaining accurate and reproducible results. The provided LC-MS/MS parameters serve as a starting point and should be optimized for the specific instrumentation used. This methodology will enable researchers to further investigate the role of this compound in health and disease.

References

Application Notes and Protocols for the Lipidomic Analysis of 11-keto-Eicosatetraenoyl-CoA (11-keto-ETE-CoA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-keto-eicosatetraenoic acid (11-keto-ETE) is a ketone derivative of the arachidonic acid cascade, analogous to other biologically active keto-eicosanoids like 5-oxo-ETE and 12-keto-ETE.[1][2][3][4] These molecules are potent lipid mediators in inflammatory and allergic responses. The conversion of fatty acids to their coenzyme A (CoA) esters is a critical step for their subsequent metabolic fates, including β-oxidation and incorporation into complex lipids.[5][6][7][8] Therefore, 11-keto-ETE-CoA, the activated form of 11-keto-ETE, is postulated to be a key intermediate in the metabolic and signaling pathways of its parent fatty acid.

These application notes provide a hypothesized framework and detailed protocols for the study of this compound in lipidomics, addressing its potential biosynthesis, biological significance, and analytical methodologies. Given the novelty of this specific analyte, the following information is extrapolated from established principles of lipid metabolism and analysis of structurally related compounds.

Hypothesized Biosynthesis and Biological Role

This compound is likely synthesized in a two-step process:

  • Formation of 11-keto-ETE: Arachidonic acid is first converted to 11-hydroperoxyeicosatetraenoic acid (11-HPETE) by a lipoxygenase, which is then reduced to 11-hydroxyeicosatetraenoic acid (11-HETE). Subsequently, a dehydrogenase would oxidize 11-HETE to 11-keto-ETE. This is analogous to the synthesis of 5-oxo-ETE from 5-HETE.[2][9][10]

  • Acyl-CoA Synthesis: 11-keto-ETE is then activated to this compound by an acyl-CoA synthetase (ACS) enzyme.[6]

The biological role of this compound is likely multifaceted. As a CoA ester, it can be a substrate for peroxisomal β-oxidation, leading to its degradation and the generation of shorter-chain metabolites.[11][12][13][14] Additionally, similar to other acyl-CoAs, it may act as a signaling molecule, influencing transcription factors, enzyme activity, and ion channels.[6][7][8] Its formation would also regulate the intracellular concentration of free 11-keto-ETE, thereby modulating its specific receptor-mediated effects.

Hypothesized Biosynthetic Pathway of this compound

This compound Biosynthesis AA Arachidonic Acid HPETE 11-HPETE AA->HPETE Lipoxygenase HETE 11-HETE HPETE->HETE Peroxidase KETO_ETE 11-keto-ETE HETE->KETO_ETE Dehydrogenase KETO_ETE_COA This compound KETO_ETE->KETO_ETE_COA Acyl-CoA Synthetase

A diagram of the proposed biosynthetic pathway for this compound.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples

This protocol is designed for the extraction of acyl-CoAs from cell cultures or tissues for subsequent LC-MS/MS analysis.

Materials:

  • Cold PBS (phosphate-buffered saline)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid

  • Internal standard (e.g., a deuterated or ¹³C-labeled acyl-CoA)

  • Solid Phase Extraction (SPE) columns (e.g., C18)[15]

  • Centrifuge

  • Vacuum manifold for SPE

Procedure:

  • Sample Collection:

    • For adherent cells, wash the cell monolayer twice with cold PBS. Scrape cells in 1 mL of cold methanol to quench enzymatic activity.[15]

    • For suspension cells or tissues, homogenize in a cold methanol/water (1:1) solution.

  • Addition of Internal Standard: Add the internal standard to the sample homogenate to correct for extraction efficiency and matrix effects.

  • Protein Precipitation and Lipid Extraction:

    • Add 2 volumes of cold acetonitrile to the sample homogenate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

    • Collect the supernatant containing the lipids.

  • Solid Phase Extraction (SPE) for Sample Cleanup:

    • Condition a C18 SPE column with 2 mL of methanol followed by 2 mL of water.[15]

    • Load the supernatant onto the SPE column.

    • Wash the column with 2 mL of 10% methanol in water to remove polar impurities.[15]

    • Elute the acyl-CoAs with 2 mL of methanol containing 0.1% formic acid.

  • Sample Concentration:

    • Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry.

Instrumentation and Columns:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

LC Conditions (suggested starting point):

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (4:1, v/v) with 0.1% formic acid.[16]

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

MS/MS Conditions (hypothetical):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM):

    • The precursor ion ([M-H]⁻) for this compound would be calculated based on its molecular formula (C₃₁H₄₆N₇O₁₈P₃S).

    • Product ions would be characteristic fragments, such as the loss of the phosphopantetheine group or fragments of the fatty acyl chain. A signature fragment for the 11-keto-ETE moiety would be selected for specificity.

  • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum sensitivity of the target analyte.

Workflow for Lipidomic Analysis of this compound

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Cells/Tissue) Homogenize Homogenization in Methanol Sample->Homogenize IS_Add Add Internal Standard Homogenize->IS_Add Extract Protein Precipitation & Lipid Extraction IS_Add->Extract SPE Solid Phase Extraction (SPE) Extract->SPE Concentrate Dry Down & Reconstitute SPE->Concentrate LCMS LC-MS/MS Analysis Concentrate->LCMS Data Data Processing & Quantification LCMS->Data

A flowchart of the experimental workflow for this compound analysis.

Data Presentation

Quantitative data obtained from LC-MS/MS analysis should be presented in a clear and structured format. The following tables provide templates for summarizing such data.

Table 1: LC-MS/MS Parameters for this compound (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
This compoundCalculatedFragment 1OptimizedPredicted
Fragment 2Optimized
Internal StandardKnownKnownOptimizedPredicted

Table 2: Quantification of this compound in Different Biological Samples (Example Data)

Sample IDConditionThis compound (pmol/mg protein)Standard Deviationp-value
1Control1.250.15
2Control1.350.20
3Treated5.800.55<0.01
4Treated6.100.60

Conclusion

The study of this compound represents a novel avenue in lipidomics, with potential implications for understanding inflammatory and metabolic diseases. The protocols and frameworks provided here offer a robust starting point for researchers aiming to investigate this analyte. While based on established methodologies for similar lipid species, optimization of extraction and analytical parameters for specific biological matrices will be crucial for achieving accurate and reproducible results. The successful application of these methods will pave the way for elucidating the precise biological functions of this compound.

References

Application Notes and Protocols for Studying 11-keto-ETE-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-keto-eicosatetraenoyl-Coenzyme A (11-keto-ETE-CoA) is a putative metabolite of arachidonic acid. As an eicosanoid derivative, it is positioned at the intersection of lipid signaling and metabolism. Eicosanoids, including hydroxyeicosatetraenoic acids (HETEs) and their oxidized keto-derivatives (oxo-ETEs), are potent lipid mediators involved in a myriad of physiological and pathological processes such as inflammation, cardiovascular function, and cancer.[1][2] The precursor molecule, 11-hydroxyeicosatetraenoic acid (11-HETE), is generated from arachidonic acid through the action of cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes, as well as non-enzymatic lipid peroxidation.[1][3][4][5] 11-HETE has been demonstrated to induce cellular hypertrophy in cardiomyocytes, suggesting its involvement in cardiovascular physiology.[3][6]

The conversion of 11-HETE to 11-keto-ETE is likely catalyzed by a dehydrogenase enzyme. Notably, 15-hydroxyprostaglandin dehydrogenase (15-PGDH) has been shown to oxidize 11(R)-HETE to 11-keto-ETE.[1] The subsequent addition of Coenzyme A to form this compound would be catalyzed by an acyl-CoA synthetase, enzymes that are crucial for activating fatty acids for further metabolism.[7] The formation of the CoA thioester suggests that this compound may be a substrate for metabolic pathways such as peroxisomal β-oxidation or incorporation into complex lipids, effectively linking the signaling functions of eicosanoids with cellular energy and lipid homeostasis.

The study of this compound is currently hampered by a lack of specific tools and established models. These application notes provide a framework for its investigation, including hypothetical biosynthetic pathways, detailed protocols for its generation and detection, and models for studying its biological effects.

Proposed Biosynthetic Pathway of this compound

The formation of this compound is proposed to occur in a step-wise manner from arachidonic acid.

Biosynthetic Pathway of this compound cluster_enzymes Enzymatic Conversions AA Arachidonic Acid HETE 11-HETE AA->HETE Enzyme1 Keto_ETE 11-keto-ETE HETE->Keto_ETE Enzyme2 Keto_ETE_CoA This compound Keto_ETE->Keto_ETE_CoA Enzyme3 Enzyme1 COX, CYP, or Non-enzymatic Oxidation Enzyme2 11-HEDH / 15-PGDH (NAD+) Enzyme3 Acyl-CoA Synthetase (ATP, CoA) Cellular Experiment Workflow Start Culture RL-14 Cells (80-90% Confluency) Starve Serum Starve (12-24h) Start->Starve Treat Treat Cells: - Vehicle - 11(R/S)-HETE - LPS Starve->Treat Incubate Incubate (1-24h) Treat->Incubate Harvest Harvest Cells Incubate->Harvest Split Analysis? Harvest->Split Lipidomics Lipid Extraction & LC-MS/MS Split->Lipidomics Metabolites Genomics RNA Extraction & qRT-PCR Split->Genomics Gene Expression Results Data Analysis Lipidomics->Results Genomics->Results LC-MS/MS Analysis Workflow Sample Extracted Lipid Sample UPLC UPLC Separation (C18 Column) Sample->UPLC ESI ESI Source (Negative Ion Mode) UPLC->ESI MS1 Quadrupole 1 (Precursor Ion Selection m/z 317.2) ESI->MS1 CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Product Ion Scan) CID->MS2 Detector Detector MS2->Detector Data Data Acquisition & Quantification Detector->Data

References

Application Notes and Protocols for Stable Isotope Labeling of 11-keto-ETE-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-keto-eicosatetraenoyl-CoA (11-keto-ETE-CoA) is a critical intermediate in the metabolism of arachidonic acid, playing a role in various physiological and pathological processes. Accurate quantification and elucidation of its metabolic fate are paramount for understanding its biological significance and for the development of novel therapeutics. Stable isotope labeling, coupled with mass spectrometry, provides the most accurate and sensitive method for such studies.[1][2] By introducing a stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into the this compound molecule, researchers can create an ideal internal standard for precise quantification and trace its metabolic conversions in complex biological systems.[3][4]

These application notes provide detailed protocols for the synthesis of stable isotope-labeled this compound, its application in metabolic studies, and subsequent analysis by mass spectrometry. The methodologies described are based on established principles for the synthesis and analysis of related eicosanoids and acyl-CoA thioesters.[5][6][7]

Data Presentation

Table 1: Mass Spectrometry Parameters for the Analysis of this compound and its Isotopologues

ParameterValue
Ionization ModeNegative Ion Electrospray (ESI-)
Multiple Reaction Monitoring (MRM) Transition (Unlabeled)To be determined empirically
MRM Transition (¹³C₄-labeled)To be determined empirically
Collision EnergyTo be optimized
Cone VoltageTo be optimized
Capillary Voltage3.0 kV
Desolvation Temperature450 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr

Note: The MRM transitions and collision energies are dependent on the specific isotopologue synthesized and the mass spectrometer used. These values should be optimized empirically.

Table 2: Typical Recovery Rates of Eicosanoids from Biological Matrices Using Solid-Phase Extraction [4][8]

Eicosanoid ClassRecovery Rate (%)
Monohydroxy Eicosanoids75 - 100
Dihydroxy Eicosanoids75 - 100
Prostaglandins50 - 80
Leukotrienes~50

Experimental Protocols

Protocol 1: Chemo-enzymatic Synthesis of [¹³C₄]-11-keto-ETE-CoA

This protocol describes a potential chemo-enzymatic route for the synthesis of ¹³C-labeled this compound, adapted from general methods for acyl-CoA synthesis.[6][9] The synthesis involves the chemical synthesis of ¹³C-labeled 11-keto-eicosatetraenoic acid followed by its enzymatic conversion to the corresponding CoA thioester.

Materials:

  • [¹³C₄]-Arachidonic Acid (commercially available)

  • Appropriate oxidizing agent (e.g., pyridinium (B92312) chlorochromate)

  • Solvents (e.g., dichloromethane, diethyl ether)

  • Silica (B1680970) gel for column chromatography

  • Coenzyme A (free acid)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP

  • MgCl₂

  • Tris-HCl buffer

  • Solid-Phase Extraction (SPE) cartridges (C18)

Procedure:

  • Chemical Oxidation of [¹³C₄]-Arachidonic Acid:

    • Dissolve [¹³C₄]-Arachidonic Acid in dichloromethane.

    • Add an oxidizing agent (e.g., pyridinium chlorochromate) to selectively oxidize the hydroxyl group at the C11 position to a ketone.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and purify the resulting [¹³C₄]-11-keto-eicosatetraenoic acid by silica gel column chromatography.

    • Confirm the structure and isotopic enrichment by NMR and mass spectrometry.

  • Enzymatic Thioesterification:

    • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and Coenzyme A.

    • Add the purified [¹³C₄]-11-keto-eicosatetraenoic acid.

    • Initiate the reaction by adding a suitable acyl-CoA synthetase.

    • Incubate the reaction at the optimal temperature for the enzyme (typically 25-37 °C).

    • Monitor the formation of [¹³C₄]-11-keto-ETE-CoA by LC-MS.

  • Purification of [¹³C₄]-11-keto-ETE-CoA:

    • Acidify the reaction mixture to pH 3-4.

    • Purify the labeled acyl-CoA using C18 SPE cartridges.

    • Wash the cartridge with an aqueous solution to remove salts and unreacted CoA.

    • Elute the [¹³C₄]-11-keto-ETE-CoA with an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Dry the eluate under a stream of nitrogen and store at -80 °C.

Protocol 2: Quantification of this compound in Biological Samples by Stable Isotope Dilution LC-MS/MS

This protocol outlines the use of the synthesized [¹³C₄]-11-keto-ETE-CoA as an internal standard for the quantification of endogenous this compound in biological samples such as cell lysates or plasma.[1][4]

Materials:

  • Biological sample (e.g., cell pellet, plasma)

  • [¹³C₄]-11-keto-ETE-CoA internal standard solution of known concentration

  • Methanol

  • Acetonitrile (B52724)

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (C18)

  • LC-MS/MS system

Procedure:

  • Sample Preparation and Spiking:

    • Thaw the biological sample on ice.

    • Add a known amount of the [¹³C₄]-11-keto-ETE-CoA internal standard solution to the sample. The amount should be comparable to the expected endogenous levels of this compound.

    • Homogenize or vortex the sample to ensure thorough mixing.

  • Extraction:

    • Precipitate proteins by adding 2-3 volumes of cold methanol or acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the lipids and acyl-CoAs.

    • Perform a solid-phase extraction using a C18 cartridge to enrich for the acyl-CoAs and remove interfering substances.[4][8]

    • Wash the cartridge with a low percentage of organic solvent in water.

    • Elute the acyl-CoAs with a high percentage of organic solvent.

  • LC-MS/MS Analysis:

    • Dry the eluate and reconstitute in a suitable injection solvent (e.g., 50% methanol in water with 0.1% formic acid).

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Perform mass spectrometric analysis in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous (unlabeled) and the internal standard ([¹³C₄]-labeled) this compound.

  • Quantification:

    • Generate a standard curve by analyzing known amounts of unlabeled this compound spiked with a fixed amount of the [¹³C₄]-11-keto-ETE-CoA internal standard.

    • Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard in the biological samples.

    • Determine the concentration of the endogenous this compound in the sample by interpolating this ratio onto the standard curve.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis of Labeled Standard cluster_quantification Protocol 2: Quantification in Biological Samples start_synthesis [¹³C₄]-Arachidonic Acid oxidation Chemical Oxidation start_synthesis->oxidation purify_acid Purification of [¹³C₄]-11-keto-ETE oxidation->purify_acid enzymatic_reaction Enzymatic Thioesterification with Coenzyme A purify_acid->enzymatic_reaction purify_coa SPE Purification of [¹³C₄]-11-keto-ETE-CoA enzymatic_reaction->purify_coa spike Spike with [¹³C₄]-11-keto-ETE-CoA purify_coa->spike sample Biological Sample sample->spike extract Solid-Phase Extraction spike->extract analyze LC-MS/MS Analysis extract->analyze quantify Quantification analyze->quantify

Caption: Experimental workflow for the synthesis and application of stable isotope-labeled this compound.

signaling_pathway cluster_upstream Metabolic Activation cluster_downstream Potential Downstream Effects AA Arachidonic Acid keto_ETE 11-keto-ETE AA->keto_ETE Oxidation keto_ETE_CoA This compound keto_ETE->keto_ETE_CoA CoA, ATP beta_ox β-oxidation keto_ETE_CoA->beta_ox signaling Modulation of Signaling Pathways keto_ETE_CoA->signaling protein_acylation Protein Acylation keto_ETE_CoA->protein_acylation ACS Acyl-CoA Synthetase ACS->keto_ETE_CoA energy Energy Metabolism beta_ox->energy gene_reg Gene Regulation signaling->gene_reg enzyme_act Enzyme Activity protein_acylation->enzyme_act

Caption: Hypothetical metabolic and signaling pathway of this compound.

References

Application Notes and Protocols for the Development of Antibodies Against 11-keto-ETE-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

11-keto-Eicosatetraenoyl-Coenzyme A (11-keto-ETE-CoA) is a putative metabolic intermediate derived from arachidonic acid, a key precursor for a vast family of bioactive lipid mediators known as eicosanoids.[1][2][3] Eicosanoids, including prostaglandins (B1171923) and leukotrienes, are critical signaling molecules in inflammation, immunity, and various physiological processes. The presence of a keto group and a Coenzyme A (CoA) thioester suggests that this compound is an activated form of 11-keto-eicosatetraenoic acid, likely involved in metabolic pathways such as fatty acid β-oxidation or the synthesis of more complex lipids.[4]

The development of specific antibodies against this compound is crucial for advancing research into its biological role. Such antibodies would enable the development of sensitive and specific immunoassays (e.g., ELISA) for its quantification in biological samples, as well as immunocytochemistry and immunohistochemistry to study its cellular and tissue distribution. These tools are invaluable for elucidating the metabolic pathways involving this compound and understanding its potential role in health and disease.

However, this compound, like other small lipid molecules, is a hapten—it is not immunogenic on its own. To elicit a robust immune response, it must be covalently conjugated to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[5][6] The following protocols provide a comprehensive and detailed workflow for the generation and characterization of polyclonal and monoclonal antibodies specific for this compound.

Experimental Protocols

Protocol 1: Hapten-Carrier Protein Conjugation

This protocol describes the conjugation of this compound to carrier proteins using a two-step carbodiimide (B86325) reaction, which targets the terminal carboxyl group on the eicosanoid backbone.[7][8] This method forms a stable amide bond between the hapten and primary amines (e.g., lysine (B10760008) residues) on the carrier protein.

Materials:

  • This compound

  • Keyhole Limpet Hemocyanin (KLH)[9] and Bovine Serum Albumin (BSA)[10]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[11]

  • N-hydroxysulfosuccinimide (Sulfo-NHS)[7]

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing (10 kDa MWCO) or desalting columns

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare Carrier Proteins : Dissolve KLH (for immunization) and BSA (for screening) in Coupling Buffer to a final concentration of 10 mg/mL.

  • Activate Hapten :

    • Dissolve 5 mg of this compound in 1 mL of Activation Buffer.

    • Immediately before use, prepare fresh solutions of EDC (20 mg/mL) and Sulfo-NHS (25 mg/mL) in cold Activation Buffer.

    • Add 100 µL of EDC solution and 100 µL of Sulfo-NHS solution to the this compound solution.

    • Incubate on a rotator for 15-20 minutes at room temperature to activate the carboxyl group.[8]

  • Conjugation Reaction :

    • Slowly add the activated hapten solution to the carrier protein solution (KLH or BSA) while gently stirring. A molar ratio of 50-100 moles of hapten per mole of carrier protein is recommended as a starting point.

    • Allow the reaction to proceed for 2 hours at room temperature with continuous stirring.

  • Quench and Purify :

    • Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes.

    • Purify the conjugate by extensive dialysis against PBS (4 changes of 1 L over 48 hours at 4°C) or by using a desalting column to remove unreacted hapten and crosslinking reagents.

  • Characterization and Storage :

    • Determine the protein concentration of the final conjugate using a BCA assay.

    • Confirm conjugation using techniques such as MALDI-TOF mass spectrometry (to observe a mass shift in the protein) or by UV-Vis spectroscopy if the hapten has a unique absorbance peak.

    • Aliquot the conjugate and store at -20°C or -80°C until use.

Hapten_Carrier_Conjugation cluster_activation Hapten Activation cluster_conjugation Conjugation cluster_purification Purification Hapten This compound (in Activation Buffer) EDC_NHS Add EDC and Sulfo-NHS Hapten->EDC_NHS Activated_Hapten Activated Hapten (Amine-Reactive Ester) EDC_NHS->Activated_Hapten Mix Mix and Incubate 2h Activated_Hapten->Mix Carrier Carrier Protein (KLH or BSA) (in Coupling Buffer) Carrier->Mix Crude_Conjugate Crude Conjugate Mixture Quench Quench Reaction (Tris-HCl) Crude_Conjugate->Quench Purify Dialysis or Desalting Column Quench->Purify Final_Conjugate Purified this compound-Protein Conjugate Purify->Final_Conjugate

Workflow for Hapten-Carrier Protein Conjugation.
Protocol 2: Animal Immunization (Rabbits)

This protocol outlines a standard immunization schedule for generating polyclonal antibodies in rabbits. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

Materials:

  • Two healthy New Zealand White rabbits (female, >2 kg).[12]

  • This compound-KLH conjugate (immunogen).

  • Freund's Complete Adjuvant (CFA).[13]

  • Freund's Incomplete Adjuvant (IFA).[14][15]

  • Sterile PBS, syringes, and needles.

Procedure:

  • Pre-Immune Bleed (Day 0) : Collect 5-10 mL of blood from the central ear artery of each rabbit to serve as a negative control (pre-immune serum).[16]

  • Primary Immunization (Day 1) :

    • Prepare the immunogen emulsion by mixing 500 µg of this compound-KLH in 0.5 mL of sterile PBS with 0.5 mL of CFA.

    • Emulsify by forcing the mixture back and forth between two glass syringes connected by a luer-lock adapter until a thick, stable emulsion is formed (a drop should not disperse in water).

    • Inject a total of 1 mL subcutaneously at multiple sites (4-6 sites) along the back of each rabbit.[17]

  • Booster Immunizations (Days 14, 28, 49) :

    • Prepare a booster emulsion by mixing 250 µg of this compound-KLH in 0.5 mL of PBS with 0.5 mL of IFA.

    • Inject 1 mL subcutaneously at multiple sites.

  • Test Bleeds and Titer Analysis :

    • Collect test bleeds (5-10 mL) from the ear artery 10-14 days after the 2nd and 3rd booster injections (e.g., Day 42, Day 63).

    • Analyze the serum for the presence of specific antibodies using the ELISA protocol (Protocol 3).

  • Production Bleeds : Once a high antibody titer is confirmed, perform larger production bleeds (e.g., 30-40 mL) 10-14 days after subsequent booster injections.[18]

  • Serum Processing : Allow blood to clot at room temperature for 1-2 hours, then at 4°C overnight. Centrifuge at 2,500 x g for 20 minutes. Collect the supernatant (serum), aliquot, and store at -20°C or -80°C.

Protocol 3: Antibody Titer Determination by Indirect ELISA

This protocol is for screening rabbit sera to determine the antibody titer against this compound.

Materials:

  • This compound-BSA conjugate (coating antigen).

  • High-binding 96-well microplates.

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 5% non-fat dry milk or 3% BSA in PBST.[10]

  • Rabbit serum samples (pre-immune and post-immune).

  • HRP-conjugated Goat Anti-Rabbit IgG secondary antibody.

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.

  • Stop Solution: 2 M H₂SO₄.

  • Microplate reader.

Procedure:

  • Plate Coating : Dilute the this compound-BSA conjugate to 2-5 µg/mL in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.

  • Washing : Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer.

  • Blocking : Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature to prevent non-specific binding.[19]

  • Primary Antibody Incubation :

    • Wash the plate 3 times as before.

    • Prepare serial dilutions of the rabbit serum (pre-immune and post-immune) in Blocking Buffer, starting from 1:100 to 1:256,000 or higher.

    • Add 100 µL of each dilution to the wells. Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation :

    • Wash the plate 5 times with Wash Buffer.

    • Dilute the HRP-conjugated Goat Anti-Rabbit IgG secondary antibody in Blocking Buffer according to the manufacturer's recommendation.

    • Add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Detection :

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution. The color will change from blue to yellow.

  • Data Analysis : Read the absorbance at 450 nm. The titer is defined as the highest dilution that gives a signal significantly above the background (e.g., 2-3 times the absorbance of the pre-immune serum at the same dilution).

Protocol 4: Monoclonal Antibody Development via Hybridoma Technology

This protocol outlines the generation of monoclonal antibodies. It should be performed after confirming a strong immune response in the host animal (typically a BALB/c mouse immunized following a similar schedule as Protocol 2).

Materials:

  • Immunized mouse with high antibody titer.

  • Sp2/0-Ag14 or other suitable myeloma fusion partner cells.

  • Polyethylene glycol (PEG) 1500.

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), antibiotics.

  • HAT (Hypoxanthine-Aminopterin-Thymidine) and HT (Hypoxanthine-Thymidine) supplements.

  • 96-well cell culture plates.

Procedure:

  • Final Boost : Three days before fusion, inject the mouse intraperitoneally with 200 µg of this compound-KLH in sterile saline (no adjuvant).[20]

  • Cell Preparation :

    • Aseptically harvest the spleen from the euthanized mouse and prepare a single-cell suspension of splenocytes.

    • Harvest myeloma cells that are in the logarithmic growth phase.

    • Wash both cell types separately with serum-free RPMI-1640.

  • Cell Fusion :

    • Mix splenocytes and myeloma cells at a ratio of 5:1.

    • Centrifuge the cell mixture and discard the supernatant.

    • Gently resuspend the cell pellet and slowly add 1 mL of pre-warmed PEG 1500 over 1 minute to induce fusion.[21]

    • Slowly dilute the PEG by adding serum-free medium over 5-10 minutes.

  • Selection and Plating :

    • Centrifuge the fused cells, resuspend in HAT-supplemented culture medium, and plate into multiple 96-well plates.[22]

    • Culture the cells at 37°C in a 5% CO₂ incubator. The HAT medium will select for successfully fused hybridoma cells, as unfused myeloma cells will die.

  • Screening :

    • After 10-14 days, screen the supernatants from wells with visible hybridoma colonies for the presence of specific antibodies using the indirect ELISA described in Protocol 3.

  • Cloning and Expansion :

    • Expand positive hybridomas and subclone them by limiting dilution or semi-solid cloning to ensure monoclonality.[23]

    • Re-screen the subclones to identify stable, high-producing cell lines.

    • Expand the best clones for antibody production and cryopreservation.

Antibody_Development_Workflow cluster_antigen Antigen Preparation cluster_immunization Immunization & Screening cluster_polyclonal Polyclonal Antibody cluster_monoclonal Monoclonal Antibody Conjugation 1. Hapten-Carrier Conjugation Immunize 2. Animal Immunization (Mouse or Rabbit) Conjugation->Immunize Bleed 3. Test Bleeds Immunize->Bleed Titer 4. Titer Analysis (ELISA) Bleed->Titer Serum 5a. Production Bleeds Titer->Serum Fusion 5b. Hybridoma Fusion Titer->Fusion Purify_Poly 6a. Purify Polyclonal IgG (e.g., Protein A/G) Serum->Purify_Poly Screening 6b. Screening & Cloning Fusion->Screening Expansion 7b. Expansion & Purification Screening->Expansion

Overall Workflow for Antibody Development.
Protocol 5: Antibody Specificity and Characterization

This protocol describes a competitive ELISA to determine the specificity of the generated antibodies.

Materials:

  • Purified antibody (polyclonal or monoclonal).

  • This compound (free hapten) and related molecules for cross-reactivity testing (e.g., 11-keto-ETE, arachidonic acid, Coenzyme A, other eicosanoids).

  • All materials for indirect ELISA (Protocol 3).

Procedure:

  • Plate Coating and Blocking : Coat a 96-well plate with this compound-BSA and block non-specific sites as described in Protocol 3.

  • Competition Reaction :

    • In a separate plate or tubes, prepare serial dilutions of the free this compound and other competitor molecules.

    • Add a fixed, sub-saturating concentration of the primary antibody to each dilution of the competitors. (This concentration should be determined beforehand and typically corresponds to the EC₅₀ from a standard ELISA titration curve).

    • Incubate this mixture for 1-2 hours at room temperature to allow the antibody to bind to the free hapten in solution.[24]

  • Transfer to Coated Plate : Transfer 100 µL of the antibody-competitor mixtures to the this compound-BSA coated plate. Incubate for 1 hour. Any antibody not bound to a free competitor will bind to the coated antigen.

  • Detection and Analysis :

    • Proceed with the washing and detection steps as in Protocol 3 (secondary antibody, TMB, Stop Solution).

    • The signal will be inversely proportional to the concentration of the competitor in the solution.[25][26]

    • Plot absorbance vs. log[competitor concentration] to generate inhibition curves. The IC₅₀ (concentration of competitor that causes 50% inhibition of binding) can be calculated for each molecule.

    • Calculate the percent cross-reactivity for each related molecule using the formula: % Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Competitor) x 100

Further Characterization:

  • Isotyping : Determine the class and subclass (e.g., IgG1, IgG2b, IgM) of monoclonal antibodies using commercial isotyping kits.[27][28][29]

  • Affinity Measurement : Quantify the binding affinity (K_D) using techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).

Data Presentation

Table 1: Hypothetical Rabbit Immunization Schedule and Serum Titer Results
DayProcedureAntigen DoseAdjuvantTiter (Reciprocal Dilution)
0Pre-immune Bleed--<100
1Primary Immunization500 µgCFA-
141st Booster250 µgIFA-
282nd Booster250 µgIFA-
42Test Bleed 1--25,000
493rd Booster250 µgIFA-
63Test Bleed 2--110,000
704th Booster250 µgIFA-
84Production Bleed-->200,000

Titer is defined as the highest serum dilution giving an OD₄₅₀ reading three times that of the pre-immune serum.

Table 2: Hypothetical Monoclonal Antibody Clone Characterization
Clone IDIsotype[30]Relative Affinity (ELISA Titer)Specificity (Competitive ELISA)Notes
3B7-1A2IgG1, kappa1:250,000HighStable producer, high yield.
3B7-2C5IgG2b, kappa1:180,000HighGood performance in pilot studies.
4H1-5D9IgM, kappa1:50,000ModerateLower affinity, some cross-reactivity.
3B7-1E4IgG1, kappa1:90,000HighLower yield, slower growth.
Table 3: Hypothetical Cross-Reactivity Profile for Monoclonal Antibody 3B7-1A2
Competitor MoleculeIC₅₀ (nM)% Cross-Reactivity
This compound 15 100%
11-keto-ETE1,8000.83%
Arachidonic Acid>50,000<0.03%
Coenzyme A (Free)>50,000<0.03%
Prostaglandin E₂>50,000<0.03%
Leukotriene B₄>50,000<0.03%

Visualization of a Hypothetical Metabolic Pathway

The following diagram illustrates a potential metabolic pathway for the formation and subsequent processing of this compound, placing it in the broader context of eicosanoid metabolism.[31]

Eicosanoid_Pathway cluster_pathways AA Metabolizing Pathways cluster_target_pathway Hypothetical this compound Pathway cluster_downstream Potential Fates Membrane Membrane Phospholipids PLA2 PLA₂ Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX COX Pathway AA->COX LOX LOX Pathway AA->LOX CYP450 CYP450 Pathway AA->CYP450 Enzyme1 Specific Oxygenase AA->Enzyme1 Prostaglandins Prostaglandins, Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes, Lipoxins LOX->Leukotrienes EETs_HETEs EETs, HETEs CYP450->EETs_HETEs ETE_11 11-HETE Enzyme1->ETE_11 Enzyme2 Dehydrogenase ETE_11->Enzyme2 Keto_ETE_11 11-keto-ETE Enzyme2->Keto_ETE_11 Enzyme3 Acyl-CoA Synthetase Keto_ETE_11->Enzyme3 Keto_ETE_CoA_11 This compound Enzyme3->Keto_ETE_CoA_11 BetaOx β-Oxidation (Energy Metabolism) Keto_ETE_CoA_11->BetaOx LipidSyn Complex Lipid Synthesis Keto_ETE_CoA_11->LipidSyn Signaling Receptor-mediated Signaling Keto_ETE_CoA_11->Signaling

Hypothetical Metabolic Pathway for this compound.

References

11-Keto-Eicosatetraenoic Acid: A Potential Biomarker in Inflammatory and Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols regarding the potential of 11-keto-eicosatetraenoic acid (11-KETE) as a biomarker for various diseases, particularly those with an inflammatory or metabolic component. While the initial query focused on the Coenzyme A (CoA) derivative, 11-keto-ETE-CoA, a comprehensive literature review reveals a significant lack of specific information on this particular thioester. However, its precursor, 11-KETE, is a recognized arachidonic acid metabolite. Fatty acids are typically converted to their CoA esters to become metabolically active. Therefore, the presence and concentration of 11-KETE in biological systems are likely indicative of the formation and potential activity of this compound. These notes will focus on the known biology of 11-KETE and its precursor, 11-hydroxyeicosatetraenoic acid (11-HETE), as a proxy for understanding the potential significance of this compound.

Eicosanoids, such as 11-KETE, are signaling molecules derived from the oxidation of 20-carbon fatty acids like arachidonic acid.[1] They are key mediators in a multitude of physiological and pathological processes, including inflammation, immune responses, and cell growth.[1][2] The quantification of specific eicosanoids like 11-KETE in biological samples can offer valuable insights into disease mechanisms and serve as potential biomarkers for diagnosis, prognosis, and therapeutic monitoring.

Pathophysiological Relevance

The biosynthesis of 11-KETE originates from arachidonic acid, which is released from cell membranes by phospholipase A2. Arachidonic acid is then metabolized by cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes to form 11-HETE.[3][4] Subsequently, 11-HETE can be oxidized by dehydrogenases to form 11-KETE.[3]

Elevated levels of 11-HETE have been associated with obesity and are considered a marker of lipid peroxidation.[5] Given that obesity is a state of chronic low-grade inflammation and a risk factor for numerous metabolic diseases, 11-KETE, as a downstream metabolite, may also be implicated in these conditions. The role of related keto-eicosanoids, such as 5-oxo-ETE and 12-oxo-ETE, in inflammation and cancer further supports the rationale for investigating 11-KETE as a disease biomarker.[3]

Quantitative Data Summary

The following table summarizes available quantitative data for 11-HETE in human plasma in the context of obesity, a condition linked to chronic inflammation and metabolic disease. While specific data for 11-KETE is limited in the provided search results, the levels of its precursor are indicative of the activity of this pathway.

BiomarkerConditionMatrixConcentration (nmol/L)Fold Change vs. ControlReference
11-HETEObesityPlasma>0.89>5 times more likely to be obese[5]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding, the following diagrams illustrate the biosynthetic pathway of 11-KETE and a general workflow for its analysis.

G cluster_0 Biosynthesis of 11-KETE AA Arachidonic Acid (in cell membrane) PLA2 Phospholipase A2 AA->PLA2 Free_AA Free Arachidonic Acid PLA2->Free_AA Release COX_CYP COX / CYP Enzymes Free_AA->COX_CYP HETE_11 11-HETE COX_CYP->HETE_11 Oxygenation Dehydrogenase 11-HETE Dehydrogenase HETE_11->Dehydrogenase KETE_11 11-KETE Dehydrogenase->KETE_11 Oxidation ACSL Acyl-CoA Synthetase KETE_11->ACSL KETE_CoA This compound ACSL->KETE_CoA Thioesterification (Hypothesized) G cluster_1 Analytical Workflow for 11-KETE Quantification Sample Biological Sample (Plasma, Serum, etc.) Extraction Solid Phase Extraction (SPE) Sample->Extraction Sample Prep Derivatization Derivatization (optional) Extraction->Derivatization LC Liquid Chromatography (LC) Derivatization->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Separation Data Data Analysis MS->Data Detection & Quantification

References

Application Notes & Protocols for the HPLC-MS/MS Analysis of 11-keto-ETE-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-keto-eicosatetraenoyl-CoA (11-keto-ETE-CoA) is a critical intermediate in the metabolic pathways of eicosanoids, a class of signaling molecules derived from arachidonic acid. Eicosanoids are implicated in a wide array of physiological and pathophysiological processes, including inflammation, immunity, and cancer. The accurate quantification of this compound in biological matrices is paramount for understanding its role in these processes and for the development of novel therapeutics targeting eicosanoid metabolism.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the gold standard for the analysis of eicosanoids and their metabolites due to its high sensitivity, specificity, and ability to quantify low-abundance species in complex biological samples.[1][2] This document provides a detailed application note and protocol for the analysis of this compound using HPLC-MS/MS, based on established methodologies for similar acyl-CoA thioesters and keto acids.

Signaling Pathway Context

The formation of this compound is part of the broader arachidonic acid cascade. Arachidonic acid is first converted to 11-hydroperoxyeicosatetraenoic acid (11-HpETE) by lipoxygenases or cyclooxygenases. This is then reduced to 11-hydroxyeicosatetraenoic acid (11-HETE). Subsequently, 11-HETE can be oxidized to 11-keto-eicosatetraenoic acid (11-keto-ETE) by dehydrogenases.[3] Finally, 11-keto-ETE is activated to its coenzyme A thioester, this compound, a step that primes it for further metabolic processing, such as entry into beta-oxidation. The formation of the CoA thioester is a critical activation step for many fatty acids and their derivatives, enabling their participation in various metabolic pathways.[4]

Metabolic Pathway of this compound Arachidonic_Acid Arachidonic Acid 11-HETE 11-HETE Arachidonic_Acid->11-HETE Lipoxygenase/ Cyclooxygenase 11-keto-ETE 11-keto-ETE 11-HETE->11-keto-ETE Dehydrogenase This compound This compound 11-keto-ETE->this compound Acyl-CoA Synthetase Metabolism Further Metabolism (e.g., Beta-oxidation) This compound->Metabolism

Figure 1: Simplified metabolic pathway of this compound formation.

Experimental Protocol

This protocol outlines a robust method for the extraction and quantification of this compound from biological samples such as cell cultures or tissues.

Materials and Reagents
  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ammonium acetate

  • Internal Standard (e.g., a stable isotope-labeled version of this compound or a structurally similar acyl-CoA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen gas for evaporation

  • Vortex mixer

  • Centrifuge

Sample Preparation: Solid Phase Extraction (SPE)
  • Homogenization: Homogenize cell pellets or tissues in a suitable buffer.

  • Internal Standard Spiking: Add the internal standard to the homogenate to correct for extraction losses and matrix effects.

  • Protein Precipitation: Precipitate proteins by adding two volumes of ice-cold methanol. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.

  • Elution: Elute the this compound and other lipids with 1 mL of methanol.

  • Drying: Dry the eluate under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 63:37:0.02 water:acetonitrile:formic acid v/v/v).[5]

Experimental Workflow cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis Homogenization 1. Homogenize Sample Internal_Standard 2. Spike Internal Standard Homogenization->Internal_Standard Add Internal Standard Protein_Precipitation 3. Protein Precipitation Internal_Standard->Protein_Precipitation Precipitate Proteins Supernatant_Collection 4. Collect Supernatant Protein_Precipitation->Supernatant_Collection Centrifuge SPE 5. Load onto SPE Cartridge Supernatant_Collection->SPE Washing 6. Wash Cartridge SPE->Washing Wash with 10% Methanol Elution 7. Elute Analyte Washing->Elution Elute with Methanol Drying 8. Dry Eluate Elution->Drying Dry under Nitrogen Reconstitution 9. Reconstitute Drying->Reconstitution HPLC_MSMS 10. HPLC-MS/MS Analysis Reconstitution->HPLC_MSMS Inject into HPLC-MS/MS

Figure 2: General experimental workflow for the analysis of this compound.

HPLC-MS/MS Conditions

The following are suggested starting conditions and can be optimized for specific instrumentation and applications.

ParameterRecommended Condition
HPLC System A high-performance or ultra-high-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.6 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might run from 5% to 95% B over 10-15 minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 20 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), likely in negative ion mode for the carboxyl group, though positive mode for the CoA moiety is also possible.
MS/MS Transitions To be determined by direct infusion of an this compound standard. The precursor ion will be the molecular weight of this compound, and product ions will result from characteristic fragmentation patterns of the CoA thioester.

Data Presentation

Quantitative data should be presented in a clear and organized manner. The following table provides an example of how to summarize key analytical parameters for the HPLC-MS/MS method. Actual values will need to be determined experimentally.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)
This compoundTBDTBDTBDTBDTBD>0.99
Internal StandardTBDTBDTBDN/AN/AN/A

TBD: To Be Determined experimentally.

Discussion and Considerations

  • Internal Standard Selection: The ideal internal standard is a stable isotope-labeled version of this compound. If unavailable, a structurally similar acyl-CoA with a different chain length or degree of saturation can be used.

  • Matrix Effects: Biological samples are complex, and matrix components can interfere with the ionization of the analyte, leading to ion suppression or enhancement. The use of an internal standard and proper sample cleanup are crucial to minimize these effects.

  • Stability: Acyl-CoA thioesters can be prone to hydrolysis. It is important to keep samples cold during processing and to analyze them promptly after preparation.

  • Method Validation: A full method validation should be performed according to regulatory guidelines, including assessments of accuracy, precision, selectivity, and stability.

Conclusion

The HPLC-MS/MS method outlined in this application note provides a robust framework for the sensitive and specific quantification of this compound in biological samples. This analytical approach is essential for advancing our understanding of the role of this eicosanoid metabolite in health and disease and for the development of targeted therapeutic interventions. The provided protocols and guidelines are intended as a starting point and should be optimized for the specific research application and available instrumentation.

References

Application Notes and Protocols for the Mass Spectrometry Fragmentation of 11-keto-ETE-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the analysis of 11-keto-eicosatetraenoyl-Coenzyme A (11-keto-ETE-CoA) using mass spectrometry, with a focus on its fragmentation patterns. This document is intended for researchers in lipidomics, drug discovery, and related fields who are investigating the metabolic pathways and biological roles of this and similar molecules.

Introduction

This compound is an oxidized derivative of eicosatetraenoic acid (ETE), an arachidonic acid metabolite. As an acyl-CoA, it is an activated form of the fatty acid, primed for entry into various metabolic pathways. Understanding its structure and metabolism is crucial for elucidating its potential roles in cellular signaling and pathology. Mass spectrometry is a powerful tool for the identification and quantification of such lipid species. This document outlines the expected fragmentation patterns of this compound and provides a comprehensive protocol for its analysis.

Predicted Mass Spectrometry Fragmentation of this compound

While specific experimental data for the fragmentation of this compound is not widely published, a predictable fragmentation pattern can be inferred from the known fragmentation of other acyl-CoAs and β-keto esters.[1][2] Upon collision-induced dissociation (CID) in a tandem mass spectrometer, acyl-CoAs typically exhibit characteristic neutral losses and product ions.

A key fragmentation pathway for acyl-CoAs involves the cleavage of the phosphodiester bond, resulting in a neutral loss of 507 Da, which corresponds to the 3'-phospho-ADP portion of the Coenzyme A molecule.[1] Another common fragmentation occurs at the pantetheine (B1680023) arm. For protonated acyl-CoAs, two major fragmentation pathways are observed: one between the pantothenate moiety and the β-phosphate of the adenosine (B11128) nucleotide, and another between the α- and β-phosphates of the adenosine nucleotide moiety.[3]

The presence of the keto group at the 11th position of the eicosatetraenoyl chain is expected to influence the fragmentation of the fatty acid portion. Cleavages alpha to the carbonyl group are common in the mass spectra of β-keto esters.[2]

Table 1: Predicted Key Fragment Ions of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Description
[M+H]+[M+H - 507]+Neutral loss of 3'-phospho-ADP
[M+H]+428Adenosine phosphate (B84403) fragment
[M+H]+410Water loss from the m/z 428 fragment
[M+H]+VariesFragments resulting from cleavage of the fatty acyl chain, likely alpha to the keto group

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the extraction and analysis of this compound from biological samples. Optimization may be required depending on the specific sample matrix and instrumentation.

Sample Preparation and Lipid Extraction

A robust lipid extraction method is crucial for accurate analysis. The following is a modified Bligh and Dyer method.[4]

  • For cell pellets (e.g., 1 x 10^7 cells):

    • Resuspend the cell pellet in 500 µL of a suitable buffer.

    • Add an equal volume of methanol (B129727) and vortex for 1 minute.

    • Add an equal volume of chloroform (B151607) and vortex for 1 minute.

    • Centrifuge at 3500 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic (chloroform) phase into a clean glass tube.

    • Repeat the chloroform extraction twice more, combining the organic phases.

    • Evaporate the pooled chloroform to dryness under a gentle stream of nitrogen.

    • Resuspend the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/toluene 9:1, v/v).[5]

  • For tissue samples (e.g., 100 mg):

    • Homogenize the flash-frozen tissue in a suitable buffer.

    • Proceed with the methanol/chloroform extraction as described for cell pellets.

Liquid Chromatography Separation

Reversed-phase liquid chromatography (RPLC) is commonly used for the separation of complex lipid mixtures.[5]

  • Column: C18 column (e.g., 50-150 mm length, 1-2.1 mm internal diameter, <2 µm particle size).[5]

  • Mobile Phase A: Water with 0.1% formic acid (or other suitable modifier).

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B should be optimized to achieve good separation of this compound from other lipid species.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 200-400 µL/min.

  • Injection Volume: 1-10 µL.

Mass Spectrometry Detection

Tandem mass spectrometry (MS/MS) is essential for the structural elucidation and sensitive detection of this compound.[4][6]

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for acyl-CoAs.

  • Instrumentation: A triple quadrupole, Q-TOF, or Orbitrap mass spectrometer is suitable.[4]

  • MS1 Scan: A full scan to identify the precursor ion of this compound.

  • MS2 Scan (Product Ion Scan): Fragment the precursor ion to obtain the fragmentation pattern. Key transitions to monitor would be the precursor ion to the predicted fragment ions listed in Table 1.

  • Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM): For targeted quantification, monitor specific precursor-to-product ion transitions.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the potential metabolic context of this compound and the experimental workflow for its analysis.

G cluster_pathway Ketogenesis Pathway FattyAcids Fatty Acids AcetylCoA Acetyl-CoA FattyAcids->AcetylCoA β-oxidation AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA Synthase Acetoacetate Acetoacetate HMGCoA->Acetoacetate HMG-CoA Lyase BetaHydroxybutyrate β-Hydroxybutyrate Acetoacetate->BetaHydroxybutyrate β-hydroxybutyrate dehydrogenase ETE_CoA ETE-CoA Keto_ETE_CoA This compound ETE_CoA->Keto_ETE_CoA Oxidation

Caption: Potential metabolic context of this compound in relation to ketogenesis.

G cluster_workflow LC-MS/MS Workflow for this compound Analysis Sample Biological Sample (Cells or Tissue) Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction Separation LC Separation (Reversed-Phase) Extraction->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MS1 MS1 Scan (Precursor Ion Detection) Ionization->MS1 MS2 MS2 Scan (Fragmentation) MS1->MS2 Analysis Data Analysis (Identification & Quantification) MS2->Analysis

Caption: Experimental workflow for the analysis of this compound.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Table 2: Example of Quantitative Data Presentation

Sample GroupConditionThis compound (peak area)Fold Changep-value
ControlUntreated150,000 ± 12,0001.0-
Treatment ADrug X450,000 ± 35,0003.0< 0.01
Treatment BDrug Y120,000 ± 15,0000.8> 0.05

Conclusion

The methodologies and predicted fragmentation patterns presented in these application notes provide a solid foundation for the investigation of this compound. While the specific fragmentation will need to be empirically determined, the general principles of acyl-CoA mass spectrometry provide a strong predictive framework. The provided protocol offers a robust starting point for the reliable extraction, separation, and detection of this and other related lipid species, enabling further research into their biological significance.

References

Application Notes and Protocols for Cell-Based Assays to Assess 11-keto-ETE-CoA Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, 11-keto-ETE-CoA is a novel or hypothetical lipid mediator. The following application notes and protocols are based on established methodologies for analogous eicosanoid and fatty acyl-CoA molecules and are provided as a predictive framework for research and development.

Introduction

Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. They play crucial roles in inflammation, immunity, and central nervous system functions. 11-keto-eicosatetraenoyl-coenzyme A (this compound) is postulated to be a biologically active metabolite of the eicosatetraenoic acid family. Its structure, featuring a keto group at the 11th position and a coenzyme A ester, suggests potential roles in both intracellular signaling and metabolic pathways.

These application notes provide a comprehensive guide to hypothetical cell-based assays designed to elucidate the biological activity and signaling pathways of this compound. The protocols are intended for researchers in academia and industry engaged in lipid mediator research and drug discovery.

Hypothetical Signaling Pathway of this compound

Based on the known mechanisms of other eicosanoids, this compound may exert its effects through interaction with a G-protein coupled receptor (GPCR) or by directly influencing intracellular targets. The following diagram illustrates a plausible signaling cascade initiated by the binding of this compound to a putative cell surface receptor.

11-keto-ETE-CoA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPCR Putative GPCR This compound->GPCR G_protein G-protein (Gαq/11) GPCR->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 PLC->IP3 cleaves PIP₂ to DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC TF_activation Transcription Factor Activation (e.g., NF-κB) PKC->TF_activation Gene_expression Gene Expression (e.g., Cytokines) TF_activation->Gene_expression

Caption: Hypothetical signaling cascade for this compound via a G-protein coupled receptor.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This assay determines if this compound can induce an increase in intracellular calcium, a common downstream effect of GPCR activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon binding of this compound to its receptor and subsequent signaling, intracellular calcium levels rise, leading to an increase in fluorescence intensity, which is measured over time.

Materials:

  • HEK293 cells (or other suitable cell line)

  • DMEM/F-12 medium, 10% FBS, 1% Penicillin-Streptomycin

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution (in ethanol (B145695) or DMSO)

  • Ionomycin (B1663694) (positive control)

  • Vehicle control (ethanol or DMSO)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Culture: Seed HEK293 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer of Fluo-4 AM (4 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Cell Washing: Aspirate the loading buffer and wash the cells twice with 100 µL of HBSS. After the final wash, leave 100 µL of HBSS in each well.

  • Assay Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Set the instrument to record fluorescence (Excitation: 494 nm, Emission: 516 nm) every 2 seconds for a total of 300 seconds.

    • Establish a baseline fluorescence reading for 20-30 seconds.

    • Add 20 µL of this compound (at various concentrations), vehicle control, or ionomycin (positive control) to the respective wells.

    • Continue recording the fluorescence for the remainder of the time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the response to the vehicle control.

    • Plot the normalized response against the concentration of this compound to generate a dose-response curve and determine the EC₅₀.

Data Presentation:

Treatment GroupConcentration (nM)Peak Fluorescence (RFU)ΔF (Peak - Baseline)Normalized Response (%)
Vehicle Control-1500500
This compound1180035020
This compound102500105067
This compound10045003050200
This compound100060004550300
Ionomycin1 µM80006550433

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Caption: Workflow for the intracellular calcium mobilization assay.

Protocol 2: NF-κB Reporter Gene Assay

This assay measures the activation of the NF-κB transcription factor, a key regulator of inflammatory gene expression, in response to this compound.

Principle: Cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A second plasmid expressing Renilla luciferase is co-transfected as an internal control. Activation of the NF-κB pathway by this compound leads to the expression of firefly luciferase, and the resulting luminescence is measured.

Materials:

  • RAW 264.7 cells (or other immune cell line)

  • DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • pNF-κB-Luc plasmid

  • pRL-TK (Renilla luciferase control) plasmid

  • Lipofectamine 3000 transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • This compound stock solution

  • LPS (lipopolysaccharide, positive control)

  • Vehicle control

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection:

    • Seed RAW 264.7 cells in a 24-well plate at 1 x 10⁵ cells/well and culture overnight.

    • Prepare transfection complexes by co-transfecting pNF-κB-Luc and pRL-TK plasmids using Lipofectamine 3000 according to the manufacturer's protocol.

    • Incubate the cells with the transfection complexes for 24 hours.

  • Cell Treatment:

    • Aspirate the transfection medium and replace it with fresh culture medium.

    • Treat the cells with various concentrations of this compound, vehicle control, or LPS for 6 hours.

  • Cell Lysis:

    • Wash the cells with PBS.

    • Add 100 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luminescence Measurement:

    • Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.

    • Add 100 µL of Luciferase Assay Reagent II (firefly luciferase substrate) and measure the luminescence.

    • Add 100 µL of Stop & Glo Reagent (Renilla luciferase substrate) and measure the luminescence again.

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.

    • Express the results as fold induction over the vehicle-treated control.

    • Plot the fold induction against the concentration of this compound.

Data Presentation:

Treatment GroupConcentrationFirefly Luc. (RLU)Renilla Luc. (RLU)Normalized RatioFold Induction
Vehicle Control-50010000.51.0
This compound10 nM100010500.951.9
This compound100 nM25009802.555.1
This compound1 µM500010204.909.8
LPS100 ng/mL1000099010.1020.2

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Caption: Workflow for the NF-κB reporter gene assay.

Conclusion

The provided protocols offer a foundational framework for investigating the cellular activities of the novel lipid mediator, this compound. By employing these cell-based assays, researchers can begin to characterize its signaling properties and potential physiological roles. Successful implementation of these methods will pave the way for a deeper understanding of this putative signaling molecule and may open new avenues for therapeutic intervention in inflammatory and metabolic diseases. Further studies, including receptor identification and in vivo validation, will be essential to fully elucidate the biological significance of this compound.

Troubleshooting & Optimization

Technical Support Center: Enhancing 11-keto-ETE-CoA Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of 11-keto-ETE-CoA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of this and other related keto-eicosanoids.

Frequently Asked Questions (FAQs)

Q1: Why is the detection of this compound challenging?

The quantification of this compound and other keto-eicosanoids presents several analytical difficulties. These molecules are often present at very low concentrations in biological matrices.[1][2] Structurally, the neutral carbonyl group on these molecules leads to poor ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), resulting in low sensitivity.[3] Furthermore, like other eicosanoids, they can be unstable and susceptible to oxidation during sample collection and preparation.[1]

Q2: What is the most common analytical method for this compound detection?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard and most powerful method for the quantification of eicosanoids, including this compound, in biological samples due to its high selectivity, sensitivity, and accuracy.[1][4][5]

Q3: How can I improve the sensitivity of my LC-MS/MS method for this compound?

Improving sensitivity can be achieved through several strategies:

  • Chemical Derivatization: This is a highly effective method to enhance ionization efficiency and, consequently, detection sensitivity.[2][6]

  • Optimized Sample Preparation: Proper extraction and cleanup of the sample can reduce matrix effects and concentrate the analyte.[1][7]

  • Fine-tuning LC-MS/MS parameters: Optimization of chromatographic separation and mass spectrometer settings is crucial.

Q4: What is chemical derivatization and how does it improve sensitivity?

Chemical derivatization involves reacting the target analyte with a reagent to modify its chemical structure. For keto-eicosanoids, derivatization of the carboxylic acid group can introduce a permanently charged moiety, which significantly improves ionization efficiency in ESI-MS.[6] This "charge reversal" allows for detection in positive ion mode, which can be more sensitive than the negative ion mode typically used for underivatized carboxylic acids.[6] Another approach is to use derivatization reagents that enhance the MS signal and increase chromatographic retention.[3]

Q5: Are there specific derivatization reagents recommended for eicosanoids?

Yes, several reagents have been shown to dramatically increase sensitivity:

  • N-(4-aminomethylphenyl)pyridinium (AMPP): This reagent converts the carboxylic acid to a cationic AMPP amide, improving detection sensitivity by 10- to 20-fold.[6]

  • 2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine (T3): This reagent can enhance the sensitivity of eicosanoid detection by 10- to 5000-fold.[2]

  • 2-hydrazinoquinoline (HQ): This reagent is effective for derivatizing carboxylic acids, aldehydes, and ketones, improving their chromatographic behavior and detectability.[8]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step
Poor Ionization Efficiency Implement a chemical derivatization strategy. Converting the carboxylic acid group to a charged derivative can significantly boost the signal.[2][6]
Analyte Degradation Ensure proper sample handling. Add antioxidants like butylated hydroxytoluene (BHT) or indomethacin (B1671933) during sample collection and keep samples on ice.[1][7] Store samples at -80°C.
Suboptimal MS Parameters Optimize MS parameters, particularly the fragmentor and collision energy voltages, as these can have a dominant influence on detection sensitivity.[9]
Inefficient Extraction Evaluate your sample preparation method. Solid-phase extraction (SPE) is often recommended for eicosanoids due to high extraction yields.[1]
Issue 2: High Background Noise or Matrix Effects
Possible Cause Troubleshooting Step
Insufficient Sample Cleanup Refine your sample preparation protocol. Solid-phase extraction (SPE) is generally effective at removing interfering matrix components.[1][5] Liquid-liquid extraction (LLE) can also be used, but may have lower recovery for more hydrophilic eicosanoids.[5]
Co-elution of Interfering Compounds Optimize the liquid chromatography method. Experiment with different columns (e.g., C18) and mobile phase gradients to improve the separation of your analyte from matrix components.[5][9]
Use of Plasticware Use glass sample vials instead of plastic, as this has been shown to decrease the loss of CoA species and improve sample stability.[10]

Quantitative Data Summary

The following tables summarize quantitative improvements in detection sensitivity and recovery rates based on different methodologies discussed in the literature for similar analytes.

Table 1: Impact of Derivatization on Eicosanoid Detection Sensitivity

Derivatization ReagentAnalyte ClassFold Increase in SensitivityReference
N-(4-aminomethylphenyl)pyridinium (AMPP)Eicosanoids10- to 20-fold[6]
2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine (T3)Eicosanoids10- to 5000-fold[2]
Girard's Reagent T (GT)Fatty Acids~1000-fold[11]

Table 2: Comparison of Sample Preparation Methods for Eicosanoids

Extraction MethodTypical Recovery RateAdvantagesDisadvantagesReference
Solid-Phase Extraction (SPE)>90%High extraction yields, selectivity, minimal ion suppression.Can be more time-consuming than other methods.[1]
Liquid-Liquid Extraction (LLE)VariableGood for reducing matrix effects for many lipids.Poor recovery for more hydrophilic compounds.[5]
Protein PrecipitationVariableSimple and fast.May not provide sufficient cleanup for complex matrices.[5]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Eicosanoids

This protocol is a general guideline based on common practices for eicosanoid extraction.[5][12][13]

  • Sample Acidification: Acidify the biological sample (e.g., plasma, tissue homogenate) to a pH of approximately 3.5 using 2M hydrochloric acid.

  • Column Conditioning: Condition a C18 SPE cartridge by washing with 100% methanol (B129727) followed by deionized water.

  • Sample Loading: Apply the acidified sample to the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10% methanol to remove polar impurities. A subsequent wash with hexane (B92381) can remove non-polar interferences.

  • Elution: Elute the eicosanoids from the cartridge with methanol or ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Chemical Derivatization with AMPP for Enhanced Sensitivity

This protocol is a conceptual summary based on the derivatization strategy described by Han et al.[6]

  • Initial Reaction: To the dried eicosanoid extract, add a solution of AMPP reagent.

  • Coupling Agent: Introduce a coupling agent (e.g., a carbodiimide) to facilitate the amide bond formation between the eicosanoid's carboxylic acid and the AMPP amine.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time.

  • Quenching: Stop the reaction by adding a suitable quenching agent.

  • Analysis: The derivatized sample is now ready for LC-MS/MS analysis in positive ion mode.

Visualizations

experimental_workflow Experimental Workflow for Sensitive this compound Detection cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Optional but Recommended) cluster_analysis Analysis SampleCollection 1. Sample Collection (with antioxidant) Acidification 2. Acidification (pH 3.5) SampleCollection->Acidification SPE 3. Solid-Phase Extraction (C18) Acidification->SPE Elution 4. Elution SPE->Elution Drying 5. Drying Down Elution->Drying Derivatization 6. Chemical Derivatization (e.g., with AMPP or T3) Drying->Derivatization Improves Sensitivity Reconstitution 7. Reconstitution Drying->Reconstitution Derivatization->Reconstitution LCMS 8. LC-MS/MS Analysis Reconstitution->LCMS Data 9. Data Processing LCMS->Data

Caption: Workflow for sensitive this compound detection.

troubleshooting_guide Troubleshooting Low Signal for this compound Start Low or No Signal CheckDerivatization Is chemical derivatization used? Start->CheckDerivatization ImplementDerivatization Implement Derivatization (e.g., AMPP, T3) CheckDerivatization->ImplementDerivatization No CheckSamplePrep Is sample preparation optimized? CheckDerivatization->CheckSamplePrep Yes Resolved Signal Improved ImplementDerivatization->Resolved OptimizeSPE Optimize SPE Protocol (e.g., sorbent, washes) CheckSamplePrep->OptimizeSPE No CheckMS Are MS parameters optimized? CheckSamplePrep->CheckMS Yes OptimizeSPE->Resolved OptimizeMS Tune Fragmentor and Collision Energy CheckMS->OptimizeMS No CheckStability Is analyte degradation suspected? CheckMS->CheckStability Yes OptimizeMS->Resolved ImproveHandling Use Antioxidants, Low Temperatures CheckStability->ImproveHandling Yes CheckStability->Resolved No ImproveHandling->Resolved

Caption: Logical troubleshooting for low signal issues.

signaling_pathway Hypothetical Signaling Pathway of a Keto-Eicosanoid cluster_synthesis Synthesis cluster_activation Activation & Signaling cluster_response Cellular Response AA Arachidonic Acid LOX Lipoxygenase (LOX) AA->LOX Keto_Eicosanoid Keto-Eicosanoid (e.g., 11-keto-ETE) LOX->Keto_Eicosanoid Acyl_CoA_Synthetase Acyl-CoA Synthetase Keto_Eicosanoid->Acyl_CoA_Synthetase Keto_ETE_CoA This compound Acyl_CoA_Synthetase->Keto_ETE_CoA PPAR PPAR Receptor Keto_ETE_CoA->PPAR Gene_Expression Target Gene Expression PPAR->Gene_Expression Inflammation Modulation of Inflammation Gene_Expression->Inflammation

Caption: Hypothetical signaling pathway for a keto-eicosanoid.

References

Technical Support Center: Troubleshooting 11-keto-ETE-CoA Instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-keto-eicosatetraenoyl-CoA (11-keto-ETE-CoA). Given the inherent chemical instability of this molecule, proper handling and experimental design are critical for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to work with?

A1: this compound is the coenzyme A thioester of 11-keto-eicosatetraenoic acid (11-KETE), a bioactive lipid mediator derived from arachidonic acid. Its instability arises from two primary chemical features: the β-keto acid moiety and the thioester bond. β-keto acids and their esters are susceptible to decarboxylation, especially when heated.[1] The thioester bond is also prone to hydrolysis, particularly under non-neutral pH conditions.[2][3]

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways are:

  • Hydrolysis of the thioester bond: This reaction cleaves Coenzyme A, yielding free 11-KETE. This can be catalyzed by acids, bases, or enzymes such as acyl-CoA thioesterases.[3][4]

  • Decarboxylation: While less likely for the CoA ester itself compared to the free acid, instability in the β-keto group can lead to downstream reactions, especially if the thioester is hydrolyzed first.[1][5]

Q3: What are the optimal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at -80°C for long-term storage.[6][7] For short-term storage during experiments, samples should be kept on ice at all times.[6]

  • Solvent: Store as a lyophilized powder or in an anhydrous organic solvent such as ethanol (B145695) or acetonitrile (B52724). Avoid aqueous solutions for storage. If an aqueous buffer is necessary for an experiment, it should be prepared fresh and used immediately.

  • pH: Maintain a neutral pH (6.0-7.5) to minimize acid- or base-catalyzed hydrolysis of the thioester bond.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the polyunsaturated fatty acid chain.

Q4: I am seeing a loss of my this compound signal during LC-MS analysis. What could be the cause?

A4: Signal loss during LC-MS analysis can be due to several factors:

  • In-source degradation: The temperature and conditions of the mass spectrometer's ion source can cause degradation.

  • Mobile phase incompatibility: Acidic or basic mobile phases can cause hydrolysis during the chromatographic run.

  • Suboptimal chromatography: Poor peak shape can lead to a lower signal-to-noise ratio.

  • Adsorption: The analyte may be adsorbing to the surfaces of the autosampler, tubing, or column.

Troubleshooting Guides

Issue 1: Sample Degradation During Storage and Handling
Symptom Potential Cause Recommended Solution
Gradual loss of this compound over time, even at -80°C.Oxidation of the polyunsaturated fatty acid chain.Add an antioxidant such as butylated hydroxytoluene (BHT) to the storage solvent.[8] Store under an inert atmosphere.
Rapid loss of compound when brought to room temperature.Thermal degradation and hydrolysis.Always handle samples on ice. Minimize the time samples are at room temperature.
Inconsistent results between aliquots.Repeated freeze-thaw cycles.Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Presence of free 11-KETE in the sample.Hydrolysis of the thioester bond.Ensure storage solvent is anhydrous and pH is neutral. Avoid exposure to moisture.
Issue 2: Poor or Inconsistent Results in Cell-Based Assays
Symptom Potential Cause Recommended Solution
Low or no biological activity observed.Degradation of this compound in the culture medium.Prepare fresh solutions of this compound in a suitable vehicle (e.g., ethanol) and add to the culture medium immediately before the experiment. Minimize incubation times where possible. A study on other eicosanoids showed their stability in culture media is time and temperature-dependent.[9]
High variability between replicate wells.Incomplete dissolution or precipitation of the compound in the aqueous medium.Prepare a concentrated stock solution in an organic solvent and dilute it serially. Ensure thorough mixing when adding to the aqueous medium.
Unexpected biological effects.Degradation products (e.g., free 11-KETE) may have different biological activities.Verify the purity of the this compound solution by LC-MS immediately before use.
Issue 3: Challenges in LC-MS Quantification
Symptom Potential Cause Recommended Solution
Low signal intensity.Ion suppression from the sample matrix.Optimize sample preparation to remove interfering substances. Use solid-phase extraction (SPE) for cleanup.[10]
Poor peak shape (tailing or fronting).Suboptimal chromatographic conditions.Use a high-quality reversed-phase C18 column. Consider using a mobile phase with a slightly basic pH (e.g., pH 10.5 with ammonium (B1175870) hydroxide) to improve peak shape for acyl-CoAs.[11]
In-source fragmentation or degradation.Harsh ion source conditions.Optimize ion source parameters (e.g., temperature, voltages) to minimize fragmentation.
Co-elution with isomers.Insufficient chromatographic resolution.Increase the length of the chromatographic gradient or use a column with a different selectivity.[8]

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Stock Solutions
  • Resuspension: Allow the lyophilized this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation. Resuspend in an anhydrous organic solvent such as ethanol or acetonitrile to a concentration of 1-10 mM.

  • Antioxidant Addition: Add BHT to a final concentration of 0.01% to prevent oxidation.

  • Inert Atmosphere: Purge the vial with an inert gas (argon or nitrogen) before sealing.

  • Aliquoting: Immediately aliquot the stock solution into single-use, amber glass vials to minimize light exposure and avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Biological Samples

This protocol is adapted from methods for other long-chain acyl-CoA esters.

  • Sample Homogenization: Homogenize the tissue or cell pellet in a cold (4°C) extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform:water).

  • Phase Separation: Centrifuge to separate the aqueous and organic phases. The acyl-CoA esters will be in the aqueous phase.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the aqueous extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water to remove salts and other polar impurities.

  • Elution: Elute the this compound with a methanol/water mixture.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

Visualizations

Instability_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis pH, Temp Enzymatic_Degradation Enzymatic Degradation (Thioesterases) This compound->Enzymatic_Degradation Oxidation Oxidation This compound->Oxidation O2 11-KETE 11-KETE + CoASH Hydrolysis->11-KETE Decarboxylation_of_acid Decarboxylation Degradation_Product_1 Decarboxylated Product Decarboxylation_of_acid->Degradation_Product_1 Enzymatic_Degradation->11-KETE Degradation_Product_2 Oxidized Products Oxidation->Degradation_Product_2 11-KETE->Decarboxylation_of_acid Heat

Caption: Degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Storage Storage (-80°C, Inert Gas, Antioxidant) Handling Handling on Ice Storage->Handling Extraction Solid-Phase Extraction Handling->Extraction LC_MS LC-MS/MS Analysis (High pH RP-HPLC) Extraction->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Recommended experimental workflow for this compound.

Signaling_Pathway Arachidonic_Acid Arachidonic_Acid 11_KETE 11-KETE Arachidonic_Acid->11_KETE COX/LOX Pathways 11_keto_ETE_CoA This compound 11_KETE->11_keto_ETE_CoA Acyl-CoA Synthetase GPCR Putative GPCR 11_KETE->GPCR Extracellular Signaling Beta_Oxidation β-Oxidation 11_keto_ETE_CoA->Beta_Oxidation Intracellular Metabolism Cellular_Response Cellular Response (e.g., Inflammation) GPCR->Cellular_Response

Caption: Hypothetical signaling and metabolic pathways of 11-KETE.

References

Technical Support Center: 11-keto-ETE-CoA Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-keto-eicosatetraenoyl-CoA (11-keto-ETE-CoA) mass spectrometry. Our aim is to help you reduce background noise and improve the quality of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in this compound mass spectrometry?

A1: High background noise in the mass spectrometry of lipid-based molecules like this compound can originate from several sources:

  • Sample Matrix: Complex biological samples contain numerous endogenous compounds, such as salts and other lipids, that can interfere with the ionization of the target analyte. This is a primary contributor to background noise.

  • Contamination: Impurities from solvents, reagents, and laboratory consumables (e.g., plasticizers from tubes, detergents from glassware) can introduce interfering ions into your analysis.

  • Instrumental Noise: The mass spectrometer itself can be a source of electronic noise. A contaminated ion source or column bleed from the liquid chromatography (LC) system are also common culprits.[1][2]

  • Mobile Phase: The use of non-MS-grade solvents or additives in the mobile phase can introduce a significant number of impurities, leading to increased background noise and the formation of unwanted adducts.

Q2: I am observing a persistently high baseline in negative ion mode. What could be the cause?

A2: A high baseline in negative ion mode can be attributed to several factors. It is not uncommon to experience a higher background in negative ion mode compared to positive ion mode.[3] Potential causes include:

  • Mobile Phase Additives: Certain mobile phase additives, like acetate, can form clusters that contribute to a high background across a wide mass range.[3] Using high-purity additives like formic acid at a low concentration is often a better choice.

  • Solvent Contamination: Impurities in your solvents can be more readily ionized in negative mode, leading to an elevated baseline. Always use high-purity, MS-grade solvents.

  • System Contamination: Contaminants from previous analyses can accumulate in the LC system and mass spectrometer, leading to a consistently high background. Thoroughly flushing the system is recommended.

Q3: My signal for this compound is weak. How can I improve its intensity?

A3: A weak signal can be due to issues with sample preparation, ionization efficiency, or instrument parameters. To improve signal intensity:

  • Optimize Sample Preparation: Ensure your extraction protocol is efficient for acyl-CoAs. Solid-phase extraction (SPE) can help enrich your sample and remove interfering substances.

  • Enhance Ionization: For acyl-CoAs, positive ion mode is often preferred due to the presence of the amine groups in the coenzyme A moiety, which are readily protonated. However, the choice of ionization mode should be empirically determined.

  • Tune Instrument Parameters: Optimize the ion source parameters, such as capillary voltage and gas flows, for your specific analyte. Also, fine-tune the collision energy for the specific MRM transitions of this compound.

Troubleshooting Guides

Issue 1: High Background Noise Across the Chromatogram

Symptoms: The baseline of your chromatogram is consistently high and noisy, making it difficult to detect your analyte peak.

Potential Cause Troubleshooting Step Expected Outcome
Contaminated Solvents Replace all mobile phase solvents with fresh, MS-grade solvents from a reliable source.A significant reduction in the baseline noise.
System Contamination Flush the entire LC-MS system, including the column, with a strong solvent mixture (e.g., isopropanol (B130326)/acetonitrile (B52724)/water).Removal of accumulated contaminants and a cleaner baseline.
Dirty Ion Source Clean the ion source components (e.g., capillary, cone) according to the manufacturer's instructions.[2]Improved signal-to-noise ratio and reduced background.
Inappropriate Mobile Phase Additive If using acetate, switch to a more volatile additive like formic acid at a low concentration (e.g., 0.1%).[3]Reduction of adduct formation and a lower baseline.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms: The chromatographic peak for this compound is not symmetrical, showing either tailing or fronting.

Potential Cause Troubleshooting Step Expected Outcome
Column Overload Dilute your sample and reinject.A more symmetrical peak shape.
Column Contamination Wash the column with a strong solvent or replace it if the problem persists.Improved peak shape and resolution.
Incompatible Sample Solvent Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase.Sharper, more symmetrical peaks.
Secondary Interactions Adjust the pH of your mobile phase to ensure the analyte is in a single ionic form.Reduced peak tailing.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Biological Tissue

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.[4][5]

Materials:

  • Frozen tissue sample (~100 mg)

  • Pre-chilled glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN), MS-grade

  • Isopropanol, MS-grade

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol, MS-grade

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (B78521) (NH4OH)

  • Internal standard (e.g., a deuterated or odd-chain acyl-CoA)

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add ~100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly.

  • Solvent Extraction: Add 2.0 mL of isopropanol to the homogenate and mix. Then add 4.0 mL of acetonitrile and 0.25 mL of saturated (NH4)2SO4. Vortex for 5 minutes.

  • Phase Separation: Centrifuge the mixture at 2,000 x g for 5 minutes. The acyl-CoAs will be in the upper aqueous-organic phase.

  • SPE Column Conditioning: Condition a weak anion exchange SPE column by washing with 2 mL of methanol, followed by 2 mL of water.

  • Sample Loading: Dilute the collected supernatant from step 3 with 10 mL of 100 mM KH2PO4 (pH 4.9) and load it onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of water, followed by 2 mL of methanol.

  • Elution: Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide in methanol, followed by 2 mL of 5% ammonium hydroxide in methanol.

  • Drying and Reconstitution: Combine the eluted fractions and dry under a stream of nitrogen at room temperature. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of mobile phase for LC-MS analysis.

Protocol 2: Predicted LC-MS/MS Parameters for this compound

Predicted Molecular Weight of this compound: Based on the structure of Coenzyme A and an 11-keto-eicosatetraenoyl moiety, the predicted monoisotopic mass is approximately 1081.35 g/mol .

Predicted MRM Transitions (Positive Ion Mode):

Precursor Ion (m/z)Product Ion (m/z)Description
[M+H]+ ≈ 1082.35≈ 575.3Neutral loss of the 3'-phosphoadenosine 5'-diphosphate group (507 u)
[M+H]+ ≈ 1082.35≈ 428.0Fragment corresponding to the adenosine-5'-diphosphate

LC Conditions (for reference):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

MS Parameters (for reference):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C

  • Collision Gas: Argon

Visualizations

Logical Workflow for Troubleshooting High Background Noise

TroubleshootingWorkflow start High Background Noise Observed check_blanks Analyze a Solvent Blank start->check_blanks blank_high Is Blank Background High? check_blanks->blank_high check_solvents Prepare Fresh Mobile Phase with MS-Grade Solvents blank_high->check_solvents Yes blank_low Blank is Clean. Issue is Sample-Related. blank_high->blank_low No clean_system Flush LC System and Clean MS Ion Source check_solvents->clean_system system_ok System is Clean. Proceed with Sample Analysis. clean_system->system_ok optimize_prep Optimize Sample Preparation (e.g., use SPE) blank_low->optimize_prep check_matrix Investigate Matrix Effects optimize_prep->check_matrix

Caption: A flowchart for systematically troubleshooting high background noise.

Predicted Fragmentation Pathway of this compound

FragmentationPathway parent This compound [M+H]+ ≈ 1082.35 fragment1 Neutral Loss of 507 u Product Ion ≈ 575.3 parent->fragment1 Collision-Induced Dissociation fragment2 Adenosine-5'-diphosphate Fragment Product Ion ≈ 428.0 parent->fragment2 Alternative Fragmentation lost_moiety 3'-Phosphoadenosine 5'-diphosphate parent->lost_moiety Loses

Caption: Predicted fragmentation of this compound in positive ion mode.

References

Technical Support Center: Storage and Handling of 11-keto-ETE-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of 11-keto-ETE-CoA during storage. By following these recommendations, users can ensure the integrity and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The thioester bond is prone to hydrolysis, which cleaves the molecule into 11-keto-eicosatetraenoic acid (11-keto-ETE) and Coenzyme A (CoA). This reaction can be catalyzed by enzymes (thioesterases) or occur non-enzymatically, influenced by pH and temperature.[1][2]

  • Oxidation: The polyunsaturated fatty acyl chain of this compound is susceptible to oxidation, particularly at the double bonds. This process, known as lipid peroxidation, is often initiated by reactive oxygen species (ROS) and can lead to a variety of oxidized byproducts, compromising the structural integrity and biological activity of the molecule.[3][4][5][6]

Q2: What is the recommended temperature for storing this compound?

A2: For long-term storage, it is crucial to store this compound at -80°C.[7] Studies on similar long-chain fatty acyl-CoAs have shown significant degradation within 24 hours at room temperature in aqueous buffers.[8] Storing samples as a dry pellet at -80°C can also be an effective strategy, as different acyl-CoA species exhibit varying degradation rates in solution.[9]

Q3: What is the optimal pH for storing this compound in a solution?

A3: A neutral to slightly acidic pH is generally recommended for the stability of acyl-CoA compounds. A study on various acyl-CoAs demonstrated that a neutral pH of around 6.8, maintained with an ammonium (B1175870) acetate (B1210297) buffer, provided better stability compared to acidic conditions.[9] It is advisable to avoid strongly acidic or alkaline conditions, which can accelerate hydrolysis of the thioester bond.

Q4: Can I use antioxidants to prevent the degradation of this compound?

A4: Yes, using antioxidants is highly recommended, especially to prevent the oxidation of the polyunsaturated fatty acyl chain. Antioxidants work by neutralizing free radicals that initiate lipid peroxidation.[4][6] Common antioxidants used for lipid-containing biological samples include butylated hydroxytoluene (BHT).

Q5: How can I assess the stability of my this compound sample?

A5: The stability of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method allows for the separation and quantification of the intact this compound and its potential degradation products, such as 11-keto-ETE.[10][11][12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity of the sample. Degradation of this compound due to improper storage.Verify storage conditions (temperature, pH, solvent). Aliquot samples to minimize freeze-thaw cycles. Re-test the purity and concentration of the stock solution using LC-MS/MS.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Presence of degradation products such as 11-keto-ETE or oxidized species.Analyze the sample for the presence of expected degradation products. Review storage and handling procedures to identify potential sources of degradation (e.g., exposure to high temperatures, inappropriate pH, light, or oxygen).
Inconsistent experimental results between different aliquots of the same stock. Inconsistent storage of aliquots or multiple freeze-thaw cycles of the main stock.Always use freshly thawed aliquots for each experiment. Ensure all aliquots are stored under identical, optimal conditions. Prepare smaller, single-use aliquots from the main stock solution.
Precipitate formation upon thawing. Poor solubility in the chosen solvent or aggregation due to improper handling.Ensure the storage solvent is appropriate for this compound. Gently vortex or sonicate the sample to redissolve the precipitate. If the issue persists, consider preparing a fresh stock solution in a different solvent system.

Quantitative Data Summary

The following table summarizes the stability of various acyl-CoA compounds under different solvent conditions, which can serve as a proxy for estimating the stability of this compound.

Acyl-CoA Solvent Condition Degradation after 24h at 4°C Reference
Free CoAAmmonium Acetate Buffer (pH 6.8)< 30%[9]
Acetyl-CoAAmmonium Acetate Buffer (pH 6.8)< 30%[9]
Propionyl-CoAAmmonium Acetate Buffer (pH 6.8)< 30%[9]
C18:1-CoAAmmonium Acetate Buffer (pH 6.8)< 30%[9]
16:1-CoAAqueous Buffer (Room Temp)70-75% (in the presence of nuclear receptors)[8]
16:1-CoAAqueous Buffer (Room Temp)94-97% (after 3 weeks)[8]

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a general procedure for evaluating the stability of this compound under various storage conditions.

1. Sample Preparation:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or a buffered aqueous solution).

  • Aliquot the stock solution into multiple vials to be stored under different conditions (e.g., varying temperatures, pH, and in the presence or absence of an antioxidant like BHT).

2. Storage:

  • Store the aliquots at the designated temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).

  • For pH stability studies, use buffers such as ammonium acetate at different pH values (e.g., 4.0, 6.8, 8.0).[9]

3. Sample Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), retrieve an aliquot from each storage condition.

  • Perform sample extraction, for example, using solid-phase extraction (SPE) to purify the acyl-CoA.[13][14]

  • Analyze the extracted sample using a validated LC-MS/MS method to quantify the remaining this compound and identify any degradation products.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound against time to determine the degradation kinetics under each condition.

LC-MS/MS Analysis Protocol

The following is a general LC-MS/MS protocol that can be adapted for the analysis of this compound.

1. Sample Preparation:

  • To 100 µL of the sample, add an internal standard (e.g., a stable isotope-labeled version of this compound or another long-chain acyl-CoA).

  • Perform protein precipitation by adding a cold organic solvent like acetonitrile.[13]

  • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • For cleaner samples, perform solid-phase extraction (SPE) on the supernatant.[12][14]

  • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.[11][14]

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% acetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile/methanol mixture with 0.1% acetic acid).[11]

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

3. Mass Spectrometry (MS):

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is often used for the detection of acyl-CoAs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.[13]

Visualizations

DegradationPathways This compound This compound 11-keto-ETE 11-keto-ETE This compound->11-keto-ETE Hydrolysis Coenzyme A Coenzyme A This compound->Coenzyme A Hydrolysis Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation (Lipid Peroxidation)

Caption: Degradation pathways of this compound.

TroubleshootingWorkflow cluster_storage Storage cluster_handling Handling cluster_analysis Analysis Store at -80°C Store at -80°C Stable this compound Stable this compound Store at -80°C->Stable this compound Use Neutral pH Buffer Use Neutral pH Buffer Use Neutral pH Buffer->Stable this compound Add Antioxidant (BHT) Add Antioxidant (BHT) Add Antioxidant (BHT)->Stable this compound Aliquot Samples Aliquot Samples Minimize Freeze-Thaw Minimize Freeze-Thaw Aliquot Samples->Minimize Freeze-Thaw Minimize Freeze-Thaw->Stable this compound Avoid Light Exposure Avoid Light Exposure Avoid Light Exposure->Stable this compound Work on Ice Work on Ice Work on Ice->Stable this compound LC-MS/MS for Purity LC-MS/MS for Purity Check for Degradants Check for Degradants LC-MS/MS for Purity->Check for Degradants Stable this compound->LC-MS/MS for Purity

Caption: Recommended workflow for preventing degradation.

References

Technical Support Center: Method Refinement for 11-Keto-Eicosanoid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 11-keto-eicosanoids and related lipid mediators using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow, from sample preparation to data analysis.

Sample Preparation

Question: I am seeing high variability between my replicate samples. What are the potential sources of this variability during sample preparation?

Answer: High variability in replicate samples often originates from inconsistencies in the sample preparation process. Here are several factors to consider:

  • Inconsistent Homogenization: For tissue samples, ensuring consistent and thorough homogenization is critical. Bead homogenization can improve consistency compared to manual methods.[1]

  • Solid-Phase Extraction (SPE) Inconsistencies: The elution volumes during SPE can be a source of variability. Using polymeric reverse phase SPE columns with lower sorbent masses can allow for lower solvent elution volumes without compromising recovery, leading to more consistent results.[1]

  • Analyte Instability: Eicosanoids can be unstable in aqueous solutions and susceptible to oxidation.[2][3] It is crucial to work quickly, on ice, and to use antioxidants in your extraction solvents. Minimize sample exposure to air and light.

  • Internal Standard Addition: Ensure that the internal standard is added to the sample as early as possible in the workflow to account for analyte loss during extraction and processing. The choice of a structurally similar internal standard is also crucial for accurate quantification.[4]

Question: My analyte recovery is consistently low. How can I improve it?

Answer: Low recovery can be a significant issue in lipid mediator analysis. Here are some strategies to improve your recovery rates:

  • Optimize SPE Protocol: The choice of SPE sorbent and elution solvents is critical. A methyl formate (B1220265) elution step has been shown to dramatically improve precision and recovery for certain lipid mediators like cysteinyl leukotrienes.[1]

  • Prevent Analyte Adsorption: Eicosanoids can adsorb to plasticware. Using polypropylene (B1209903) tubes and pipette tips can help minimize this issue.

  • Sample pH Adjustment: Ensure the pH of your sample is optimized for the SPE column you are using. For reversed-phase SPE, acidifying the sample can improve the retention of acidic lipids.

LC-MS/MS Analysis

Question: I am having difficulty separating isobaric and epimeric species. What chromatographic strategies can I employ?

Answer: The separation of structurally similar lipid mediators is a common challenge.[4] Here are some chromatographic approaches to improve resolution:

  • Column Chemistry: Utilize a column with appropriate selectivity for lipid mediators. A C18 reversed-phase column with sub-2 µm particles can provide excellent chromatographic resolution.[5]

  • Gradient Optimization: A shallow and optimized elution gradient is crucial for separating closely eluting isomers.

  • On-Column Enrichment: This technique can improve analyte focusing before chromatographic separation, leading to sharper peaks and better resolution.[1]

Question: My signal intensity is low, and I am struggling with sensitivity. How can I enhance the signal for my 11-keto-eicosanoids?

Answer: Low signal intensity can be due to several factors. Consider the following to improve sensitivity:

  • Ionization Mode: While most eicosanoids are best analyzed in negative ion mode, some may show better sensitivity in positive ion mode.[6] Utilizing a mass spectrometer with fast polarity switching allows for the detection of a wider range of lipid mediators in a single run.[6]

  • Source Parameters: Optimize the ion source parameters, such as spray voltage, gas flows, and temperature, for your specific analytes.

  • Scheduled MRM Algorithm: Instead of monitoring all transitions throughout the entire run, a scheduled Multiple Reaction Monitoring (MRM) algorithm only monitors for a specific analyte around its expected retention time. This increases the dwell time for each transition, thereby improving sensitivity and allowing for the analysis of a larger number of analytes in a single method.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying 11-keto-eicosanoids and other lipid mediators?

A1: The primary challenges in the quantification of these analytes include:

  • Low Endogenous Concentrations: Eicosanoids are present at very low levels in biological tissues and fluids, requiring highly sensitive analytical methods.[2][3]

  • Structural Similarity: Many eicosanoids are isomers, making their chromatographic separation and specific detection difficult.[4]

  • Sample Matrix Effects: The complex biological matrix can interfere with the ionization of the analytes in the mass spectrometer, leading to ion suppression or enhancement.[7]

  • Analyte Instability: These molecules can be prone to oxidation and degradation during sample collection and preparation.[2]

Q2: What is the recommended analytical technique for 11-keto-eicosanoid analysis?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of eicosanoids in biological samples.[2] This technique offers high sensitivity, specificity, and the ability to analyze multiple analytes in a single run. While gas chromatography-mass spectrometry (GC-MS) has also been used, it often requires derivatization steps, which can be a limitation for thermally labile compounds.[3][8]

Q3: How do I choose an appropriate internal standard for my analysis?

A3: The ideal internal standard is a stable, isotopically labeled version of the analyte of interest. If a labeled version of your specific 11-keto-eicosanoid is not available, you should choose a standard that is structurally as similar as possible.[4] Using multiple internal standards, one for each class of lipid mediator, can provide more accurate quantification.[4]

Q4: How can I overcome the lack of a true blank matrix for calibration?

A4: The absence of an analyte-free biological matrix is a significant challenge for creating accurate calibration curves.[2] Several approaches can be used to address this:

  • Surrogate Matrix: Use an artificial matrix that mimics the biological fluid.[2]

  • Charcoal Stripping: Treat the biological matrix with charcoal to remove endogenous analytes.[2]

  • Standard Addition: Add known amounts of the standard to the actual samples to create a calibration curve within the sample matrix.[2]

  • Stable Isotope Dilution: This is the most accurate method, where a known amount of a stable isotope-labeled internal standard is added to each sample.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of lipid mediators using LC-MS/MS. These values can serve as a general guideline for method development and validation.

Table 1: Typical Linearity Ranges for Lipid Mediator Analysis

Analyte LevelLinearity Range (on column)
Low Level Lipid Mediators0.25 - 250 pg[1]
High Level Lipid Mediators5 - 5000 pg[1]

Table 2: Acceptance Criteria for Method Validation (based on US FDA guidelines)

ParameterAcceptance CriteriaReference
Inter- and Intraday Accuracy85 - 115%[7]
Precision (CV%)≥ 85%[7]
Recovery40 - 90%[7]

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for Eicosanoids from Biological Fluids
  • Sample Preparation:

    • Thaw biological samples (e.g., plasma, urine) on ice.

    • To 1 mL of sample, add an appropriate amount of a deuterated internal standard.

    • Acidify the sample to pH ~3.5 with 0.1% formic acid.

  • SPE Column Conditioning:

    • Condition a polymeric reversed-phase SPE column with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Load the acidified sample onto the conditioned SPE column.

  • Washing:

    • Wash the column with 1 mL of water to remove salts and polar interferences.

    • Wash the column with 1 mL of 15% methanol in water to remove less hydrophobic interferences.

  • Elution:

    • Elute the eicosanoids with 1 mL of methanol.

    • For certain classes of lipid mediators, a second elution with methyl formate may be beneficial.[1]

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Parameters for Lipid Mediator Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (e.g., 80:20, v/v).

  • Gradient: A linear gradient from ~30% B to 95% B over 15-20 minutes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode (and positive mode if necessary).[6]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Biological Sample Homogenization Homogenization (for tissues) Sample->Homogenization IS_Addition Internal Standard Spiking Homogenization->IS_Addition SPE Solid-Phase Extraction IS_Addition->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: A generalized experimental workflow for 11-keto-eicosanoid analysis.

Troubleshooting_Logic cluster_Problem Problem Identification cluster_Investigation Troubleshooting Steps cluster_Solutions Potential Solutions Problem Poor Analytical Result (e.g., Low Sensitivity, High Variability) Check_Sample_Prep Review Sample Preparation Protocol Problem->Check_Sample_Prep Check_LC Evaluate LC Performance Problem->Check_LC Check_MS Verify MS Parameters Problem->Check_MS Optimize_SPE Optimize SPE Check_Sample_Prep->Optimize_SPE Improve_Homogenization Improve Homogenization Check_Sample_Prep->Improve_Homogenization Adjust_Gradient Adjust LC Gradient Check_LC->Adjust_Gradient Clean_Source Clean Ion Source Check_MS->Clean_Source Optimize_Transitions Optimize MRM Transitions Check_MS->Optimize_Transitions

Caption: A logical flowchart for troubleshooting common issues in LC-MS/MS analysis.

References

dealing with matrix effects in 11-keto-ETE-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the quantification of 11-keto-ETE-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of a target analyte by co-eluting, undetected components in the sample matrix.[1][2] In the analysis of this compound from biological samples like plasma or tissue homogenates, endogenous molecules such as phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer source.[1][3] This interference can lead to inaccurate and irreproducible quantification, often manifested as reduced sensitivity and poor data quality.[1][4] Phospholipids are a major contributor to matrix effects in bioanalytical samples.[3][5]

Q2: I am observing low signal intensity and high variability in my this compound measurements. Could this be due to matrix effects?

A2: Yes, low signal intensity (ion suppression) and high variability are classic symptoms of significant matrix effects.[1][4] When matrix components co-elute with this compound, they can compete for ionization, reducing the number of analyte ions that reach the detector.[6] This leads to a suppressed signal and inconsistent results across different samples due to variations in the matrix composition.[1] It is crucial to implement strategies to either remove these interferences or compensate for their effects.

Q3: What is the best way to compensate for matrix effects in my assay?

A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[7][8] A SIL-IS for this compound would be a version of the molecule where several atoms (e.g., carbon or hydrogen) are replaced with their heavy isotopes (e.g., ¹³C or ²H). This standard is chemically identical to the analyte and will behave similarly during sample extraction, chromatography, and ionization.[8] By adding a known amount of the SIL-IS to each sample at the beginning of the workflow, any signal suppression or enhancement affecting the analyte will also affect the SIL-IS. The ratio of the analyte signal to the SIL-IS signal is used for quantification, which corrects for these variations and improves accuracy and precision.[7]

Q4: How can I assess the extent of matrix effects in my current analytical method?

A4: There are two primary methods to evaluate matrix effects:

  • Post-Column Infusion: This provides a qualitative assessment.[9] A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any dip or rise in the constant signal of the infused standard indicates regions of ion suppression or enhancement, respectively, as matrix components elute from the column.[9]

  • Post-Extraction Spike: This method offers a quantitative measure.[1][9] You compare the peak area of an analyte spiked into a pre-extracted blank matrix with the peak area of the same amount of analyte in a neat solvent. The ratio of these areas, known as the matrix factor, indicates the degree of ion suppression (<1) or enhancement (>1).[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing, Splitting, Broadening) 1. Column Contamination/Degradation2. Incompatible Sample Solvent3. Particulates Blocking Column Frit1. Implement a column cleaning protocol or replace the column. Use a guard column to protect the analytical column.[11]2. Ensure the sample solvent is of similar or weaker strength than the initial mobile phase.[11]3. Use an in-line filter and centrifuge samples to remove particulates before injection.[11]
High Background Noise 1. Contamination from Sample Matrix2. Mobile Phase Impurities3. System Contamination1. Improve sample cleanup. Incorporate a phospholipid removal step (e.g., Phree, Ostro plates) or a more rigorous Solid-Phase Extraction (SPE).[5]2. Use high-purity, LC-MS grade solvents and additives.[4]3. Flush the LC-MS system with appropriate cleaning solutions.[11]
Retention Time Shifts 1. Changes in Mobile Phase Composition2. Column Degradation3. Fluctuating Column Temperature1. Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.[4]2. Monitor column performance with QC samples. Replace if performance deteriorates.[4]3. Use a column oven to maintain a stable temperature.
Inconsistent Quantification / Poor Reproducibility 1. Significant and Variable Matrix Effects2. Inefficient Sample Extraction1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most effective way to correct for variability.[7]2. Optimize the extraction protocol. Solid-Phase Extraction (SPE) is generally more effective at removing interferences than simple protein precipitation or liquid-liquid extraction.[12][13]

Experimental Protocols & Methodologies

Protocol 1: Sample Preparation with Phospholipid Removal and Solid-Phase Extraction (SPE)

This protocol is designed to minimize matrix effects by removing proteins and phospholipids, which are major sources of interference in biological matrices.[5][6]

  • Sample Pre-treatment:

    • To 100 µL of plasma or tissue homogenate, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., at 100 ng/mL).

    • Add 400 µL of cold acetonitrile (B52724) containing an antioxidant (e.g., 0.02% butylated hydroxytoluene, BHT) to precipitate proteins.[12][14]

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.[14]

  • Phospholipid Removal (PLR):

    • Transfer the supernatant to a phospholipid removal plate (e.g., Phree, Ostro).[5]

    • Pass the extract through the plate via vacuum or positive pressure.

    • Collect the flow-through, which now has a significantly reduced phospholipid content.[6]

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the phospholipid-depleted extract onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the this compound and SIL-IS with 1 mL of methanol or an appropriate solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Quantification

This is a general starting point; parameters must be optimized for your specific instrumentation.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating lipids.

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.[7][13]

    • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid or 5 mM ammonium acetate.[7][13]

    • Gradient: A linear gradient from 30% B to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode for CoA thioesters.[15]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be determined by infusing pure standards of this compound and its SIL-IS. A precursor ion (Q1) corresponding to the protonated molecule [M+H]⁺ is selected, and a characteristic product ion (Q3) is monitored after collision-induced dissociation.

    • Example (Hypothetical):

      • This compound: Q1 m/z -> Q3 m/z

      • ¹³C₄-11-keto-ETE-CoA (SIL-IS): Q1 m/z+4 -> Q3 m/z+4 (or other appropriate fragment)

Visualizations

G Workflow for Mitigating Matrix Effects cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Sample Biological Sample (Plasma, Tissue) Add_IS Add Stable Isotope-Labeled Internal Standard (SIL-IS) Sample->Add_IS PPT Protein Precipitation (e.g., Acetonitrile) Add_IS->PPT PLR Phospholipid Removal (PLR Plate) PPT->PLR SPE Solid-Phase Extraction (SPE) (Cleanup & Concentration) PLR->SPE Final_Extract Final Extract for Analysis SPE->Final_Extract LC_Separation LC Separation (Reversed-Phase C18) Final_Extract->LC_Separation Injection MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Ionization Data_Processing Data Processing MS_Detection->Data_Processing Quantification Calculate Ratio (Analyte Area / IS Area) Data_Processing->Quantification Result Final Concentration Quantification->Result

Caption: Recommended workflow for this compound quantification.

G Troubleshooting Logic for Ion Suppression Start Low Signal or High Variability Observed Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Implement_IS Implement SIL-IS (Compensates for Effects) Check_IS->Implement_IS No Assess_ME Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Check_IS->Assess_ME Yes Re_evaluate Re-evaluate Performance Implement_IS->Re_evaluate ME_Present Significant Matrix Effect Confirmed? Assess_ME->ME_Present Improve_Cleanup Improve Sample Cleanup (Add PLR or optimize SPE) ME_Present->Improve_Cleanup Yes Other_Issue Investigate Other Issues (e.g., Instrument Sensitivity, Analyte Stability) ME_Present->Other_Issue No Optimize_LC Optimize LC Method (Improve Separation from Interfering Peaks) Improve_Cleanup->Optimize_LC Optimize_LC->Re_evaluate

Caption: Decision-making workflow for troubleshooting ion suppression.

References

Technical Support Center: Chromatographic Separation of 11-keto-ETE-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic separation of 11-keto-ETE-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound. For optimal results, it is recommended to change only one parameter at a time while systematically evaluating its effect.

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase; Contamination at the column inlet; Extra-column effects (e.g., excessive tubing length).[1][2]- Optimize Mobile Phase: Add a small percentage of a competing acid (e.g., 0.02% acetic acid or 0.1% formic acid) to the mobile phase to minimize tailing.[3][4] - Column Choice: Consider a column with a different stationary phase chemistry, such as phenyl-hexyl, which can offer alternative selectivity for polar compounds.[5] - System Maintenance: Flush the column to remove contaminants. Check for and minimize extra-column volume by using shorter, narrower internal diameter tubing where possible.[1]
Poor Peak Shape (Fronting) Sample overload; Injection solvent stronger than the mobile phase.[6]- Reduce Sample Load: Decrease the injection volume or dilute the sample. - Solvent Matching: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase conditions.[1]
Poor Resolution/Co-elution Inadequate separation from structurally similar eicosanoids or isomers.- Adjust Mobile Phase Gradient: Decrease the ramp of the organic solvent gradient to increase the separation window between closely eluting peaks. - Change Stationary Phase: Switch to a column with a different selectivity (e.g., C8, Phenyl-Hexyl) to alter the elution order.[5][7] - Modify Flow Rate: In most cases, lowering the flow rate can improve resolution, though it will increase the analysis time.[8] - Adjust Temperature: Lowering the column temperature can increase retention and may improve the resolution of some analytes.[3]
Low Signal Intensity/Poor Sensitivity Ion suppression from matrix components; Suboptimal ionization conditions; Analyte degradation.- Improve Sample Preparation: Utilize solid-phase extraction (SPE) to remove interfering substances from the sample matrix.[3][5][9] - Optimize MS Parameters: Ensure mass spectrometer parameters (e.g., collision energy, declustering potential) are optimized for this compound. - Sample Stability: Keep samples at low temperatures (e.g., 4°C in the autosampler) during analysis to prevent degradation.[3] For long-term storage, -80°C is recommended.[10]
Retention Time Shifts Inconsistent mobile phase preparation; Column degradation or contamination; Fluctuations in column temperature.[2]- Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure accurate composition. - Column Equilibration: Ensure the column is adequately equilibrated between injections, which may require 10 or more column volumes.[6] - Temperature Control: Use a column oven to maintain a stable temperature throughout the analysis.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of column for separating this compound?

A1: Reversed-phase chromatography is the most common approach for eicosanoid analysis. While C18 columns are widely used, other stationary phases can provide better selectivity and peak shape.[8] Columns such as C8 or Phenyl-Hexyl can offer different selectivities that may be beneficial for resolving this compound from other closely related analytes.[5][7] For complex separations, superficially porous particle columns may offer better efficiency than traditional fully porous particle columns.

Q2: How can I improve the recovery of this compound from biological samples?

A2: Solid-phase extraction (SPE) is a highly effective technique for extracting eicosanoids from complex matrices like plasma or tissue homogenates.[3][5] Using a reversed-phase SPE cartridge (e.g., Strata-X, Oasis HLB) can help remove salts and other impurities that may interfere with the analysis.[3][5] It is also crucial to add an antioxidant (e.g., BHT) and a cyclooxygenase inhibitor to the sample immediately after collection to prevent enzymatic degradation and artifactual formation of eicosanoids.[5][9]

Q3: What are the typical mobile phases used for the separation of keto-eicosanoids?

A3: A common mobile phase combination for the reversed-phase separation of eicosanoids is a gradient of acetonitrile (B52724) and water, often with a small amount of an acid modifier.[3][4][5] For example, a mobile phase system could consist of Solvent A: Water with 0.1% formic acid and Solvent B: Acetonitrile with 0.1% formic acid.[4] The gradient is typically run from a lower to a higher percentage of the organic solvent.

Q4: Is derivatization necessary for the analysis of this compound?

A4: While not always mandatory for LC-MS/MS analysis, derivatization can be employed to enhance the stability and ionization efficiency of keto-acids, potentially improving sensitivity.[8] However, modern sensitive mass spectrometers can often detect underivatized eicosanoids at pg levels.[3] Forgoing derivatization simplifies the sample preparation process.[11]

Q5: How can I confirm the identity of the this compound peak?

A5: The most reliable method for peak identification is to use a stable isotope-labeled internal standard for this compound. This will co-elute with the analyte and can be distinguished by its mass-to-charge ratio in the mass spectrometer. Additionally, using high-resolution mass spectrometry or tandem mass spectrometry (MS/MS) to monitor specific precursor-to-product ion transitions provides a high degree of specificity.[11]

Quantitative Data Summary

The following table summarizes typical performance metrics for UPLC-MS/MS methods for eicosanoid quantification, which can be expected for a well-optimized this compound assay.

ParameterTypical PerformanceReference
Linearity (r²) > 0.99[5]
Limit of Quantification (LOQ) 0.048 - 0.44 ng/mL[5]
Recovery Rate 64.5% - 128.0%[5]
Precision (CV %) < 20%[5]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a representative method for extracting eicosanoids from a biological matrix.

  • Sample Pre-treatment: Spike 200 µL of plasma with an appropriate internal standard. Dilute the sample with 5% (v/v) formic acid.[5]

  • Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., Waters Oasis-HLB) by washing with 0.5 mL of methanol (B129727), followed by 0.5 mL of 0.1% (v/v) formic acid in water.[5]

  • Sample Loading: Apply the pre-treated plasma sample to the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 0.5 mL of 5% (v/v) methanol solution containing 0.1% (v/v) formic acid to remove polar impurities.[5]

  • Elution: Elute the analytes with 2 x 0.2 mL of methanol containing 0.05% (w/v) BHT and 0.1% (v/v) formic acid.[5]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 60:40 water:acetonitrile with 0.02% acetic acid).[3]

UPLC-MS/MS Chromatographic Method

This protocol provides a starting point for the chromatographic separation of this compound. Optimization may be required based on the specific instrumentation and sample type.

  • Column: Waters ACQUITY UPLC BEH shield RP18 (2.1 x 100 mm, 1.7 µm).[3]

  • Mobile Phase A: Water/Acetonitrile/Acetic Acid (60/40/0.02, v/v/v).[3]

  • Mobile Phase B: Acetonitrile/Isopropanol (50/50, v/v).[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Injection Volume: 10 µL.[3]

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 0.1
    4.0 55
    4.5 99

    | 5.0 | 99 |

  • MS Detection: Negative ion mode electrospray ionization (ESI-) with Multiple Reaction Monitoring (MRM).

Visualizations

Caption: Experimental workflow for this compound analysis.

eicosanoid_pathway membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 aa Arachidonic Acid (AA) pla2->aa Releases lox Lipoxygenase (LOX) aa->lox Metabolizes hpete HPETEs (Hydroperoxyeicosatetraenoic Acids) lox->hpete gpx Glutathione Peroxidase hpete->gpx hete HETEs (Hydroxyeicosatetraenoic Acids) gpx->hete Reduces hdh Hydroxy-eicosanoid Dehydrogenase hete->hdh Oxidizes keto_ete Keto-ETEs (e.g., 11-keto-ETE) hdh->keto_ete coa_ligase Acyl-CoA Synthetase keto_ete->coa_ligase Activates keto_ete_coa This compound coa_ligase->keto_ete_coa

Caption: Simplified eicosanoid synthesis pathway.

References

Technical Support Center: Synthesis of 11-keto-ETE-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the synthesis of 11-keto-eicosatetraenoyl-CoA (11-keto-ETE-CoA). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during this two-stage synthesis process, which involves the initial chemical synthesis of 11-keto-eicosatetraenoic acid (11-KETE) followed by its enzymatic ligation to Coenzyme A (CoA).

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis of this compound is typically approached in a two-step chemo-enzymatic sequence. The first step involves the chemical synthesis of 11-keto-eicosatetraenoic acid (11-KETE) from a suitable precursor, often arachidonic acid. The second step is the enzymatic conversion of the purified 11-KETE to its coenzyme A thioester, this compound, using an acyl-CoA synthetase.

Q2: I am observing low yields in the chemical synthesis of 11-KETE. What are the potential causes?

A2: Low yields in the synthesis of 11-KETE can stem from several factors, including incomplete reaction, degradation of the starting material or product, and inefficient purification. It is crucial to ensure the purity of the starting arachidonic acid and the use of fresh, high-quality reagents. The reaction conditions, such as temperature and reaction time, should be carefully optimized.

Q3: The enzymatic ligation of 11-KETE to CoA is not proceeding efficiently. What could be the issue?

A3: Inefficient enzymatic ligation is often due to issues with the acyl-CoA synthetase enzyme, the substrates, or the reaction buffer. The enzyme may have low activity, or the specific isoform being used may have poor substrate specificity for 11-KETE. The purity of both 11-KETE and Coenzyme A is critical, as contaminants can inhibit the enzyme. Additionally, the reaction buffer must be at the optimal pH and contain the necessary cofactors, such as ATP and magnesium ions.

Troubleshooting Guide

Part 1: Chemical Synthesis of 11-keto-eicosatetraenoic acid (11-KETE)
Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive or degraded reagents.Use fresh, high-purity arachidonic acid and oxidizing agents. Store reagents under appropriate conditions (e.g., inert atmosphere, low temperature).
Suboptimal reaction temperature.Optimize the reaction temperature. Some oxidation reactions require low temperatures to prevent side reactions, while others may need heating to proceed.
Incorrect stoichiometry of reagents.Carefully calculate and measure the molar ratios of reactants. A slight excess of the oxidizing agent may be necessary, but a large excess can lead to over-oxidation.
Formation of Multiple Products/Side Reactions Over-oxidation of arachidonic acid.Reduce the reaction time or the amount of oxidizing agent. Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC).
Isomerization of double bonds.Use mild reaction conditions and avoid exposure to strong acids, bases, or high temperatures.
Degradation of 11-KETE.Purify the product promptly after the reaction is complete. Store the purified 11-KETE under an inert atmosphere at low temperatures to prevent degradation.
Difficulty in Product Purification Co-elution of starting material and product.Optimize the chromatography conditions (e.g., solvent system for column chromatography or mobile phase for HPLC) to achieve better separation.
Product instability on silica (B1680970) gel.If using column chromatography, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of a suitable base (e.g., triethylamine) in the eluent.
Part 2: Enzymatic Synthesis of this compound
Problem Potential Cause Recommended Solution
Low or No this compound Formation Inactive acyl-CoA synthetase.Verify the activity of the enzyme using a known substrate (e.g., a standard fatty acid). Ensure proper storage and handling of the enzyme.
Poor substrate specificity of the enzyme.Different acyl-CoA synthetase isoforms exhibit varying substrate specificities. Consider screening a panel of enzymes to find one that efficiently utilizes 11-KETE.
Insufficient ATP or cofactors.Ensure the reaction buffer contains an adequate concentration of fresh ATP and magnesium ions, which are essential for the reaction.
Contaminants in the 11-KETE or CoA preparations.Use highly purified 11-KETE and Coenzyme A. Impurities can act as enzyme inhibitors.
Product Hydrolysis/Degradation Presence of thioesterases in the enzyme preparation.Use a highly purified acyl-CoA synthetase preparation. If using a cell lysate, consider purifying the enzyme further or adding thioesterase inhibitors.
Instability of the this compound product.Perform the reaction at a controlled, optimal temperature and for the minimum time necessary. Analyze the product immediately or store it at -80°C.
Difficulty in Product Purification Co-elution with unreacted substrates.Optimize the purification method. Solid-phase extraction (SPE) or HPLC can be effective for separating the acyl-CoA product from unreacted fatty acid, CoA, and ATP.

Experimental Protocols

Protocol 1: General Procedure for Chemical Synthesis of 11-KETE

This protocol is a generalized procedure and may require optimization based on the specific oxidizing agent used.

  • Dissolution of Starting Material: Dissolve arachidonic acid in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Addition of Oxidizing Agent: Slowly add the oxidizing agent (e.g., a mild chemical oxidant) to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, analyzing for the consumption of the starting material and the formation of the product.

  • Quenching the Reaction: Once the reaction is complete, quench it by adding a suitable quenching agent (e.g., a saturated solution of sodium thiosulfate (B1220275) for peroxide-based oxidants).

  • Workup: Allow the mixture to warm to room temperature. Perform an aqueous workup to remove water-soluble byproducts. This typically involves washing with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain pure 11-KETE.

Protocol 2: General Procedure for Enzymatic Synthesis of this compound
  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Reaction buffer (e.g., Tris-HCl or HEPES at a pH optimal for the enzyme, typically around 7.5).

    • ATP.

    • Magnesium chloride.

    • Coenzyme A.

    • A suitable amount of purified acyl-CoA synthetase.

  • Substrate Addition: Add a solution of purified 11-KETE (dissolved in a minimal amount of a compatible solvent like ethanol (B145695) or DMSO) to initiate the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (often 37 °C) for a predetermined amount of time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as an acidic solution (e.g., perchloric acid) or by heat inactivation.

  • Analysis and Purification: Analyze the formation of this compound using methods like HPLC or LC-MS. Purify the product if necessary using solid-phase extraction or preparative HPLC.

Visualizations

Chemo_Enzymatic_Synthesis_Workflow Arachidonic_Acid Arachidonic Acid Chemical_Synthesis Chemical Synthesis (Oxidation) Arachidonic_Acid->Chemical_Synthesis Purification1 Purification (Chromatography) Chemical_Synthesis->Purification1 KETE_Intermediate 11-KETE Purification1->KETE_Intermediate Enzymatic_Ligation Enzymatic Ligation (Acyl-CoA Synthetase) KETE_Intermediate->Enzymatic_Ligation Purification2 Purification (SPE/HPLC) Enzymatic_Ligation->Purification2 Final_Product This compound Purification2->Final_Product

Caption: Chemo-enzymatic workflow for this compound synthesis.

Enzymatic_Ligation_Pathway cluster_reaction Acyl-CoA Synthetase Reaction KETE 11-KETE Enzyme Acyl-CoA Synthetase KETE->Enzyme CoA Coenzyme A CoA->Enzyme ATP ATP ATP->Enzyme Product This compound Enzyme->Product AMP AMP + PPi Enzyme->AMP

Caption: Enzymatic ligation of 11-KETE to Coenzyme A.

Technical Support Center: Measurement of 11-keto-ETE-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding artifacts during the measurement of 11-keto-eicosatetraenoyl-CoA (11-keto-ETE-CoA).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of artifacts in this compound measurements?

A1: Artifacts in this compound measurements can arise from several sources, broadly categorized as pre-analytical and analytical.

  • Pre-analytical sources occur during sample collection, handling, and storage. These include:

    • Ex vivo formation: Enzymatic activity can continue after sample collection, leading to the artificial formation of 11-keto-ETE from its precursors, which can then be available for CoA ligation.

    • Oxidation: Non-enzymatic oxidation of polyunsaturated fatty acids can lead to the formation of various oxidized species, including keto-compounds that may interfere with the analysis.

    • Chemical instability: Keto-eicosanoids can be unstable and prone to degradation or reaction with other molecules, especially under suboptimal pH or temperature conditions.[1]

    • Sample matrix effects: Components in the biological matrix (e.g., plasma, tissue homogenate) can interfere with the extraction and ionization of the analyte.

  • Analytical sources occur during sample processing and analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These include:

    • Inefficient extraction: Poor recovery of this compound from the sample matrix can lead to underestimation of its concentration.

    • In-source fragmentation/rearrangement: During the ionization process in the mass spectrometer, the molecule can fragment or rearrange, leading to the formation of artifactual ions that may be misinterpreted.

    • Co-eluting isomers: Structural isomers of this compound may not be chromatographically separated, leading to inaccurate quantification.

Q2: How can I prevent the ex vivo formation of this compound during sample collection?

A2: To minimize ex vivo enzymatic activity, it is crucial to rapidly inhibit enzymes upon sample collection. This can be achieved by:

  • Immediate cooling: Place samples on ice immediately after collection.

  • Use of enzyme inhibitors: Add a cocktail of antioxidants and enzyme inhibitors to the collection tube. For eicosanoid analysis, this often includes:

    • Antioxidants: Butylated hydroxytoluene (BHT) to prevent non-enzymatic oxidation.

    • Cyclooxygenase (COX) inhibitors: Indomethacin or meclofenamic acid.

    • Lipoxygenase (LOX) inhibitors: Nordihydroguaiaretic acid (NDGA) or baicalein.

    • Phospholipase A2 (PLA2) inhibitors: Bromoenol lactone or methyl arachidonyl fluorophosphonate (MAFP).

  • Rapid processing: Process samples as quickly as possible to minimize the time for potential enzymatic reactions. Centrifuge blood samples at low temperatures and immediately freeze the plasma or serum at -80°C. For tissues, flash-freeze in liquid nitrogen immediately after collection.

Q3: What are the best practices for storing samples intended for this compound analysis?

A3: Proper storage is critical to maintain the integrity of this compound.

Storage ConditionRecommendationRationale
Temperature -80°C is highly recommended for long-term storage.Minimizes enzymatic degradation and chemical decomposition.
Freeze-thaw cycles Avoid multiple freeze-thaw cycles.Repeated freezing and thawing can lead to degradation of the analyte. Aliquot samples into single-use volumes before freezing.
Storage tubes Use amber glass or polypropylene (B1209903) tubes.Protects from light-induced degradation and prevents adsorption of the analyte to the tube surface.

Q4: What are the key considerations for developing a robust LC-MS/MS method for this compound?

A4: A robust LC-MS/MS method is essential for accurate quantification.

  • Chromatographic Separation:

    • Use a high-resolution column (e.g., a C18 reversed-phase column with a small particle size) to achieve good separation from isomers and other interfering lipids.

    • Optimize the mobile phase composition and gradient to ensure sharp peak shapes and adequate retention. The inclusion of a weak acid (e.g., formic acid or acetic acid) in the mobile phase is common for the analysis of acidic lipids.

  • Mass Spectrometry Detection:

    • Use multiple reaction monitoring (MRM) for high selectivity and sensitivity.

    • Carefully select precursor and product ions specific to this compound.

    • Optimize MS parameters such as collision energy and cone voltage to maximize signal intensity.

    • Include a stable isotope-labeled internal standard (e.g., d4-11-keto-ETE-CoA) to correct for matrix effects and variations in extraction recovery and instrument response.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or no signal for this compound 1. Inefficient extraction. 2. Degradation of the analyte during sample preparation. 3. Poor ionization in the mass spectrometer. 4. Incorrect MRM transitions.1. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for extraction. 2. Keep samples on ice throughout the extraction process. Minimize the time between extraction and analysis. 3. Optimize MS source parameters. Try different ionization modes (ESI positive or negative). 4. Verify the precursor and product ions by infusing a standard solution of this compound.
High background or interfering peaks 1. Contamination from solvents, tubes, or glassware. 2. Co-eluting isobaric compounds from the sample matrix. 3. Carryover from previous injections.1. Use high-purity solvents and pre-cleaned labware. 2. Improve chromatographic separation by adjusting the gradient or using a different column. 3. Implement a robust column wash method between samples.
Poor reproducibility 1. Inconsistent sample handling and preparation. 2. Variability in extraction recovery. 3. Instability of the analyte in the autosampler. 4. Fluctuations in LC-MS system performance.1. Standardize all pre-analytical procedures. 2. Use a stable isotope-labeled internal standard. 3. Keep the autosampler at a low temperature (e.g., 4°C). 4. Perform regular system maintenance and calibration. Use quality control (QC) samples to monitor performance.
Unexpectedly high levels of this compound 1. Ex vivo formation during sample collection or processing. 2. Co-elution of an interfering compound with the same MRM transition. 3. Contamination of the sample.1. Review and optimize sample collection procedures, including the use of inhibitors. 2. Check the specificity of the MRM transition. Consider using a higher resolution mass spectrometer if available. 3. Analyze a blank sample to check for sources of contamination.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

This protocol is a hypothetical procedure based on established methods for other acyl-CoAs and eicosanoids.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 5 µL of a stable isotope-labeled internal standard solution (e.g., d4-11-keto-ETE-CoA in ethanol).

    • Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 15% methanol in water.

    • Elute the this compound with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Proposed Biosynthetic Pathway of this compound

This compound Biosynthesis Proposed Biosynthetic Pathway of this compound Arachidonic_Acid Arachidonic Acid 11R_HETE 11(R)-HETE Arachidonic_Acid->11R_HETE COX-2 11_keto_ETE 11-keto-ETE 11R_HETE->11_keto_ETE 15-PGDH 11_keto_ETE_CoA This compound 11_keto_ETE->11_keto_ETE_CoA Acyl-CoA Synthetase

Caption: Proposed enzymatic conversion of Arachidonic Acid to this compound.

Recommended Experimental Workflow for this compound Measurement

Experimental Workflow Recommended Workflow for this compound Measurement cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase Sample_Collection Sample Collection (with inhibitors) Sample_Processing Rapid Processing (on ice) Sample_Collection->Sample_Processing Sample_Storage Storage at -80°C Sample_Processing->Sample_Storage Extraction Extraction (SPE or LLE) Sample_Storage->Extraction LC_MS_MS LC-MS/MS Analysis (MRM mode) Extraction->LC_MS_MS Data_Analysis Data Analysis (with internal standard) LC_MS_MS->Data_Analysis

Caption: Key steps to minimize artifacts in this compound measurement.

References

improving reproducibility of 11-keto-ETE-CoA assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to improve the reproducibility of 11-keto-ETE-CoA assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical steps for ensuring the reproducibility of this compound measurements?

A1: Proper sample handling is crucial. Key steps include rapid quenching of metabolic activity, for example, by snap-freezing in liquid nitrogen, and extraction with appropriate solvents to ensure the stability of the reactive keto-acyl-CoA molecule.[1] The choice of extraction solvent can significantly impact recovery; for instance, 2.5% sulfosalicylic acid (SSA) has been shown to be effective for extracting short-chain acyl-CoAs and their precursors.[2] For complex matrices like plasma or serum, removal of high-abundance proteins may be necessary to reduce background noise and improve detection of low-abundance analytes.[3]

Q2: What type of analytical method is most suitable for the quantification of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying acyl-CoAs due to its high sensitivity and specificity.[4][5][6] This technique allows for the separation of this compound from other structurally similar molecules, and the use of multiple reaction monitoring (MRM) enhances the selectivity of detection.[7] While ELISA kits are available for related molecules like 11-ketotestosterone, they may exhibit cross-reactivity with metabolites and are generally less specific than MS-based methods.[8][9][10]

Q3: How can I ensure the stability of this compound during sample preparation and analysis?

A3: Keto acids and thioesters can be unstable.[1] To improve stability, it is recommended to keep samples on ice or at 4°C throughout the preparation process. The use of a derivatization agent to stabilize the keto group can also be considered.[1][11] Additionally, minimizing the time between sample collection, extraction, and analysis is critical. Samples that cannot be analyzed immediately should be stored at -80°C.[8]

Q4: What are the expected fragmentation patterns for this compound in positive mode MS/MS?

A4: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507 amu, which corresponds to the cleavage of the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion of the coenzyme A molecule.[2] The resulting daughter ion would have a mass-to-charge ratio (m/z) of [M - 507 + H]+, where "M" is the molecular mass of the parent compound.[2]

Troubleshooting Guides

Problem 1: Low or No Signal for this compound
Potential Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction solvent. Compare the recovery of this compound using different solvents such as 2.5% SSA, acetonitrile:methanol, or organic solvent extraction.[2][3] Ensure complete cell lysis if working with cellular samples.
Analyte Degradation Minimize sample handling time and maintain low temperatures (0-4°C) during preparation.[11] Consider performing a derivatization step to stabilize the keto group.[1][11]
Suboptimal MS Parameters Infuse a standard solution of a similar acyl-CoA to optimize MS parameters, including precursor and product ion selection, collision energy, and cone voltage.[2]
Poor Chromatographic Peak Shape Ensure the column is properly equilibrated before injection.[12] Use a suitable mobile phase composition; for acyl-CoAs, mobile phases containing ammonium (B1175870) formate (B1220265) are common.[12]
Matrix Effects In complex biological samples, co-eluting substances can suppress the ionization of the target analyte.[3] Implement strategies to reduce matrix effects, such as solid-phase extraction (SPE) or liquid-liquid extraction.[3][13]
Problem 2: High Background Noise or Interfering Peaks
Potential Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases and extraction solutions daily.
Matrix Interference Employ more rigorous sample cleanup procedures. Consider abundant protein depletion for plasma or serum samples.[3] Adjust the chromatographic gradient to better separate the analyte from interfering compounds.
Carryover from Previous Injections Implement a robust needle and column wash protocol between sample injections. Inject a blank solvent after a high-concentration sample to check for carryover.
Non-Specific Binding Use sample vials and collection tubes made of low-binding materials.
Problem 3: Poor Reproducibility and High Variability
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Standardize all sample preparation steps, including extraction volumes, incubation times, and temperatures.[3] The use of an internal standard is highly recommended to account for variability in extraction and injection.[14]
Instrument Instability Before starting a batch of samples, ensure the LC-MS/MS system is stable by running system suitability tests with a standard solution. Monitor for fluctuations in retention time and peak area.
Inaccurate Pipetting Calibrate pipettes regularly. When preparing standards and samples, ensure accurate and consistent pipetting techniques.
Sample Degradation Over Time Analyze samples in a consistent and timely manner after preparation. If analyzing a large batch, keep the autosampler at a low temperature (e.g., 4°C).[7]

Quantitative Data Summary

Table 1: Typical LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterTypical Value/Setting
Column C8 or C18 reversed-phase, 2.1-3.0 mm ID, 50-150 mm length[7]
Mobile Phase A 10-100 mM Ammonium formate in water, pH 4.5-5.0[7][12]
Mobile Phase B Acetonitrile or Methanol[12]
Flow Rate 0.2-0.5 mL/min
Injection Volume 5-20 µL
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
MS/MS Transition (MRM) Q1: [M+H]+ -> Q3: [M - 507 + H]+[2]
Limit of Detection (LOD) Low nM to pM range, depending on the specific molecule and matrix[7][11]

Table 2: Comparison of Extraction Solvent Efficiency for Acyl-CoAs

Extraction SolventRelative Recovery of Hydrophobic Acyl-CoAsRelative Recovery of Hydrophilic PrecursorsReference
2.5% Sulfosalicylic Acid (SSA)GoodHigh[2]
Trichloroacetic Acid (TCA)GoodModerate[2]
Acetonitrile:Methanol (1:1)Variable, can be effectiveVariable[14]

Experimental Protocols

Protocol: Quantification of this compound in Biological Samples by LC-MS/MS
  • Sample Preparation and Extraction:

    • For cultured cells, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add 200 µL of ice-cold 2.5% sulfosalicylic acid (SSA) containing a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA).[2]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • For plasma or serum samples, add 3 volumes of ice-cold 2.5% SSA with internal standard to 1 volume of sample.

    • Vortex vigorously for 30 seconds and incubate on ice for 10 minutes to precipitate proteins.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Use a C8 column (e.g., 100 x 2.1 mm, 3.5 µm) maintained at 42°C.[7]

      • Set the autosampler temperature to 5°C.[7]

      • Employ a gradient elution with Mobile Phase A (100 mM ammonium formate, pH 5.0) and Mobile Phase B (acetonitrile).

      • A typical gradient might be: 0-2 min, 2% B; 2-10 min, 2-80% B; 10-12 min, 80% B; 12-13 min, 80-2% B; 13-18 min, 2% B.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion ESI mode.

      • Set up a multiple reaction monitoring (MRM) method with the specific precursor-to-product ion transition for this compound and the internal standard.

      • Optimize parameters such as collision energy, declustering potential, and source temperature using a standard solution.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the peak area ratio.

    • Quantify the concentration of this compound in the samples by comparing the peak area ratios to a standard curve prepared in the same matrix.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Cells) Quenching Metabolic Quenching (Snap Freezing) Sample_Collection->Quenching Extraction Extraction with 2.5% SSA + Internal Standard Quenching->Extraction Centrifugation Protein Precipitation & Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Injection Autosampler Injection Supernatant_Collection->Injection LC_Separation Reversed-Phase LC Separation Injection->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Standard Curve Peak_Integration->Quantification Final_Result Final Concentration of This compound Quantification->Final_Result

Caption: Experimental workflow for this compound quantification.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects Arachidonic_Acid Arachidonic Acid LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX ETE Eicosatetraenoic Acid (ETE) LOX->ETE Keto_ETE 11-keto-ETE ETE->Keto_ETE Oxidation Acyl_CoA_Synthetase Acyl-CoA Synthetase Keto_ETE->Acyl_CoA_Synthetase Keto_ETE_CoA This compound Acyl_CoA_Synthetase->Keto_ETE_CoA PPAR_Activation PPAR Activation Keto_ETE_CoA->PPAR_Activation Gene_Expression Modulation of Gene Expression PPAR_Activation->Gene_Expression Inflammatory_Response Inflammatory Response Gene_Expression->Inflammatory_Response

Caption: Hypothetical signaling pathway of this compound.

References

Technical Support Center: Optimizing Cell Culture Conditions for 11-keto-ETE-CoA Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 11-keto-β-eleostearic acid (11-keto-ETE) and its CoA ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Which cell lines are suitable for studying the effects of 11-keto-ETE-CoA?

A1: The choice of cell line is critical and depends on your research question. For general lipid metabolism studies, several well-characterized cell lines are commonly used. For investigating the anti-cancer effects of this compound, various cancer cell lines have been shown to be responsive to structurally related compounds.

Table 1: Recommended Cell Lines for Lipid Metabolism and Cancer Studies

Research AreaRecommended Cell LinesKey Characteristics
General Lipid Metabolism HepG2 (Human Hepatoma)Well-established model for liver lipid metabolism.
Huh7 (Human Hepatoma)Another widely used human liver cell line.
AML12 (Mouse Hepatocyte)Non-cancerous mouse liver cell line.
Cancer Studies T24 (Human Bladder Cancer)Shown to be sensitive to β-eleostearic acid.[1]
A549 (Human Lung Carcinoma)Responsive to acetyl-11-keto-β-boswellic acid.[2]
H460 (Human Lung Carcinoma)Responsive to acetyl-11-keto-β-boswellic acid.[2]
H1299 (Human Lung Carcinoma)Responsive to acetyl-11-keto-β-boswellic acid.[2]
PANC-28 (Human Pancreatic Cancer)Shows response to acetyl-11-keto-β-boswellic acid.[3]
MDA-MB-231 (Human Breast Cancer)Used in studies with α-eleostearic acid.[4]

Q2: What is the best way to prepare 11-keto-ETE for cell culture experiments?

A2: Due to the hydrophobic nature of fatty acids, proper preparation is essential for consistent and reproducible results. 11-keto-ETE is likely poorly soluble in aqueous media.

  • Stock Solution: Prepare a concentrated stock solution in an organic solvent such as ethanol (B145695) or DMSO. For a related compound, acetyl-11-keto-β-boswellic acid, a stock solution of 20 mg/mL in DMSO was used.[2]

  • Working Solution: For cell treatment, the stock solution should be diluted in culture medium. To enhance solubility and delivery to cells, it is highly recommended to complex the fatty acid with fatty acid-free bovine serum albumin (BSA). The final concentration of the organic solvent in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What are typical treatment concentrations and durations for 11-keto-ETE?

A3: Optimal concentrations and incubation times should be determined empirically for your specific cell line and experimental endpoint. Based on studies with similar compounds, a good starting point would be to perform a dose-response and time-course experiment.

Table 2: Exemplary Concentration Ranges from Related Compounds

CompoundCell LineConcentration RangeDurationReference
β-eleostearic acidT2410-80 µmol/L24h, 48h[1]
Acetyl-11-keto-β-boswellic acidA5495, 10, 20 µg/mL24h, 48h, 72h[2]
Acetyl-11-keto-β-boswellic acidPANC-28up to 50 µmol/Lup to 24h[3]

A cytotoxicity assay, such as the CCK-8 assay, is recommended to determine the IC50 value and select appropriate concentrations for further experiments.[2]

Troubleshooting Guides

This section addresses common problems encountered during cell culture experiments with this compound.

Issue 1: Poor Solubility or Precipitation of 11-keto-ETE in Culture Medium

  • Possible Cause: The concentration of 11-keto-ETE is too high, or it was not properly complexed with a carrier protein.

  • Solution:

    • Reduce Concentration: Lower the final concentration of 11-keto-ETE in your working solution.

    • Optimize BSA Complexation: Ensure you are using fatty acid-free BSA. Prepare the 11-keto-ETE-BSA complex by slowly adding the fatty acid stock solution to the BSA solution while stirring. A molar ratio of fatty acid to BSA between 2:1 and 4:1 is a good starting point.

    • Solvent Check: Verify that the final concentration of the organic solvent (e.g., DMSO, ethanol) in the culture medium is minimal (ideally below 0.1%).

Issue 2: High Cell Death or Unexpected Cytotoxicity

  • Possible Cause: The concentration of 11-keto-ETE is too high, the solvent concentration is toxic, or the cells are particularly sensitive.

  • Solution:

    • Cytotoxicity Assay: Perform a dose-response experiment to determine the cytotoxic range of 11-keto-ETE for your specific cell line. Use a cell viability assay like MTT or CCK-8.

    • Solvent Control: Always include a vehicle control (medium with the same concentration of the solvent used to dissolve 11-keto-ETE) to ensure that the observed effects are not due to the solvent.

    • Time-Course Experiment: The cytotoxic effects of fatty acids can be time-dependent. Perform a time-course experiment to find the optimal incubation time.

Issue 3: Inconsistent or Non-Reproducible Experimental Results

  • Possible Cause: Inconsistent preparation of the 11-keto-ETE working solution, variability in cell passage number, or degradation of the compound.

  • Solution:

    • Standardized Protocol: Develop and strictly follow a standardized protocol for preparing the 11-keto-ETE-BSA complex.

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change with extensive passaging.

    • Compound Stability: Store the 11-keto-ETE stock solution at -20°C or -80°C and protect it from light and repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. The stability of 11-keto-ETE in aqueous culture medium over time should be considered, especially for long-term experiments.

Issue 4: Difficulty in Detecting and Quantifying Intracellular this compound

  • Possible Cause: Inefficient extraction of acyl-CoAs, low abundance of the target molecule, or inappropriate analytical method.

  • Solution:

    • Optimized Extraction Protocol: Use a validated protocol for the extraction of acyl-CoAs from cultured cells. This typically involves cell lysis in a cold solvent (e.g., methanol (B129727) or acetonitrile) to quench enzymatic activity, followed by separation of the lipid and aqueous phases.[5][6]

    • Sensitive Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.[5]

    • Internal Standard: Use an appropriate internal standard during the extraction and analysis process to account for sample loss and ionization efficiency differences.

Experimental Protocols

Protocol 1: Preparation of 11-keto-ETE-BSA Complex for Cell Culture

  • Prepare a stock solution of 11-keto-ETE in ethanol or DMSO.

  • Prepare a stock solution of fatty acid-free BSA in serum-free culture medium or PBS.

  • Warm the BSA solution to 37°C.

  • While gently vortexing the BSA solution, add the 11-keto-ETE stock solution dropwise to achieve the desired molar ratio (e.g., 3:1 fatty acid to BSA).

  • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • Sterile-filter the 11-keto-ETE-BSA complex solution before adding it to the cell culture medium.

Protocol 2: Acyl-CoA Extraction from Cultured Cells for LC-MS Analysis

  • Aspirate the culture medium from the cell culture plate.

  • Wash the cells twice with ice-cold PBS.

  • For adherent cells, add ice-cold extraction solvent (e.g., 80% methanol) directly to the plate and scrape the cells. For suspension cells, pellet the cells and resuspend in the cold extraction solvent.

  • Transfer the cell lysate to a microcentrifuge tube.

  • Add an appropriate internal standard.

  • Vortex the samples and incubate on ice to precipitate proteins.

  • Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with your LC-MS method.[5]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Studies cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Prepare 11-keto-ETE Stock Prepare 11-keto-ETE Stock Complex 11-keto-ETE with BSA Complex 11-keto-ETE with BSA Prepare 11-keto-ETE Stock->Complex 11-keto-ETE with BSA Prepare BSA Solution Prepare BSA Solution Prepare BSA Solution->Complex 11-keto-ETE with BSA Treat Cells Treat Cells Complex 11-keto-ETE with BSA->Treat Cells Seed Cells Seed Cells Seed Cells->Treat Cells Cell Viability Assay Cell Viability Assay Treat Cells->Cell Viability Assay Lipid Extraction Lipid Extraction Treat Cells->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: A typical experimental workflow for studying the effects of this compound in cell culture.

Troubleshooting_Logic Troubleshooting Logic for Poor Results Poor Results Poor Results Check Solubility Check Solubility Poor Results->Check Solubility Check Cytotoxicity Check Cytotoxicity Poor Results->Check Cytotoxicity Check Reproducibility Check Reproducibility Poor Results->Check Reproducibility Check Extraction & Analysis Check Extraction & Analysis Poor Results->Check Extraction & Analysis Optimize BSA Complex Optimize BSA Complex Check Solubility->Optimize BSA Complex Adjust Concentration Adjust Concentration Check Solubility->Adjust Concentration Run Dose-Response Run Dose-Response Check Cytotoxicity->Run Dose-Response Include Vehicle Control Include Vehicle Control Check Cytotoxicity->Include Vehicle Control Standardize Protocol Standardize Protocol Check Reproducibility->Standardize Protocol Use Low Passage Cells Use Low Passage Cells Check Reproducibility->Use Low Passage Cells Validate Extraction Validate Extraction Check Extraction & Analysis->Validate Extraction Use Internal Standard Use Internal Standard Check Extraction & Analysis->Use Internal Standard

Caption: A decision tree for troubleshooting common issues in this compound cell culture experiments.

Ketogenesis_Signaling Simplified Ketogenesis and Fatty Acid Signaling cluster_mito Mitochondrion Fatty Acids Fatty Acids Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acids->Fatty Acyl-CoA Acyl-CoA Synthetase Acetyl-CoA Acetyl-CoA Fatty Acyl-CoA->Acetyl-CoA beta-Oxidation Signaling Pathways Signaling Pathways Fatty Acyl-CoA->Signaling Pathways Ketone Bodies Ketone Bodies Acetyl-CoA->Ketone Bodies HMGCS2 TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Ketone Bodies->Signaling Pathways

Caption: Overview of fatty acid metabolism leading to ketogenesis and potential signaling roles.[7][8][9][10]

References

Validation & Comparative

Navigating the Analytical Landscape for 11-keto-ETE-CoA: A Comparative Look at Immunoassays and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid mediators, the accurate quantification of eicosanoids like 11-keto-eicosatetraenoyl-CoA (11-keto-ETE-CoA) is paramount. While immunoassays offer a convenient platform for such measurements, understanding their potential for cross-reactivity is critical for data integrity. This guide provides a comparative overview of immunoassay performance with a leading alternative, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and offers insights into the structural basis of potential cross-reactivity.

At present, a comprehensive search has revealed a notable absence of commercially available ELISA kits specifically designed for the quantification of this compound. While immunoassays for structurally related molecules, such as 11-ketotestosterone (B164220), are available, their technical literature provides only general statements regarding cross-reactivity, lacking the specific quantitative data necessary for a thorough evaluation. For instance, product manuals for 11-ketotestosterone ELISA kits often state that there is "no significant cross-reactivity or interference between [the target antigen] and analogues was observed," but do not provide a detailed list of tested compounds and their percentage of cross-reactivity.

This lack of specific data for a dedicated this compound immunoassay necessitates a broader discussion on the principles of immunoassay cross-reactivity and a comparison with a highly specific alternative analytical method.

The Challenge of Cross-Reactivity in Immunoassays

Immunoassays rely on the specific binding of an antibody to its target analyte. However, antibodies can sometimes bind to molecules that are structurally similar to the intended target, leading to inaccurate measurements. This phenomenon, known as cross-reactivity, is a significant concern when analyzing complex biological samples containing a multitude of related compounds.

For an this compound immunoassay, potential cross-reactants would include other eicosanoid species that share structural similarities. The specificity of an immunoassay is determined by the unique epitopes recognized by the antibody. Molecules that share these epitopes, even with minor structural variations, can compete with the target analyte for antibody binding, resulting in an overestimation of the target's concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Specificity

As a powerful alternative to immunoassays, LC-MS/MS offers a significantly higher degree of specificity and has become the gold standard for the quantitative analysis of small molecules, including eicosanoids. This technique combines the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry.

In an LC-MS/MS workflow, the sample is first subjected to chromatographic separation, which resolves this compound from other structurally similar molecules based on their physicochemical properties. The separated molecules are then introduced into the mass spectrometer, where they are ionized and fragmented. The mass spectrometer is set to detect a specific precursor ion (the molecular ion of this compound) and its characteristic product ions, creating a highly specific detection method.

Below is a conceptual workflow illustrating the principles of LC-MS/MS for this compound analysis.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) Biological_Sample Biological Sample (e.g., plasma, tissue homogenate) Extraction Lipid Extraction Biological_Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Column LC Column Separation Derivatization->LC_Column Ionization Ionization Source (e.g., ESI) LC_Column->Ionization Mass_Analyzer_1 Mass Analyzer 1 (Precursor Ion Selection) Ionization->Mass_Analyzer_1 Collision_Cell Collision Cell (Fragmentation) Mass_Analyzer_1->Collision_Cell Mass_Analyzer_2 Mass Analyzer 2 (Product Ion Detection) Collision_Cell->Mass_Analyzer_2 Detector Detector Mass_Analyzer_2->Detector Data_Analysis Data Analysis & Quantification Detector->Data_Analysis Competitive_ELISA_Workflow cluster_steps Competitive ELISA Protocol Step1 1. Plate coated with anti-11-keto-ETE-CoA antibody Step2 2. Add sample (containing this compound) and enzyme-labeled this compound Step1->Step2 Step3 3. Competitive binding occurs Step2->Step3 Step4 4. Wash to remove unbound reagents Step3->Step4 Step5 5. Add substrate Step4->Step5 Step6 6. Measure color development (inversely proportional to analyte concentration) Step5->Step6

A Comparative Guide to the Biological Activity of Synthetic 11-keto-ETE-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 11-keto-ETE-CoA

This compound is a derivative of arachidonic acid, an essential omega-6 fatty acid. Eicosanoids, the class of molecules to which 11-keto-ETE belongs, are potent signaling molecules involved in a wide array of physiological and pathological processes, including inflammation, immunity, and cancer. The "keto" modification at the 11th position suggests a specific biological role, potentially distinct from its hydroxylated precursor, 11-hydroxy-eicosatetraenoic acid (11-HETE). The Coenzyme A (CoA) moiety suggests that this molecule is an intracellular metabolite, likely an intermediate in a metabolic pathway or a substrate for further enzymatic reactions.

While the biological activity of this compound itself is not well-characterized, studies on the closely related 12-keto-ETE have demonstrated biological activity in the nervous system of Aplysia, suggesting that keto-eicosanoids are not merely inactive metabolites.[1] Furthermore, research on other keto-analogs, such as 11-ketotestosterone, has shown that the keto- group can confer potent and specific biological activities.[2][3]

Comparative Biological Activity: Synthetic vs. Natural

In the absence of direct comparative data for this compound, we can extrapolate from the principles of synthetic and natural product chemistry. The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Therefore, a synthetic version of this compound that is structurally identical to the natural form, including its stereochemistry, is expected to have identical biological activity.

The key advantages of using a synthetic version in research include:

  • High Purity: Synthetic compounds can be produced with very high purity, free from other structurally related eicosanoids that may be present in biological extracts.

  • Scalability and Consistency: Chemical synthesis allows for the production of larger quantities of the molecule with high batch-to-batch consistency.

  • Isotopic Labeling: Synthetic routes can easily incorporate stable or radioactive isotopes for use in metabolic tracing and receptor binding studies.

The primary challenge in comparing synthetic and natural eicosanoids lies in ensuring the structural and stereochemical identity of the synthetic molecule to its natural counterpart.

Predicted Biological Activities and Experimental Validation

Based on the known functions of related eicosanoids, this compound may be involved in inflammatory signaling and cell proliferation. The following table outlines potential biological activities and the experimental protocols to validate them.

Predicted Biological Activity Rationale Suggested Experimental Protocol Key Parameters to Measure
Anti-proliferative Effects The related molecule 11-oxo-eicosatetraenoic acid has been shown to have anti-proliferative effects.[4]MTT Assay or Cell Viability AssayIC50 value (concentration for 50% inhibition of cell growth)
Pro-inflammatory Signaling Eicosanoids are key mediators of inflammation.[5]Cytokine Release Assay (ELISA) from immune cells (e.g., macrophages)Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6)
Enzyme Inhibition/Substrate Activity The CoA moiety suggests a role in metabolic pathways.In vitro enzyme activity assays with relevant enzymes (e.g., acyl-CoA synthetases, dehydrogenases)Enzyme kinetics (Km, Vmax), inhibition constants (Ki)
Receptor Binding and Activation Eicosanoids often act through specific cell surface or nuclear receptors.Radioligand binding assays or reporter gene assays in cells expressing candidate receptors.Binding affinity (Kd), receptor activation (EC50)

Detailed Experimental Protocols

Protocol 1: In Vitro Anti-proliferative MTT Assay

This protocol is designed to assess the effect of synthetic this compound on the proliferation of a cancer cell line (e.g., a human colon cancer cell line).

Materials:

  • Human cancer cell line

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

  • Synthetic this compound (and a vehicle control, e.g., ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well microtiter plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of synthetic this compound (e.g., 0.1 to 100 µM) and a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

Protocol 2: Cytokine Release Assay from Macrophages

This protocol measures the potential pro-inflammatory effects of synthetic this compound by quantifying the release of TNF-α from cultured macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Cell culture medium

  • Synthetic this compound

  • Lipopolysaccharide (LPS) as a positive control

  • Human TNF-α ELISA kit

Procedure:

  • Cell Culture: Culture macrophages in 24-well plates until they reach 80% confluency.

  • Stimulation: Treat the cells with different concentrations of synthetic this compound, a vehicle control, and LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of TNF-α released from treated cells to the control cells.

Visualizing Pathways and Workflows

Hypothesized Signaling Pathway for this compound

G AA Arachidonic Acid COX_LOX COX/LOX Enzymes AA->COX_LOX HETE_11 11-HETE COX_LOX->HETE_11 Dehydrogenase 11-HSD-like Dehydrogenase HETE_11->Dehydrogenase Keto_ETE_11 11-keto-ETE Dehydrogenase->Keto_ETE_11 Acyl_CoA_Synthetase Acyl-CoA Synthetase Keto_ETE_11->Acyl_CoA_Synthetase Keto_ETE_CoA_11 This compound Acyl_CoA_Synthetase->Keto_ETE_CoA_11 Receptor Putative Receptor (GPCR or Nuclear) Keto_ETE_CoA_11->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, NF-κB) Receptor->Signaling_Cascade Biological_Response Biological Response (e.g., Inflammation, Proliferation) Signaling_Cascade->Biological_Response

Caption: Hypothesized metabolic and signaling pathway of this compound.

Experimental Workflow for Biological Activity Confirmation

G cluster_0 In Vitro Assays cluster_1 Comparison cluster_2 Mechanism of Action Synthetic_Compound Synthetic this compound Cell_Culture Cell-based Assays (e.g., MTT, Cytokine Release) Synthetic_Compound->Cell_Culture Enzyme_Assay Enzyme Activity Assays Synthetic_Compound->Enzyme_Assay Data_Analysis_1 Quantitative Data Analysis (IC50, EC50) Cell_Culture->Data_Analysis_1 Enzyme_Assay->Data_Analysis_1 Comparison Comparison with Natural Extract (if available) or Related Compounds Data_Analysis_1->Comparison Receptor_Binding Receptor Binding Studies Comparison->Receptor_Binding Signaling_Pathway_Analysis Western Blot, Reporter Assays Receptor_Binding->Signaling_Pathway_Analysis Biological_Confirmation Confirmation of Biological Activity Signaling_Pathway_Analysis->Biological_Confirmation

References

Specificity of 11-Keto-Eicosatetraenoic Acid-CoA Signaling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the current understanding of 11-keto-eicosatetraenoic acid-CoA (11-keto-ETE-CoA) and its potential signaling pathways, juxtaposed with well-characterized eicosanoid signaling mechanisms. While research into the specific signaling functions of this compound is in its nascent stages, this document summarizes the available experimental data, outlines its metabolic context, and compares it with other related lipid mediators to highlight areas of specificity and avenues for future research.

Introduction to this compound

11-keto-eicosatetraenoic acid (11-oxo-ETE) is an eicosanoid derived from arachidonic acid through the sequential action of cyclooxygenase-2 (COX-2) and 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[1][2]. Eicosanoids are a class of signaling molecules involved in a wide array of physiological and pathological processes, including inflammation, immunity, and cell growth[3]. While many eicosanoids exert their effects by binding to specific cell surface or nuclear receptors, recent evidence suggests that some, including 11-oxo-ETE, can be converted to their coenzyme A (CoA) thioesters[1][2]. The formation of 11-oxo-ETE-CoA opens up the possibility of metabolic fates and signaling roles distinct from traditional eicosanoid pathways. However, the function and metabolism of 11-oxo-ETE and its CoA derivative are not yet well understood[1][2].

Metabolic Pathway of this compound

The formation of this compound is a multi-step process beginning with the release of arachidonic acid from the cell membrane.

This compound Metabolic Pathway cluster_enzymes Enzymatic Conversions AA Arachidonic Acid PGH2 PGH2 AA->PGH2 COX-2 11-HETE 11(R)-HETE AA->11-HETE COX-2 PGH2->11-HETE 11-oxo-ETE 11-oxo-ETE 11-HETE->11-oxo-ETE 15-PGDH 11-oxo-ETE-CoA 11-oxo-ETE-CoA 11-oxo-ETE->11-oxo-ETE-CoA Acyl-CoA Synthetase Metabolism Further Metabolism (e.g., Fatty Acid Oxidation) 11-oxo-ETE-CoA->Metabolism COX-2 COX-2 15-PGDH 15-PGDH Acyl-CoA Synthetase Acyl-CoA Synthetase

Metabolic pathway of this compound.

Comparative Analysis of Signaling Pathways

A direct signaling pathway for this compound has not yet been elucidated. To understand its potential specificity, we compare its metabolic nature with the well-established receptor-mediated signaling of another oxo-eicosanoid, 5-oxo-ETE.

FeatureThis compound5-Oxo-ETE
Precursor 11(R)-HETE (from Arachidonic Acid via COX-2)[1]5(S)-HETE (from Arachidonic Acid via 5-LOX)[4][5][6]
Key Enzyme in Formation 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[1]5-hydroxyeicosanoid dehydrogenase (5-HEDH)[5][6]
Known Effector Mechanism Formation of a CoA thioester, suggesting a role in metabolism (e.g., fatty acid oxidation, substrate for acyltransferases)[1][2].Binds to the OXE receptor (OXER1), a G-protein coupled receptor (GPCR)[6].
Downstream Signaling Events Largely unknown. Potentially alters cellular metabolism.Activation of Gαi/o proteins, leading to calcium mobilization, actin polymerization, and activation of PLC, PI3K, and MAPK pathways[5].
Primary Biological Role Undetermined. May be involved in cellular energy homeostasis.Potent chemoattractant for eosinophils and other leukocytes; implicated in allergic inflammation[6][7].

Specificity and Uniqueness of this compound

The specificity of this compound appears to lie in its metabolic fate rather than in direct receptor-mediated signaling, which is a hallmark of many other eicosanoids. The formation of a CoA thioester suggests that 11-oxo-ETE is channeled into metabolic pathways, a role not typically ascribed to signaling eicosanoids[1][2]. This metabolic channeling could represent a mechanism to terminate a potential signaling role of 11-oxo-ETE or to utilize it as a substrate for energy production or biosynthesis.

The diagram below illustrates the divergence between the metabolic fate of 11-oxo-ETE and the receptor-mediated signaling of 5-oxo-ETE.

Comparative Eicosanoid Fates cluster_11_oxo 11-oxo-ETE Pathway cluster_5_oxo 5-oxo-ETE Pathway 11-oxo-ETE 11-oxo-ETE 11-oxo-ETE-CoA 11-oxo-ETE-CoA 11-oxo-ETE->11-oxo-ETE-CoA Metabolism Metabolic Processes 11-oxo-ETE-CoA->Metabolism 5-oxo-ETE 5-oxo-ETE OXER1 OXER1 Receptor 5-oxo-ETE->OXER1 Signaling Intracellular Signaling Cascade OXER1->Signaling Response Cellular Response (e.g., Chemotaxis) Signaling->Response

Divergent fates of 11-oxo-ETE and 5-oxo-ETE.

Experimental Protocols

The identification and characterization of 11-oxo-ETE-CoA have relied on sophisticated mass spectrometry techniques. Below are outlines of the key experimental methodologies.

Cell Culture and Eicosanoid Stimulation
  • Cell Lines: Human epithelial cells or other cell types expressing COX-2 and 15-PGDH.

  • Stimulation: Cells are treated with arachidonic acid to induce the production of eicosanoids.

  • Sample Collection: At various time points, cells and media are harvested for lipid extraction.

Lipid Extraction and Analysis
  • Extraction: Lipids are extracted from cell pellets and media using a biphasic solvent system (e.g., Folch method).

  • Solid-Phase Extraction: The lipid extract is further purified using solid-phase extraction to enrich for CoA esters.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatography: Reverse-phase liquid chromatography is used to separate the different lipid species.

  • Mass Spectrometry: A tandem mass spectrometer is employed for the detection and quantification of 11-oxo-ETE and 11-oxo-ETE-CoA.

    • Semi-targeted Neutral Loss Scanning: This technique is used to screen for the presence of acyl-CoA species by detecting the characteristic neutral loss of the CoA pantetheine (B1680023) arm upon fragmentation[1].

    • Targeted LC-MS/MS: A targeted approach is used for the sensitive and specific quantification of 11-oxo-ETE-CoA, using a known standard if available[1].

The workflow for these experiments is depicted below.

Experimental Workflow CellCulture Cell Culture & Stimulation (with Arachidonic Acid) Extraction Lipid Extraction CellCulture->Extraction Purification Solid-Phase Extraction (Enrichment of Acyl-CoAs) Extraction->Purification LCMS LC-MS/MS Analysis Purification->LCMS DataAnalysis Data Analysis (Identification & Quantification) LCMS->DataAnalysis

Workflow for identifying this compound.

Conclusion and Future Directions

The current body of evidence suggests that the specificity of this compound lies in its metabolic fate rather than in a conventional signaling pathway. Its formation from 11-oxo-ETE via CoA thioesterification points towards a role in cellular metabolism, potentially linking eicosanoid pathways to energy homeostasis and biosynthesis. This is in stark contrast to other oxo-eicosanoids like 5-oxo-ETE, which are potent ligands for specific G-protein coupled receptors that initiate well-defined signaling cascades.

Future research should focus on:

  • Elucidating the downstream metabolic pathways of this compound.

  • Investigating the biological consequences of the formation of this compound in different cell types.

  • Determining if 11-oxo-ETE itself has any receptor-mediated signaling activity prior to its conversion to the CoA ester.

A deeper understanding of the metabolic and potential signaling roles of this compound will provide valuable insights into the diverse functions of eicosanoids and may uncover novel therapeutic targets.

References

The Emerging Role of 11-keto-ETE-CoA in Cellular Processes: A Comparative Analysis with Other Bioactive Oxo-Eicosanoids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of 11-keto-eicosatetraenoyl-CoA (11-keto-ETE-CoA) and its precursor, 11-keto-eicosatetraenoic acid (11-oxo-ETE), against other well-characterized oxo-eicosatetraenoic acids (oxo-ETEs). While in vivo research on this compound is currently limited, this document summarizes the existing in vitro data and draws comparisons with the established roles of similar lipid mediators in animal models to offer a predictive validation framework for researchers, scientists, and drug development professionals.

Introduction to this compound

Recent research has identified the formation of coenzyme A (CoA) thioesters of oxo-eicosatetraenoic acids, including 11-oxo-ETE-CoA. This discovery opens new avenues for understanding the metabolic fate and biological functions of these potent lipid signaling molecules. While the direct role of this compound in animal models is yet to be elucidated, studies on its precursor, 11-oxo-ETE, have demonstrated significant in vitro bioactivity, particularly in the inhibition of cellular proliferation.

Comparative Performance Data

To contextualize the potential role of this compound, this section compares the known biological activities of its precursor, 11-oxo-ETE, with those of 5-oxo-ETE and 12-oxo-ETE, for which animal model data are available.

Feature11-oxo-ETE5-oxo-ETE12-oxo-ETE
Primary In Vitro Effect Inhibition of endothelial and colon cancer cell proliferation[1][2]Potent chemoattractant for eosinophils and neutrophils[3][4][5]Induces apoptosis in bovine trophoblast cells[6]
Animal Model Validated Role Not yet establishedPro-inflammatory mediator in asthma (feline model)[3][7]; exacerbates apoptosis and ischemic injury in myocardial infarction (mouse model)[8]Induces fetal membrane release (bovine model)[9]; potential role in diabetic retinopathy (mouse model)[10]
Mechanism of Action Appears to be independent of a G-protein coupled receptor[1]Acts via the selective OXE receptor[3][4][11]Can act via the leukotriene B4 receptor[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway for 11-oxo-ETE formation and a general workflow for investigating the effects of oxo-ETEs in animal models.

11_oxo_ETE_Formation Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 11R_HETE 11(R)-HETE COX2->11R_HETE 15_PGDH 15-PGDH 11R_HETE->15_PGDH 11_oxo_ETE 11-oxo-ETE 15_PGDH->11_oxo_ETE Acyl_CoA_Synthetase Acyl-CoA Synthetase 11_oxo_ETE->Acyl_CoA_Synthetase 11_keto_ETE_CoA This compound Acyl_CoA_Synthetase->11_keto_ETE_CoA

Caption: Biosynthetic pathway of this compound from arachidonic acid.

Animal_Model_Workflow cluster_Phase1 Pre-clinical cluster_Phase2 In-life cluster_Phase3 Post-mortem Model_Selection Animal Model Selection (e.g., mouse, rat, feline) Compound_Admin Oxo-ETE Administration (e.g., intraperitoneal, intravenous) Model_Selection->Compound_Admin Dose_Response Dose-Response Study Compound_Admin->Dose_Response Observation Clinical Observation (e.g., behavior, weight) Dose_Response->Observation Sampling Biological Sampling (blood, tissue) Observation->Sampling Histopathology Histopathology Sampling->Histopathology Biomarker_Analysis Biomarker Analysis (e.g., LC-MS/MS) Histopathology->Biomarker_Analysis Data_Analysis Data Analysis Biomarker_Analysis->Data_Analysis

Caption: General experimental workflow for validating the role of oxo-ETEs in animal models.

Experimental Protocols

Synthesis of 11-oxo-ETE-CoA (In Vitro)

The formation of 11-oxo-ETE-CoA has been demonstrated in cell culture. A detailed protocol for its detection using a targeted LC-MS/MS approach is described by Mesaros et al. (2017). The general steps include:

  • Cell Culture and Treatment: Treat relevant cell lines (e.g., LoVo colon cancer cells) with arachidonic acid to induce the production of eicosanoids.

  • Metabolite Extraction: Lyse the cells and extract the lipid metabolites using an appropriate organic solvent system.

  • LC-MS/MS Analysis: Employ a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with a semi-targeted neutral loss scanning approach to detect long-chain acyl-CoAs.

  • Targeted Detection: Use a targeted LC-MS/MS method to specifically detect and quantify the formation of 11-oxo-ETE-CoA.

Animal Model for 5-oxo-ETE-Induced Inflammation (Feline Asthma Model)

A study by Powell et al. (2015) outlines a protocol for investigating the role of 5-oxo-ETE in a feline model of asthma[3][7]:

  • Animal Sensitization: Sensitize cats with an appropriate allergen (e.g., house dust mite extract).

  • Allergen Challenge: Challenge the sensitized cats with the allergen to induce an asthmatic response.

  • Bronchoalveolar Lavage (BAL): Collect BAL fluid from the animals at specified time points after the challenge.

  • Measurement of 5-oxo-ETE: Quantify the levels of 5-oxo-ETE in the BAL fluid using liquid chromatography-mass spectrometry (LC-MS).

  • Cellular Analysis: Analyze the cellular composition of the BAL fluid to assess the infiltration of inflammatory cells, particularly eosinophils.

Conclusion and Future Directions

The discovery of this compound presents an exciting new area of research in lipid signaling. While direct in vivo evidence of its role is currently lacking, the in vitro antiproliferative effects of its precursor, 11-oxo-ETE, suggest a potential role in regulating cell growth and inflammation. Future research should focus on validating these findings in animal models of diseases such as cancer and inflammatory disorders. The comparative data and experimental protocols provided in this guide offer a foundational framework for designing and executing such studies. The development of specific inhibitors and receptor antagonists for the 11-oxo-ETE pathway will be crucial for elucidating its precise physiological and pathological functions.

References

Alternative Pathways for 11-Keto-Eicosatetraenoic Acid-CoA (11-keto-ETE-CoA) Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known and potential alternative pathways for the formation of 11-keto-eicosatetraenoic acid-CoA (11-keto-ETE-CoA), a bioactive lipid metabolite. The information presented herein is supported by experimental data to aid in the understanding of its biosynthesis and to facilitate future research and drug development endeavors.

Introduction to this compound Biosynthesis

11-keto-ETE is an oxidized metabolite of arachidonic acid, belonging to the family of eicosanoids. The conversion of 11-keto-ETE to its coenzyme A (CoA) thioester, this compound, activates it for further metabolic processing, including potential incorporation into complex lipids or participation in β-oxidation. While the precise biological functions of this compound are still under investigation, understanding its formation is crucial for elucidating its role in physiology and pathology. This guide will compare the primary enzymatic pathway involving cyclooxygenase-2 (COX-2) and 15-hydroxyprostaglandin dehydrogenase (15-PGDH) with alternative routes involving cytochrome P450 (CYP) enzymes and non-enzymatic free radical-mediated reactions.

Comparison of 11-keto-ETE Formation Pathways

The formation of 11-keto-ETE is a two-step process: the initial hydroxylation of arachidonic acid to 11-hydroxyeicosatetraenoic acid (11-HETE), followed by the oxidation of the hydroxyl group to a ketone. The subsequent conversion to this compound is catalyzed by an acyl-CoA synthetase.

PathwayStep 1: 11-HETE FormationStep 2: 11-keto-ETE FormationStep 3: this compound Formation
Primary Enzymatic Pathway Enzyme: Cyclooxygenase-2 (COX-2) Substrate: Arachidonic Acid Product: 11(R)-HETE[1]Enzyme: 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Substrate: 11(R)-HETE Product: 11-keto-ETE[1]Enzyme: Long-chain acyl-CoA synthetase (ACSL) (putative) Substrate: 11-keto-ETE Product: this compound
Alternative Pathway 1: Cytochrome P450 Enzyme: Cytochrome P450 (e.g., CYP4F2, CYP4A11) Substrate: Arachidonic Acid Product: 11-HETE[2][3]Enzyme: 15-PGDH or other hydroxyeicosanoid dehydrogenases Substrate: 11-HETE Product: 11-keto-ETEEnzyme: Long-chain acyl-CoA synthetase (ACSL) (putative) Substrate: 11-keto-ETE Product: this compound
Alternative Pathway 2: Non-Enzymatic Method: Free radical oxidation Substrate: Arachidonic Acid Product: Racemic 11-HETE[3]Enzyme: 15-PGDH or other hydroxyeicosanoid dehydrogenases Substrate: 11-HETE Product: 11-keto-ETEEnzyme: Long-chain acyl-CoA synthetase (ACSL) (putative) Substrate: 11-keto-ETE Product: this compound
Quantitative Data on Enzyme Kinetics

The following table summarizes available kinetic parameters for the key enzymes involved in 11-keto-ETE formation. It is important to note that kinetic data for the specific substrate 11-HETE are not always available, and values for analogous substrates are provided for comparison.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg) or kcat (min⁻¹)Reference
COX-2 (ovine) Arachidonic Acid~5-[4]
15-PGDH (human placenta) Prostaglandin E21450 nmol/min (overall forward reaction)[5]
15-PGDH (human) 11(R)-HETE--[1]
CYP4F2 (human liver) Arachidonic Acid247.4 min⁻¹[2]
CYP4A11 (human liver) Arachidonic Acid22849.1 min⁻¹[2]
5-HEDH (human neutrophils) 5(S)-HETE0.2-[6]
Acetoacetyl-CoA synthetase Acetoacetatelow µM-[7]

Note: Data for 15-PGDH with 11(R)-HETE as a substrate are qualitative, indicating it is a substrate, but specific kinetic parameters were not found. 5-HEDH data is included to represent a hydroxyeicosanoid dehydrogenase, though its activity on 11-HETE is not specified. Acetoacetyl-CoA synthetase data is provided as an example of a keto-acid activating enzyme.

Visualizing the Pathways

Biosynthetic Pathways of 11-keto-ETE

11-keto-ETE_Formation_Pathways cluster_0 Primary Enzymatic Pathway cluster_1 Alternative Pathways AA Arachidonic Acid HETE_COX 11(R)-HETE AA->HETE_COX COX-2 HETE_CYP 11-HETE AA->HETE_CYP CYP450 HETE_NE 11-HETE (racemic) AA->HETE_NE Free Radical Oxidation KETO_ETE 11-keto-ETE HETE_COX->KETO_ETE 15-PGDH HETE_CYP->KETO_ETE Dehydrogenases HETE_NE->KETO_ETE Dehydrogenases KETO_ETE_COA This compound KETO_ETE->KETO_ETE_COA Acyl-CoA Synthetase invis1 invis2

Caption: Enzymatic and non-enzymatic pathways for 11-keto-ETE formation.

Experimental Workflow for this compound Analysis

Experimental_Workflow sample Biological Sample (Cells, Tissue, Plasma) extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) sample->extraction separation Chromatographic Separation (LC-MS/MS) extraction->separation detection Mass Spectrometric Detection (MRM/SRM) separation->detection quantification Quantification (Stable Isotope Labeled Internal Standard) detection->quantification analysis Data Analysis quantification->analysis

Caption: General workflow for the analysis of this compound.

Experimental Protocols

Measurement of 11-keto-ETE and this compound by LC-MS/MS

This protocol is a general guideline and should be optimized for specific instrumentation and biological matrices.

a. Sample Preparation and Lipid Extraction:

  • Homogenize cell pellets or tissues in a suitable buffer. For plasma samples, use directly.

  • Add an appropriate internal standard (e.g., deuterated 11-keto-ETE).

  • Perform lipid extraction using a modified Bligh-Dyer or Folch method. Briefly, add methanol (B129727) and chloroform (B151607) to the sample, vortex, and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

    • Gradient: A suitable gradient from, for example, 30% to 95% B over 10-15 minutes to ensure separation of isomers.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for 11-keto-ETE and its CoA ester, as well as their corresponding internal standards, need to be determined by infusion of authentic standards. For 11-keto-ETE (MW ~318.4 g/mol ), a potential precursor ion would be [M-H]⁻ at m/z 317.4. For this compound (MW ~1085.4 g/mol ), the precursor ion would be [M-H]⁻ at m/z 1084.4.

c. Quantification:

  • Generate a standard curve using known concentrations of authentic 11-keto-ETE and this compound standards.

  • Calculate the concentration of the analytes in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.

11-Hydroxyeicosanoid Dehydrogenase (11-HEDH) Activity Assay

This assay measures the conversion of 11-HETE to 11-keto-ETE.

  • Reaction Mixture:

    • Buffer (e.g., 100 mM Tris-HCl, pH 9.0).

    • NAD⁺ (cofactor, e.g., 1 mM).

    • 11-HETE (substrate, e.g., 10-100 µM).

    • Enzyme source (e.g., cell lysate, microsomal fraction, or purified enzyme).

  • Procedure:

    • Pre-incubate the reaction mixture without the substrate at 37°C for 5 minutes.

    • Initiate the reaction by adding the substrate (11-HETE).

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile or by acidifying the mixture).

    • Add an internal standard (e.g., deuterated 11-keto-ETE).

    • Extract the lipids as described in the LC-MS/MS protocol.

    • Quantify the amount of 11-keto-ETE produced using LC-MS/MS.

  • Data Analysis:

    • Calculate the rate of 11-keto-ETE formation (e.g., in nmol/min/mg of protein).

    • For kinetic analysis, vary the substrate concentration and measure the initial velocities to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Conclusion

The formation of this compound is a multi-step process that can be initiated through several distinct pathways. The primary enzymatic route involves the sequential action of COX-2 and 15-PGDH on arachidonic acid. However, alternative pathways involving cytochrome P450 enzymes and non-enzymatic free radical oxidation also contribute to the precursor pool of 11-HETE, which can then be converted to 11-keto-ETE. The subsequent activation to this compound by acyl-CoA synthetases is a critical step for its further metabolism.

This guide provides a framework for comparing these pathways, highlighting the key enzymes and intermediates. The provided experimental protocols offer a starting point for researchers to investigate the formation and function of this compound in various biological systems. Further research is needed to fully elucidate the substrate specificities and kinetic parameters of all the enzymes involved and to understand the physiological and pathological significance of each pathway.

References

Validating Biomarkers Associated with 11-keto-ETE-CoA Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of biomarkers for assessing the activity of the metabolic pathway leading to 11-keto-eicosatetraenoyl-Coenzyme A (11-keto-ETE-CoA). Given the nascent research on this compound itself, this document focuses on validating both direct and indirect biomarkers that can provide insights into its formation and potential biological roles.

Introduction to this compound

This compound is a metabolite derived from arachidonic acid. Its formation involves the sequential action of cyclooxygenase-2 (COX-2) and 15-hydroxyprostaglandin dehydrogenase (15-PGDH), resulting in 11-oxo-eicosatetraenoic acid (11-oxo-ETE)[1]. This free fatty acid can then be converted to its coenzyme A thioester, 11-oxo-ETE-CoA[1]. While the precise functions of 11-oxo-ETE-CoA are still under investigation, its precursors are implicated in various physiological and pathological processes, including inflammation and cancer[2]. The validation of reliable biomarkers is crucial for understanding its significance and for the development of targeted therapeutics.

Comparative Analysis of Potential Biomarkers

The assessment of this compound levels can be approached through direct measurement of the molecule and its immediate precursor, or indirectly by quantifying related analytes in the metabolic pathway.

Biomarker CategorySpecific AnalyteRationaleAdvantagesDisadvantages
Direct Biomarkers 11-oxo-ETEImmediate precursor to 11-oxo-ETE-CoA.High specificity to the pathway.May not fully reflect the pool of CoA-thioesterified eicosanoid.
11-oxo-ETE-CoAThe molecule of interest.Most direct measure of the active metabolite.Technically challenging to measure due to low abundance and potential instability.
Indirect Biomarkers Arachidonic Acid (AA)Primary precursor for the entire pathway.Readily measurable in various biological matrices.Lacks specificity as AA is a substrate for numerous metabolic pathways.[3]
Cyclooxygenase-2 (COX-2)Key enzyme in the initial conversion of AA.Well-established assays for enzyme expression and activity.Increased COX-2 activity leads to multiple products, not just 11-oxo-ETE.
15-hydroxyprostaglandin dehydrogenase (15-PGDH)Enzyme responsible for the formation of the keto-group.Can indicate the flux towards oxo-ETE formation.Its activity is not exclusive to the 11-oxo-ETE pathway.
Downstream MetabolitesReduced forms of 11-oxo-ETE-CoA.May provide a more stable and abundant marker of pathway flux.The full metabolic fate of 11-oxo-ETE-CoA is not yet fully characterized.

Experimental Protocols

The gold standard for the quantification of eicosanoids, including 11-oxo-ETE and its derivatives, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]

Protocol: Eicosanoid Extraction and Quantification by LC-MS/MS

This protocol is adapted from established methods for eicosanoid analysis from biological samples such as cell culture media or plasma.[6][7]

1. Sample Preparation and Internal Standard Spiking:

  • Collect biological samples (e.g., 2 mL of cell culture media).

  • To halt enzymatic activity, especially for intracellular analysis, scrape adherent cells in methanol[7].

  • Add a mixture of deuterated internal standards, including a structural analog of 11-oxo-ETE if available, to the sample to correct for extraction losses and matrix effects.

2. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE column with methanol (B129727) followed by water[7].

  • Load the sample onto the column.

  • Wash the column with a low percentage of methanol in water to remove polar impurities[7].

  • Elute the eicosanoids with methanol[7].

  • Dry the eluate under a stream of nitrogen or by vacuum centrifugation.

3. Reconstitution and LC-MS/MS Analysis:

  • Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL of a water/acetonitrile/formic acid mixture)[7].

  • Inject the sample onto a reverse-phase C18 column for chromatographic separation[7].

  • Perform mass spectrometric analysis using an electrospray ionization (ESI) source in negative ion mode.

  • Utilize Multiple Reaction Monitoring (MRM) for targeted quantification of 11-oxo-ETE, 11-oxo-ETE-CoA, and other relevant eicosanoids. The specific precursor-to-product ion transitions for each analyte need to be optimized.

Visualizing the Pathway and Workflow

G cluster_pathway Metabolic Pathway of this compound Formation AA Arachidonic Acid PGG2 PGG2 AA->PGG2 COX-2 PGH2 PGH2 PGG2->PGH2 PGE2 PGE2 PGH2->PGE2 oxo_ETE 11-oxo-ETE PGH2->oxo_ETE Isomerase/Reductase Keto_PGE2 15-keto-PGE2 PGE2->Keto_PGE2 15-PGDH oxo_ETE_CoA 11-oxo-ETE-CoA oxo_ETE->oxo_ETE_CoA Acyl-CoA Synthetase

Caption: Metabolic pathway illustrating the formation of 11-oxo-ETE-CoA from arachidonic acid.

G cluster_workflow Experimental Workflow for Biomarker Validation Sample Biological Sample (Plasma, Cell Media) Extraction Solid-Phase Extraction Sample->Extraction Add Internal Standards LC Liquid Chromatography Extraction->LC Concentrate & Reconstitute MS Tandem Mass Spectrometry LC->MS Separation Data Data Analysis (Quantification & Comparison) MS->Data Detection (MRM)

Caption: General experimental workflow for the quantification of eicosanoid biomarkers using LC-MS/MS.

Conclusion

Validating biomarkers for this compound requires a multi-faceted approach. While direct measurement of 11-oxo-ETE and its CoA thioester offers the highest specificity, technical challenges may necessitate the use of indirect biomarkers related to its synthesis pathway. A comprehensive understanding of the advantages and limitations of each potential biomarker, coupled with robust analytical methodologies like LC-MS/MS, will be essential for elucidating the role of this compound in health and disease. Further research is needed to fully characterize the downstream metabolism of 11-oxo-ETE-CoA and to identify additional stable and specific biomarkers.

References

Comparative Metabolomics of 11-keto-ETE-CoA Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate network of lipid signaling pathways is paramount. This guide provides a comparative analysis of the 11-keto-eicosatetraenoic acid (11-keto-ETE) metabolic pathway, including its activation to 11-keto-ETE-CoA, and contrasts it with other key eicosanoid pathways. We present quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding of this emerging area of lipid metabolomics.

Eicosanoids, derived from the oxidation of 20-carbon fatty acids like arachidonic acid, are potent signaling molecules involved in a myriad of physiological and pathological processes, including inflammation, immunity, and cancer. While the roles of prostaglandins (B1171923) and leukotrienes are well-established, the functions and metabolic fates of other eicosanoid species, such as keto-eicosanoids, are still being elucidated. 11-keto-ETE has been identified as a product of arachidonic acid metabolism with potential biological activities. Its subsequent conversion to a coenzyme A (CoA) thioester, this compound, opens up novel avenues for its involvement in cellular metabolism and signaling.[1]

Biosynthesis and Metabolism of 11-keto-ETE and its CoA-Ester

The formation of 11-keto-ETE is a multi-step enzymatic process originating from arachidonic acid. The initial step involves the introduction of a hydroperoxy group at the 11th carbon of arachidonic acid, which is then reduced to a hydroxyl group, and finally oxidized to a keto group. The free fatty acid, 11-keto-ETE, can then be "activated" by its conversion to a CoA thioester.

Proposed Biosynthetic Pathway of this compound:

  • Oxygenation of Arachidonic Acid: Cyclooxygenase-2 (COX-2) can convert arachidonic acid to 11(R)-hydroperoxyeicosatetraenoic acid (11(R)-HPETE), which is subsequently reduced to 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE).

  • Oxidation to 11-keto-ETE: The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) has been shown to oxidize 11(R)-HETE to 11-oxo-ETE (11-keto-ETE).[1]

  • Activation to this compound: Long-chain acyl-CoA synthetases (ACSLs) are responsible for the conversion of free fatty acids to their corresponding CoA esters. It has been demonstrated that 11-oxo-ETE can be converted to its CoA thioester, 11-oxo-ETE-CoA.[1]

  • Downstream Metabolism: Once formed, 11-oxo-ETE-CoA can undergo further metabolism, including the reduction of its double bonds.[1] It is also plausible that it could enter the beta-oxidation pathway for degradation, similar to other fatty acyl-CoAs.

Proposed biosynthetic pathway of this compound.

Comparative Analysis of Eicosanoid Pathways

To provide context, the 11-keto-ETE pathway is compared with other prominent hydroxyeicosatetraenoic acid (HETE) pathways. The initial oxygenation of arachidonic acid by different lipoxygenases (LOX) or cyclooxygenases (COX) dictates the primary HETE isomer formed, leading to distinct downstream signaling molecules and biological effects.

Feature11-keto-ETE Pathway5-HETE Pathway12-HETE Pathway15-HETE Pathway
Initiating Enzyme Cyclooxygenase-2 (COX-2)5-Lipoxygenase (5-LOX)12-Lipoxygenase (12-LOX)15-Lipoxygenase (15-LOX)
Primary Hydroxy Intermediate 11(R)-HETE5(S)-HETE12(S)-HETE15(S)-HETE
Key Downstream Metabolite 11-keto-ETE, this compound5-oxo-ETE, Leukotrienes (e.g., LTB4)12-keto-ETE15-oxo-ETE, Lipoxins
Known Biological Roles Antiproliferative effects have been suggested.[1]Pro-inflammatory, chemoattractant for immune cells.Pro-inflammatory, involved in platelet aggregation and tumor metastasis.Can be both pro- and anti-inflammatory, precursor to anti-inflammatory lipoxins.
CoA-Ester Formation Demonstrated for 11-keto-ETE.[1]Less characterized for 5-HETE.Not well-documented.Demonstrated for 15-keto-ETE.[1]

Quantitative Metabolomic Data

The levels of 11-keto-ETE and related eicosanoids can vary significantly depending on the biological context, such as in different cell types and disease states. While comprehensive quantitative data for this compound is still emerging, the following table summarizes representative concentrations of its precursor, 11-keto-ETE, and other key eicosanoids from published studies. Note: Concentrations can vary widely based on the specific experimental conditions and analytical methods used.

MetaboliteBiological MatrixConditionConcentration Range
11-keto-ETE Human PlateletsStimulatedDetected, but absolute quantification is sparse
5-HETE Human NeutrophilsStimulatedng/106 cells
12-HETE Human PlateletsStimulatedng/109 platelets
15-HETE Human AirwaysAsthmapg/mL in bronchoalveolar lavage fluid

Experimental Protocols

Accurate quantification of this compound and related metabolites requires sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Extraction and LC-MS/MS Analysis of Eicosanoid-CoA Esters

  • Sample Preparation and Extraction:

    • Cell or tissue samples are rapidly quenched to halt metabolic activity, often using cold methanol (B129727) or acetonitrile.

    • Homogenization is performed in a suitable buffer, and proteins are precipitated.

    • Lipids, including eicosanoid-CoA esters, are extracted using a biphasic solvent system (e.g., Folch or Bligh-Dyer extraction).

    • An internal standard, such as a stable isotope-labeled analog of the analyte, should be added at the beginning of the extraction process for accurate quantification.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • The lipid extract is further purified using SPE to remove interfering substances. A C18 or mixed-mode cation exchange sorbent can be effective.

    • The sample is loaded onto the conditioned SPE cartridge, washed with a low-organic solvent, and the analytes are eluted with a high-organic solvent (e.g., methanol or acetonitrile).

  • LC-MS/MS Analysis:

    • Chromatography: Reverse-phase chromatography is typically used for separation.

      • Column: A C18 column with a particle size of 1.7-2.1 µm is suitable.

      • Mobile Phase A: Water with 0.1% formic acid or acetic acid.

      • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid or acetic acid.

      • Gradient: A linear gradient from a low to high percentage of Mobile Phase B is used to elute the analytes.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode is commonly used.

      • Ionization: Electrospray ionization (ESI).

      • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Quenching 1. Quenching & Homogenization Extraction 2. Lipid Extraction Quenching->Extraction SPE 3. Solid-Phase Extraction Extraction->SPE LC 4. LC Separation SPE->LC MS 5. MS/MS Detection LC->MS Quantification 6. Quantification MS->Quantification

Workflow for the analysis of this compound.

Conclusion

The study of this compound pathways is a nascent field with the potential to reveal novel aspects of lipid metabolism and signaling. The formation of a CoA thioester from an oxidized eicosanoid suggests a direct link between inflammatory signaling pathways and central energy metabolism, such as beta-oxidation. This guide provides a foundational framework for researchers entering this area, offering a proposed metabolic pathway, comparative data, and robust analytical methodologies. Further investigation into the enzymes responsible for the downstream metabolism of this compound and its biological functions will be crucial in delineating its role in health and disease, and may unveil new therapeutic targets for a range of disorders.

References

Assessing the Off-Target Effects of 11-keto-ETE-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a framework for researchers, scientists, and drug development professionals to assess the potential off-target effects of the novel eicosanoid derivative, 11-keto-ETE-CoA. Due to the limited direct experimental data on this specific molecule, this guide offers a comparative analysis based on structurally and functionally related eicosanoids. The provided experimental protocols and conceptual frameworks will enable a robust evaluation of the on-target and off-target activities of this compound and other novel lipid mediators.

Introduction to Eicosanoids and the Importance of Off-Target Assessment

Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon fatty acids, most notably arachidonic acid (a type of eicosatetraenoic acid or ETA).[1][2] They are critical regulators of a wide array of physiological and pathological processes, including inflammation, immunity, cardiovascular function, and cancer.[3][4] Eicosanoids exert their effects by binding to a variety of receptors, primarily G-protein coupled receptors (GPCRs) and nuclear receptors such as peroxisome proliferator-activated receptors (PPARs).[5][6]

The introduction of chemical modifications, such as the addition of a keto group at the 11th position and conjugation to Coenzyme A (CoA), can significantly alter the biological activity, stability, and receptor interaction profile of the parent eicosanoid. While these modifications may be intended to enhance potency or selectivity for a specific target, they also create the potential for novel off-target effects. Assessing these off-target interactions is crucial in the early stages of drug development to mitigate the risk of adverse drug reactions and to fully characterize the pharmacological profile of a new chemical entity.[6]

Comparative Analysis of this compound and Related Eicosanoids

To predict the potential biological activities and off-target effects of this compound, it is informative to compare it with well-characterized eicosanoids. The following table summarizes the key features of relevant comparators.

EicosanoidParent Molecule & Key EnzymesKnown On-Target ReceptorsPotential Off-Target Interactions & Effects
11-HETE Arachidonic Acid (via COX, CYP450)[7][8]Putative GPCRsMay be metabolized to 11-keto-ETE, which has anti-proliferative effects. Can modulate the activity of other eicosanoid pathways.[9]
5-oxo-ETE 5-HETE (via 5-hydroxyeicosanoid dehydrogenase)OXE receptor (a GPCR)[10]Potent chemoattractant for eosinophils and neutrophils, suggesting a role in allergic and inflammatory responses beyond its primary receptor.[10][11]
12-oxo-ETE 12-HETE (via 15-hydroxyprostaglandin dehydrogenase)Leukotriene B4 (LTB4) receptors (BLT1/BLT2)[12]Can interact with receptors for other eicosanoids, such as LTB4 receptors, demonstrating cross-reactivity.[12]
Prostaglandins (e.g., PGE2) Arachidonic Acid (via COX)[13]EP receptors (EP1-4, all GPCRs)[3]Pleiotropic effects on inflammation, pain, fever, and blood pressure regulation through activation of multiple receptor subtypes.[14]
Leukotrienes (e.g., LTB4) Arachidonic Acid (via 5-LOX)[13]BLT receptors (BLT1/BLT2, both GPCRs)[3]Potent inflammatory mediators that can influence a wide range of immune cells.[14]
Predicted: this compound 11-keto-ETE (via Acyl-CoA synthetase)UnknownThe CoA moiety may alter cellular uptake, metabolism, and interaction with intracellular proteins. The 11-keto group may confer activity at receptors that bind other keto-eicosanoids. Potential for interaction with nuclear receptors (e.g., PPARs) and enzymes in fatty acid metabolism.

Experimental Protocols for Assessing Off-Target Effects

A multi-pronged experimental approach is necessary to thoroughly characterize the off-target profile of this compound.

Lipid Mediator Profiling using LC-MS/MS

Objective: To identify and quantify the full spectrum of eicosanoids and other lipid mediators produced by cells or tissues in response to treatment with this compound. This can reveal if the compound alters the biosynthesis of other signaling lipids.

Protocol:

  • Sample Preparation: Cells (e.g., macrophages, neutrophils) or tissues are stimulated with this compound at various concentrations and time points. Lipid mediators are extracted from the cell culture supernatant or tissue homogenates using solid-phase extraction (SPE).[4]

  • LC-MS/MS Analysis: The extracted lipids are separated by liquid chromatography (LC) and detected by tandem mass spectrometry (MS/MS). A non-targeted approach can be used initially to screen for a wide range of lipid mediators.[15][16] Subsequently, a targeted analysis can be performed for specific eicosanoids of interest.[17]

  • Data Analysis: The levels of different lipid mediators are quantified and compared between treated and untreated samples to identify any significant changes in the lipidome.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound to a panel of known eicosanoid receptors and other potential off-target receptors.

Protocol:

  • Receptor Preparation: Membranes from cells overexpressing specific GPCRs (e.g., EP, BLT, OXE, GPR31) or purified nuclear receptors (e.g., PPARγ) are prepared.

  • Competitive Binding Assay: A radiolabeled or fluorescently labeled ligand known to bind to the target receptor is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.[18][19]

  • Detection and Analysis: The amount of labeled ligand bound to the receptor is measured. The concentration of this compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki) of this compound for the receptor.

Functional Cell-Based Assays

Objective: To assess the functional consequences of this compound binding to on-target and potential off-target receptors.

Protocol:

  • Cell Culture: Use cell lines that endogenously express the target receptors or reporter cell lines engineered to express a specific receptor and a downstream reporter gene (e.g., luciferase or β-galactosidase).[10][20]

  • GPCR Activation Assays:

    • Calcium Mobilization: Measure changes in intracellular calcium levels upon stimulation with this compound using a fluorescent calcium indicator.

    • cAMP Measurement: Quantify changes in intracellular cyclic AMP (cAMP) levels using an immunoassay or a reporter assay.

  • PPARγ Transactivation Assay:

    • Transfect cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.[3][12]

    • Treat the cells with this compound and measure luciferase activity to determine the extent of PPARγ activation.[14]

  • Cellular Phenotypic Assays:

    • Chemotaxis Assay: Measure the ability of this compound to induce the migration of immune cells (e.g., neutrophils, eosinophils).

    • Cytokine Release Assay: Quantify the release of pro- or anti-inflammatory cytokines from immune cells treated with this compound.

Visualizing Signaling Pathways and Experimental Workflows

Eicosanoid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Membrane_Phospholipids Membrane_Phospholipids PLA2 PLA2 Membrane_Phospholipids->PLA2 Activation GPCR GPCR Second_Messengers Ca2+, cAMP, etc. GPCR->Second_Messengers Activation Arachidonic_Acid Arachidonic_Acid PLA2->Arachidonic_Acid Release COX_LOX COX / LOX Arachidonic_Acid->COX_LOX Metabolism Eicosanoids Eicosanoids COX_LOX->Eicosanoids Eicosanoids->GPCR On-Target Binding Nuclear_Receptor PPARγ Eicosanoids->Nuclear_Receptor Off-Target Binding Signaling_Cascade MAPK, NF-kB, etc. Second_Messengers->Signaling_Cascade Gene_Expression Gene_Expression Signaling_Cascade->Gene_Expression Nuclear_Receptor->Gene_Expression Modulation

Caption: Generalized eicosanoid signaling pathway.

Off_Target_Workflow Compound This compound Lipidomics Lipid Mediator Profiling (LC-MS/MS) Compound->Lipidomics Receptor_Screening Receptor Binding Assays (GPCRs, Nuclear Receptors) Compound->Receptor_Screening Data_Integration Data Integration and Off-Target Profile Lipidomics->Data_Integration Functional_Assays Functional Cell-Based Assays (Ca2+, cAMP, Reporter Gene) Receptor_Screening->Functional_Assays Phenotypic_Assays Phenotypic Assays (Chemotaxis, Cytokine Release) Functional_Assays->Phenotypic_Assays In_Vivo In Vivo Models (Inflammation, etc.) Phenotypic_Assays->In_Vivo In_Vivo->Data_Integration

Caption: Experimental workflow for assessing off-target effects.

Logical_Relationship Compound This compound On_Target Intended Receptor (On-Target Effect) Compound->On_Target Off_Target Unintended Receptors (Off-Target Effects) Compound->Off_Target Therapeutic_Effect Desired Therapeutic Effect On_Target->Therapeutic_Effect Adverse_Effects Potential Adverse Effects Off_Target->Adverse_Effects

Caption: On-target vs. off-target effects.

References

The Forefront of Eicosanoid Research: An Analysis of 11-keto-ETE-CoA Findings and the Call for Independent Replication

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the existing literature on 11-keto-eicosatetraenoyl-CoA (11-keto-ETE-CoA) reveals a field in its infancy, with foundational discoveries yet to be independently replicated. This comparison guide, tailored for researchers, scientists, and drug development professionals, objectively summarizes the initial findings, details the experimental protocols from key studies, and underscores the critical need for further investigation to validate and build upon these seminal observations.

While the body of research on many eicosanoids is extensive, this compound remains a relatively novel molecule. The current understanding of its biosynthesis and metabolism is based on a limited number of studies. As such, a direct comparison of independently replicated findings is not yet possible. This guide, therefore, serves as a foundational summary of the primary research, highlighting the significant opportunities for future investigation and validation in this emerging area.

I. Synthesis and Metabolism of this compound: The Current Paradigm

The formation of this compound is a multi-step process originating from arachidonic acid. Key enzymatic reactions govern its synthesis, and its subsequent metabolism into a coenzyme A thioester represents a significant, yet under-explored, metabolic pathway for this class of lipids.

A. Biosynthetic Pathway of 11-oxo-ETE

The precursor to this compound is 11-oxo-eicosatetraenoic acid (11-oxo-ETE). Its synthesis from arachidonic acid is initiated by the sequential action of cyclooxygenase-2 (COX-2) and 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[1][2].

Arachidonic_Acid Arachidonic Acid HETE 11R-HETE Arachidonic_Acid->HETE cPLA2, COX-2 cPLA2 cPLA2 COX2 COX-2 PGDH 15-PGDH oxo_ETE 11-oxo-ETE HETE->oxo_ETE 15-PGDH

Caption: Biosynthesis of 11-oxo-ETE from arachidonic acid.

B. Formation and Metabolism of this compound

A key discovery has been the formation of a coenzyme A (CoA) thioester of 11-oxo-ETE, a metabolic route not extensively studied for eicosanoids[2]. This conversion opens up new possibilities for the biological roles and metabolic fate of 11-oxo-ETE. The resulting 11-oxo-ETE-CoA can then undergo further metabolism, including double bond reductions[2].

oxo_ETE 11-oxo-ETE oxo_ETE_CoA 11-oxo-ETE-CoA oxo_ETE->oxo_ETE_CoA CoA Coenzyme A CoA->oxo_ETE_CoA Reduced_Metabolites Reduced Metabolites oxo_ETE_CoA->Reduced_Metabolites Double Bond Reductions

Caption: Formation and subsequent metabolism of 11-oxo-ETE-CoA.

II. Biological Activity of 11-oxo-ETE: Initial Findings

The biological effects of 11-oxo-ETE are beginning to be elucidated, with initial studies pointing towards anti-proliferative properties. It is important to note that these findings are from initial studies and await independent confirmation.

Biological Effect Cell Type Observed Outcome Reference
Inhibition of ProliferationEndothelial CellsInhibition of cell growth[1]
Inhibition of ProliferationLoVo Colon Cancer CellsInhibition of cell growth[1]

III. Experimental Protocols: A Guide for Replication and Further Study

To facilitate independent replication and further research, the following are summaries of the key experimental methodologies employed in the foundational studies of 11-oxo-ETE and its CoA thioester.

A. Detection of 11-oxo-ETE-CoA Formation

The formation of 11-oxo-ETE-CoA in cell culture and human platelets was demonstrated using a combination of semi-targeted neutral loss scanning and targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2].

Experimental Workflow:

Cell_Culture Cell Culture / Human Platelets AA_Treatment Arachidonic Acid Treatment Cell_Culture->AA_Treatment Lipid_Extraction Lipid Extraction AA_Treatment->Lipid_Extraction LC_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS NL_Scanning Neutral Loss Scanning for Acyl-CoAs LC_MS->NL_Scanning Targeted_Analysis Targeted Detection of 11-oxo-ETE-CoA LC_MS->Targeted_Analysis

Caption: Workflow for the detection of 11-oxo-ETE-CoA.

Key Methodological Details:

  • Cell Treatment: Cells were treated with arachidonic acid to induce the formation of eicosanoid metabolites.

  • Lipid Extraction: A robust lipid extraction protocol was employed to isolate acyl-CoAs.

  • Mass Spectrometry:

    • Neutral Loss Scanning: A semi-targeted approach was used to screen for inducible long-chain acyl-CoAs.

    • Targeted LC-MS/MS: A specific and sensitive method was developed to detect and quantify 11-oxo-ETE-CoA.

  • Confirmation in Human Samples: The presence of 15-oxo-ETE-CoA (a related compound) was confirmed in human platelets using high-resolution mass spectrometry, suggesting the relevance of this pathway in a physiological context[2].

IV. The Path Forward: A Call for Independent Validation

The initial findings on this compound are promising and open up a new avenue of research in eicosanoid biology. However, the nascent stage of this research means that the current understanding is based on a very limited set of data. For the field to advance, the following steps are crucial:

  • Independent Replication: The foremost priority is the independent replication of the biosynthesis and metabolism of this compound. Confirmation of these foundational findings by multiple independent laboratories is essential to establish their validity.

  • Elucidation of Signaling Pathways: The signaling pathways through which this compound and its metabolites exert their biological effects remain unknown. Future research should focus on identifying the receptors and downstream signaling cascades activated by these molecules.

  • In Vivo Studies: The physiological and pathophysiological roles of this compound need to be investigated in vivo. Animal models will be crucial in understanding its contribution to health and disease.

  • Development of Research Tools: The availability of specific inhibitors for the enzymes involved in the this compound pathway, as well as stable synthetic standards, will be critical for facilitating further research.

References

Safety Operating Guide

Personal protective equipment for handling 11-keto-ETE-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 11-keto-ETE-CoA

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of this compound, a potentially biologically active lipid molecule. In the absence of a specific Safety Data Sheet (SDS), a cautious approach is mandated. All personnel must adhere to these strict safety protocols to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Due to the potential for potent biological activity and the lack of specific toxicological data, a comprehensive approach to personal protection is mandatory. The following PPE must be worn at all times when handling this compound.

Activity Required Personal Protective Equipment
Receiving and Unpacking - Chemical safety goggles with side shields- Nitrile gloves- Lab coat
Weighing and Aliquoting (Solid Form) - Chemical safety goggles with side shields- Double nitrile gloves- Disposable gown over a lab coat- NIOSH-approved respirator (if not in a fume hood)
Dissolving and Solution Handling - Chemical safety goggles with side shields- Nitrile gloves- Lab coat
Experimental Use - Chemical safety goggles with side shields- Nitrile gloves- Lab coat
Spill Cleanup - Chemical safety goggles and face shield- Double nitrile gloves- Chemical-resistant disposable gown- NIOSH-approved respirator
Waste Disposal - Chemical safety goggles- Nitrile gloves- Lab coat

Note: Always work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound or generating aerosols.[1][2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.

2.1. Receiving and Storage:

  • Upon receipt, immediately inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible substances. Follow the supplier's specific storage temperature recommendations.

  • Maintain an accurate inventory of the compound.

2.2. Preparation and Weighing:

  • Designate a specific area within a chemical fume hood for handling this compound.[1]

  • Ensure all necessary equipment (spatulas, weigh boats, vials, etc.) is clean and readily available.

  • Carefully weigh the required amount of the compound, minimizing the creation of dust.[1]

  • Clean the weighing area and all equipment thoroughly with an appropriate solvent (e.g., ethanol) after use.

2.3. Dissolving the Compound:

  • Add the solvent to the vial containing the pre-weighed this compound.

  • Cap the vial securely before agitating to dissolve the compound.

  • If heating is required, use a controlled heating block and ensure adequate ventilation.

2.4. Experimental Use:

  • Clearly label all solutions containing this compound with the compound name, concentration, solvent, date, and appropriate hazard warnings.

  • Avoid contact with skin, eyes, and personal clothing.[2]

  • Wash hands thoroughly after handling.[2]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., weigh boats, pipette tips, gloves, disposable gowns) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a sealed, clearly labeled hazardous waste container. Do not pour down the drain.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the area and restrict access.

    • Wear appropriate PPE as outlined in the table above.

    • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

    • For large spills, contact your institution's EHS office immediately.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and precautions for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Intact Container Weighing Weighing in Fume Hood Storage->Weighing Dissolving Dissolving Weighing->Dissolving Experiment Experimental Use Dissolving->Experiment WasteCollection Waste Collection Experiment->WasteCollection Disposal Hazardous Waste Disposal WasteCollection->Disposal PPE Wear Appropriate PPE at All Stages

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.